Product packaging for 5-Ethoxy-6-methylpyridin-2-amine(Cat. No.:CAS No. 73101-79-8)

5-Ethoxy-6-methylpyridin-2-amine

Cat. No.: B1281601
CAS No.: 73101-79-8
M. Wt: 152.19 g/mol
InChI Key: BATUATIMONERQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Ethoxy-6-methylpyridin-2-amine (CAS 73101-79-8) is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This compound is a pyridine derivative characterized by an ethoxy substituent at the 5-position and a methyl group at the 6-position of the pyridine ring . It is supplied as a yellow to brown solid with a predicted density of 1.073 g/cm³ and a melting point of 98-99 °C . For optimal stability, it is recommended to store this chemical in a dark place under an inert atmosphere at room temperature . As a functionalized aminopyridine, this compound serves as a valuable building block in organic synthesis and materials science research. Pyridine derivatives similar to this one are of significant interest in the development of advanced materials, particularly in the synthesis of organic nonlinear optical (NLO) crystals for photonic and optoelectronic applications . Furthermore, structurally related 2-amino-4-methylpyridine analogues have been investigated in medicinal chemistry for their potential as inhibitors, with some studies exploring their use as potential positron emission tomography (PET) tracers for imaging inducible nitric oxide synthase (iNOS) in inflammatory diseases . This reagent is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B1281601 5-Ethoxy-6-methylpyridin-2-amine CAS No. 73101-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-11-7-4-5-8(9)10-6(7)2/h4-5H,3H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATUATIMONERQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512121
Record name 5-Ethoxy-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73101-79-8
Record name 5-Ethoxy-6-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73101-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethoxy-6-methylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Ethoxy-6-methylpyridin-2-amine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5-Ethoxy-6-methylpyridin-2-amine

Introduction

This compound is a substituted aminopyridine derivative. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries due to their prevalence as scaffolds in biologically active molecules. A thorough understanding of the fundamental physical and chemical properties of such an intermediate is a prerequisite for its effective use in synthesis, process development, and drug design. The seemingly simple parameters—melting point, solubility, and spectroscopic signatures—govern everything from reaction kinetics and purification strategies to formulation and bioavailability.

This guide provides a comprehensive overview of the core physical properties of this compound (CAS Number: 73101-79-8). We will delve into its physicochemical characteristics and spectroscopic profile, offering not just data, but the underlying scientific context and field-proven methodologies for their validation. The information is curated for researchers, medicinal chemists, and process scientists who require a robust and reliable data set for this compound.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is to confirm its structure and basic molecular properties. The arrangement of functional groups—an ethoxy group, a methyl group, and a primary amine on a pyridine core—dictates the entirety of its physical behavior.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Purified Solid Sample (5-10 mg) MS Mass Spectrometry (MS) (EI or ESI) Prep->MS Dissolve in solvent (e.g., MeOH, ACN) IR FT-IR Spectroscopy (ATR) Prep->IR Directly on crystal NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Dissolve in deuterated solvent (e.g., CDCl₃, DMSO-d₆) Data_MS Molecular Weight Confirmation & Fragmentation Pattern MS->Data_MS Data_IR Functional Group Identification IR->Data_IR Data_NMR Structural Elucidation (Connectivity & Environment) NMR->Data_NMR

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for determining molecular weight. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₁₂N₂O). The predicted collision cross-section (CCS) values provide information about the ion's three-dimensional shape in the gas phase, a parameter gaining importance in advanced analytical chemistry.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺ 153.10224131.1
[M+Na]⁺ 175.08418140.0
[M]⁺ 152.09441131.7
Table data sourced from PubChemLite.
[1]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.

  • Acquisition (Positive Ion Mode): Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, as the basic nitrogen atoms are readily protonated. Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-300).

  • Data Analysis: The primary peak observed should correspond to the [M+H]⁺ ion at m/z 153.1022. The high-resolution mass should be within 5 ppm of the theoretical value for C₈H₁₃N₂O⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. As a primary aromatic amine, this compound will exhibit several characteristic vibrational bands.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3400-3250Primary Amine (N-H)Asymmetric & Symmetric StretchMedium (two bands) [2]
2980-2850Alkyl (C-H)Stretch (from methyl and ethoxy groups)Medium-Strong
1650-1580Primary Amine (N-H)Bend (Scissoring)Medium-Strong [2]
~1600Aromatic Ring (C=C/C=N)StretchMedium-Strong
1335-1250Aromatic Amine (C-N)StretchStrong [2]
1250-1020Ether (Ar-O-C)Asymmetric StretchStrong

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory, is standard. ATR is preferred for solid samples as it requires minimal to no sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with the clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO₂, H₂O vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum to identify the key absorption bands and compare them with the predicted values to confirm the presence of the primary amine, ether, and aromatic functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment and connectivity of every proton and carbon atom.

Predicted ¹H NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.2d1HH-3 (Aromatic)Aromatic proton ortho to the ethoxy group.
~6.2-6.4d1HH-4 (Aromatic)Aromatic proton meta to the ethoxy group.
~4.5-5.0br s2H-NH₂Amine protons; often broad and may exchange with D₂O.
~4.0-4.2q2H-OCH₂CH₃Methylene protons of the ethoxy group, split by the adjacent methyl group.
~2.3-2.5s3HAr-CH₃Methyl protons on the pyridine ring; singlet as there are no adjacent protons.
~1.3-1.5t3H-OCH₂CH₃Methyl protons of the ethoxy group, split by the adjacent methylene group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~155-160C-2, C-6
~150-155C-5
~135-140C-3
~105-110C-4
~60-65-OCH₂CH₃
~20-25Ar-CH₃
~14-16-OCH₂CH₃

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm). [3]2. Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good spectral resolution. [3]3. ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds to ensure accurate integration. [3]4. ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: Apply Fourier transformation to the raw data. Phase and baseline correct the spectra. Reference the spectra to TMS. Integrate the ¹H signals and analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to confirm the molecular structure.

Conclusion

The physical properties of this compound define its chemical personality and provide the essential parameters for its application in research and development. This guide has consolidated both experimental and predicted data to offer a holistic view of the compound. The melting point and spectroscopic data serve as reliable benchmarks for identity and purity, while the predicted pKa and other physicochemical values are critical for anticipating its behavior in both chemical and biological systems. The provided protocols represent robust, standard methodologies that form the basis of modern chemical characterization, ensuring that scientists can confidently validate and utilize this compound in their work.

References

  • CookeChem. (n.d.). This compound, 95%, 73101-79-8.
  • ChemicalBook. (n.d.). This compound | 73101-79-8.
  • BIOFOUNT. (n.d.). 73101-79-8|this compound.
  • PubChemLite. (n.d.). This compound (C8H12N2O).
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • PubChem. (n.d.). 2-Amino-5-methylpyridine.
  • BenchChem. (2025). Spectroscopic Properties of 6-Methylpyridin-2(5H)-imine: A Technical Guide.
  • PubChem. (n.d.). 6-((((3s, 5r)-5-(((6-Amino-4-Methylpyridin-2-Yl)methoxy)methyl)pyrrolidin-3-Yl)oxy)methyl)-4-Methylpyridin-2-Amine.
  • PubChem. (n.d.). 4-[(5-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)oxolan-3-ol.
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.

Sources

An In-Depth Technical Guide to the Chemical Structure and Bonding of 5-Ethoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 5-Ethoxy-6-methylpyridin-2-amine, a substituted aminopyridine of significant interest in medicinal chemistry. In the absence of extensive direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and spectroscopic data from closely related analogs to elucidate its structural and electronic properties. A plausible synthetic route is proposed, and a detailed predictive analysis of its 1H NMR, 13C NMR, IR, and mass spectra is presented. This guide is intended to serve as a foundational resource for researchers working with this and similar heterocyclic compounds, offering insights into the interplay of substituent effects on the pyridine scaffold and providing a framework for its synthesis and characterization.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] Its prevalence in drug discovery is attributed to its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and metal coordination, making it a versatile pharmacophore. The specific substitution pattern of this compound, featuring an electron-donating ethoxy group and a methyl group on the pyridine ring, modulates its electronic and steric properties, which in turn can influence its biological activity and pharmacokinetic profile. Understanding the detailed chemical structure and bonding of this molecule is therefore crucial for its rational application in drug design and development.

Molecular Structure and Bonding

The chemical structure of this compound is characterized by a central pyridine ring substituted with an amine group at the 2-position, an ethoxy group at the 5-position, and a methyl group at the 6-position.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Electronic Effects of Substituents

The electronic properties of the pyridine ring are significantly influenced by the attached functional groups.

  • Amino Group (-NH₂): The amine group at the 2-position is a strong electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. However, it also possesses an inductive electron-withdrawing effect due to the electronegativity of nitrogen.

  • Ethoxy Group (-OCH₂CH₃): The ethoxy group at the 5-position is also a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This further enriches the electron density of the pyridine ring.

  • Methyl Group (-CH₃): The methyl group at the 6-position is a weak electron-donating group through hyperconjugation and induction.

The cumulative effect of these electron-donating groups makes the pyridine ring of this compound significantly more electron-rich than unsubstituted pyridine. This increased electron density has profound implications for its reactivity, particularly towards electrophilic aromatic substitution.

Tautomerism

It is important to consider the potential for tautomerism in 2-aminopyridines. The amino form (pyridin-2-amine) can exist in equilibrium with its imine tautomer (pyridin-2(1H)-imine). For most 2-aminopyridines under standard conditions, the aromatic amino form is overwhelmingly favored due to the stability conferred by the aromaticity of the pyridine ring.

Diagram: Tautomeric Equilibrium

G Amino This compound (Aromatic Amino Form) Imine 5-Ethoxy-6-methyl-1H-pyridin-2-imine (Imino Tautomer) Amino->Imine Tautomerization

Caption: Tautomeric equilibrium of 2-aminopyridines.

Proposed Synthesis

Proposed Synthetic Pathway

A feasible synthetic route could start from a commercially available or readily synthesized substituted pyridine N-oxide. The N-oxide functionality activates the pyridine ring for nucleophilic attack at the 2- and 6-positions.

Diagram: Proposed Synthetic Workflow

G Start Substituted Pyridine N_Oxide Pyridine N-Oxide Formation Start->N_Oxide Oxidation Amination Amination at C2 N_Oxide->Amination e.g., with Ts₂O, NH₃ Product This compound Amination->Product G M [M]⁺˙ (m/z 152) M_minus_Et [M - C₂H₅]⁺ (m/z 123) M->M_minus_Et - •C₂H₅ M_minus_C2H4 [M - C₂H₄]⁺˙ (m/z 124) M->M_minus_C2H4 - C₂H₄ M_minus_Me [M - CH₃]⁺ (m/z 137) M->M_minus_Me - •CH₃ Fragments Ring Fragments M_minus_Et->Fragments M_minus_C2H4->Fragments M_minus_Me->Fragments

Sources

Spectroscopic Data for 5-Ethoxy-6-methylpyridin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Ethoxy-6-methylpyridin-2-amine, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental spectra in peer-reviewed literature, this guide synthesizes data from closely related structural analogs to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound. This approach, grounded in established spectroscopic principles, offers a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with an amino group at the 2-position, an ethoxy group at the 5-position, and a methyl group at the 6-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted data for ¹H NMR, ¹³C NMR, IR, and MS, providing insights into the structural features of the molecule.

The molecular structure of this compound is as follows:

Chemical Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol CAS Number: 180169-96-6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of similar substituted pyridines, the following ¹H and ¹³C NMR data are predicted for this compound.[1][2][3]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, the methyl group protons, and the amine protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the pyridine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-36.2 - 6.4d8.0 - 8.5
H-47.2 - 7.4d8.0 - 8.5
-OCH₂CH₃3.9 - 4.1q7.0
-CH₃2.3 - 2.5s-
-NH₂4.5 - 5.5br s-
-OCH₂CH₃1.3 - 1.5t7.0

Causality of Experimental Choices in NMR: The choice of a deuterated solvent, such as CDCl₃ or DMSO-d₆, is critical to avoid overwhelming the analyte signals. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[4] The selection of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the coupling patterns of the aromatic protons.[5]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound. The chemical shifts of the pyridine ring carbons are particularly sensitive to the nature and position of the substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2158 - 160
C-6155 - 157
C-5148 - 150
C-4120 - 122
C-3105 - 107
-OCH₂CH₃63 - 65
-CH₃22 - 24
-OCH₂CH₃14 - 16
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is provided below.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and number of scans, to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample & Lock prep4->acq1 acq2 Shim & Tune Probe acq1->acq2 acq3 Acquire ¹H Spectrum acq2->acq3 acq4 Acquire ¹³C Spectrum acq2->acq4 proc1 Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 proc4 Integrate & Analyze proc3->proc4

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-O bonds.[6][7]

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3500Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=C and C=N Stretch (pyridine ring)1580 - 1620Strong
N-H Bend (scissoring)1600 - 1650Medium
C-O Stretch (aryl-alkyl ether)1230 - 1270 (asymmetric)Strong
1020 - 1060 (symmetric)Strong

Causality of Experimental Choices in IR: For solid samples, the KBr pellet method is often employed to obtain a high-quality spectrum.[6][8] The sample must be thoroughly dried and finely ground with anhydrous KBr to minimize scattering of the infrared beam and to avoid interference from water absorption bands. Attenuated Total Reflectance (ATR) is an alternative technique that requires minimal sample preparation.[9]

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the mixture to a pellet press.

  • Pellet Formation:

    • Apply pressure to the press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Grind Sample with KBr prep2 Transfer to Pellet Press prep1->prep2 acq1 Form Transparent Pellet prep2->acq1 acq2 Acquire Background Spectrum acq1->acq2 acq3 Acquire Sample Spectrum acq2->acq3 proc1 Process Spectrum acq3->proc1 proc2 Identify Characteristic Bands proc1->proc2 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare Dilute Solution prep2 Load into Syringe/Autosampler prep1->prep2 acq1 Calibrate Mass Spectrometer prep2->acq1 acq2 Infuse Sample acq1->acq2 acq3 Acquire Full Scan Spectrum acq2->acq3 acq4 Perform MS/MS (Optional) acq3->acq4 proc1 Determine Molecular Weight acq4->proc1 proc2 Analyze Fragmentation Pattern proc1->proc2

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic characterization of this compound. The provided ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally related compounds, serve as a valuable resource for the identification and structural elucidation of this molecule. The experimental protocols and workflows outlined herein represent standard, field-proven methodologies for obtaining high-quality spectroscopic data for small organic molecules. It is the author's belief that this guide will be an indispensable tool for researchers and professionals working with this and similar pyridine derivatives.

References

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1), 23-60. [Link]
  • Kwit, M. (2015). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 33(1), 34-41.
  • Misra, M. K., & Pandey, G. S. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 24(5), 184-185.
  • LPD Lab Services Ltd. (n.d.). Sample preparation for FT-IR.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • Nir, E., Janzen, C., Imhof, P., & de Vries, M. S. (2004). Infrared depletion spectra of 2-aminopyridine.2-pyridone, a Watson-Crick mimic of adenine.uracil. The Journal of chemical physics, 121(17), 8340-8346. [Link]
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Arjunan, V., & Mohan, S. (2010).
  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods.
  • Al-Omary, F. A., El-Emam, A. A., & El-Gohary, A. R. (2014). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine.
  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). Infrared spectrum of 2-aminopyridine and its metal complexes.
  • Taillefer, M., & Xia, N. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. New Journal of Chemistry, 33(4), 749-751. [Link]
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
  • Agilent. (2012, June 28). Sample Preparation Free, Ultra High Spatial Resolution FTIR Microscopy & Chemical Imaging.
  • Zhang, J., Liu, H., & Chen, Z. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Molecules, 19(12), 20464-20481. [Link]
  • Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • NIST. (n.d.). Pyridine, 2-ethoxy-.
  • Indian Institute of Technology Guwahati. (n.d.). Direct synthesis of 5- and 6- substituted 2-aminopyrimidines as potential non-natural nucleobase analogues.
  • PubChem. (n.d.). 5-ethoxy-2-methyl-1-pyridin-2-yl-2H-pyridine.
  • Al-Zoubi, W., Al-Hamarsheh, M., & Al-Sbou, Y. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4945. [Link]
  • R-NMR. (2024, December 23). Deliverable 4.1.
  • PubChem. (n.d.). This compound.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000695).
  • PubChem. (n.d.). 2-Amino-5-methylpyridine.
  • Clark, C. R., & Abiedalla, Y. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • Zeller, E. A., Arora, K. L., & Gurne, D. H. (1985). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of medicinal chemistry, 28(8), 1062-1066. [Link]
  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1649-1652. [Link]

Sources

Solubility of 5-Ethoxy-6-methylpyridin-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Ethoxy-6-methylpyridin-2-amine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation, and overall efficacy.[1][2] This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted aminopyridine derivative of interest in medicinal chemistry and drug development. We will explore the physicochemical properties of the compound, deduce its solubility profile across a range of common organic solvents based on first principles, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and formulation scientists engaged in the development of pharmaceuticals and fine chemicals.

Introduction to this compound

This compound (CAS No. 73101-79-8) is a heterocyclic organic compound featuring a pyridine core substituted with an amine, an ethoxy, and a methyl group. Its structural complexity, incorporating both hydrogen bond donors (-NH₂) and acceptors (pyridine nitrogen, ether oxygen), as well as hydrophobic regions (ethyl and methyl groups), results in a nuanced solubility profile. Understanding this profile is paramount for designing effective crystallization processes, selecting appropriate solvents for chemical reactions, and developing stable formulations.[3]

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O[4][5]
Molecular Weight 152.19 g/mol [4]
Melting Point 98-99 °C[4]
Appearance Yellow to brown solid[4]
Predicted pKa 4.31 ± 0.10[4]
Structure (See Figure 1)
Chemical structure of this compoundFigure 1. Chemical structure of this compound.

The molecule's structure reveals several key features governing its solubility:

  • Polar Groups: The primary amine (-NH₂) and the pyridine ring nitrogen can participate in hydrogen bonding.[6][7] The ether linkage (-O-) adds polarity.

  • Hydrophobic Groups: The ethyl moiety of the ethoxy group and the methyl group are non-polar, contributing hydrophobic character that influences solubility in less polar solvents.[7]

  • Basicity: As a pyridine derivative, the compound is basic, with a predicted pKa of 4.31.[4] This suggests that its solubility will be significantly enhanced in acidic conditions where it can form a more polar protonated salt.[8]

Theoretical Principles and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. Amines are generally soluble in organic solvents such as alcohols, ethers, and benzene.[7] Based on the structure of this compound, we can predict its relative solubility in various classes of organic solvents.

Solvent ClassExample SolventsPredicted SolubilityScientific Rationale
Polar Protic Methanol, EthanolHigh The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily interacting with the amine, ether, and pyridine functionalities of the solute.[6][7]
Polar Aprotic DMSO, AcetonitrileHigh to Moderate These solvents are polar and can accept hydrogen bonds but cannot donate them. They will effectively solvate the molecule, though perhaps less effectively than protic solvents. DMSO is a particularly strong solvent for many APIs.[1]
Less Polar Ethyl Acetate, Dichloromethane (DCM)Moderate These solvents have intermediate polarity. They can interact with the polar parts of the molecule but also accommodate the non-polar alkyl groups.
Non-Polar Hexane, TolueneLow to Insoluble The dominant van der Waals forces in these solvents are insufficient to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole) between the polar solute molecules.[6]

Experimental Determination of Thermodynamic Solubility

To move beyond prediction, experimental measurement is essential. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[8][9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Weigh excess solid (this compound) prep2 Add to vial with a known volume of solvent prep1->prep2 Step 1 equil1 Seal vial and place in shaker at constant temp. (e.g., 25°C) equil2 Agitate for 24-48 hours to ensure equilibrium equil1->equil2 Step 2 sample1 Allow solid to settle sample2 Withdraw aliquot of supernatant sample1->sample2 Step 3 sample3 Filter through 0.22 µm syringe filter sample2->sample3 Step 4 sample4 Dilute sample and analyze (e.g., by HPLC-UV) sample3->sample4 Step 5 Result Calculate Solubility (e.g., in mg/mL) sample4->Result

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol describes a self-validating system to ensure accurate and reproducible results.

I. Materials and Equipment

  • This compound (solid, >95% purity)

  • Organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

II. Procedure

  • Preparation of Standard Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Analyze these standards via HPLC-UV to generate a standard curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of the solid compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment. Record the exact amount added.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Allow the mixture to equilibrate for at least 24 hours. For crystalline compounds, 48 hours is recommended to ensure equilibrium is reached.[9]

  • Sampling:

    • Remove the vial from the shaker and let it stand for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the standard curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Using the standard curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility

Several interconnected factors dictate the solubility of this compound.

G cluster_solute Solute Properties cluster_solvent Solvent Properties solute_pol Polarity Solubility SOLUBILITY solute_pol->Solubility matches solute_hbond H-Bonding (Donor/Acceptor) solute_hbond->Solubility interacts with solute_size Molecular Size solute_size->Solubility inversely affects solvent_pol Polarity solvent_pol->Solubility matches solvent_hbond H-Bonding (Protic/Aprotic) solvent_hbond->Solubility interacts with

Caption: Interplay of Factors Governing Solubility.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if processes like crystallization are being developed.

  • Solvent Polarity: As detailed in Table 1, a close match between the polarity of the solute and the solvent is the primary driver of high solubility.

  • Hydrogen Bonding: The ability of this compound to both donate and accept hydrogen bonds makes it particularly soluble in protic solvents like alcohols.[6][10]

  • pH (in Protic Solvents): In solvents capable of proton exchange (like alcohols or aqueous mixtures), the basicity of the amine will play a role. Adding a small amount of acid can protonate the amine, forming an ionic salt and dramatically increasing solubility.[8]

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar aminopyridines can guide safe handling.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and organic solvents.[12][14]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or solvent vapors.[12]

  • Hazard Profile: Substituted aminopyridines are often classified as harmful if swallowed, and may cause skin and serious eye irritation.[12][15] Avoid contact with skin and eyes.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[12][14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][14]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14][15]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[4]

Conclusion

This compound is a polar molecule with a predicted high solubility in polar protic solvents (e.g., methanol, ethanol) and moderate to high solubility in polar aprotic solvents (e.g., DMSO). Its solubility is expected to be low in non-polar solvents like hexane. These predictions, grounded in the principles of molecular polarity and hydrogen bonding, provide a strong starting point for solvent screening. For definitive quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable and robust methodology. A thorough understanding of this compound's solubility is a critical step toward its successful application in research and development.

References

  • Physical Properties of Amines | CK-12 Foundation. (n.d.). CK-12 Foundation.
  • Physical Properties of Amines. (n.d.). BYJU'S.
  • Properties of amines. (2024, November 7). Chemistry LibreTexts.
  • Solubility of Organic Compounds. (2023, August 31). University of Calgary.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. (2025, August 7). ResearchGate.
  • Physical Properties of Amines: Alkyl, Aliphatic Amines. (2023, October 20). StudySmarter.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). International Journal of Pharmaceutical Sciences and Research.
  • Predicting drug solubility in organic solvents mixtures. (2024, May 18). University of Padua.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • This compound (C8H12N2O). (n.d.). PubChemLite.
  • SAFETY DATA SHEET AMINE 6. (n.d.). Greenbook.net.
  • 2-Amino-6-methylpyridine. (n.d.). PubChem.

Sources

An Investigator's Guide to 5-Ethoxy-6-methylpyridin-2-amine: From In Silico Prediction to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the preclinical investigation of 5-Ethoxy-6-methylpyridin-2-amine, a novel substituted aminopyridine with predicted biological activity. In the absence of published experimental data for this specific molecule, this document outlines a robust, hypothesis-driven workflow for its synthesis, computational target prediction, and subsequent in vitro and in vivo validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of novel small molecule therapeutics. We will detail the scientific rationale behind each proposed experimental step, from initial target identification through to animal model efficacy studies, providing a self-validating system for inquiry.

Introduction and Chemical Profile

Substituted pyridines are a cornerstone of medicinal chemistry, with the 2-aminopyridine scaffold being a particularly privileged structure in numerous approved drugs and clinical candidates.[1] This structural motif is often associated with kinase inhibitory activity, among other biological functions. This compound represents an unexplored molecule within this chemical space. Its unique substitution pattern—an ethoxy group at the 5-position and a methyl group at the 6-position—warrants a thorough investigation of its potential therapeutic applications.

Proposed Synthesis

As of this writing, a specific synthesis for this compound has not been reported in the literature. However, based on established methods for the synthesis of substituted 2-aminopyridines, a plausible multi-step synthetic route is proposed (Figure 1).[1][2][3] The general strategy involves the construction of a functionalized pyridine ring followed by the introduction of the amine group, a common approach in pyridine chemistry.[4]

A potential starting material is a suitably substituted pyridine N-oxide, which can undergo amination.[1][5] Alternatively, a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, could be employed to build the substituted pyridine core, followed by amination.[4][6][7] The choice of route would depend on the availability and reactivity of starting materials. For the purposes of this guide, we propose a hypothetical route starting from a commercially available di-substituted pyridine.

Protocol 1: Proposed Synthesis of this compound

  • Starting Material: 2-Chloro-5-ethoxy-6-methylpyridine (hypothetical).

  • Reaction: Palladium-catalyzed amination (Buchwald-Hartwig amination).

  • Reagents: Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent), palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos).

  • Solvent: Anhydrous toluene or dioxane.

  • Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80-120 °C.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

In Silico Prediction of Biological Activity

Given the novelty of this compound, computational methods are the logical first step to generate hypotheses about its biological targets.[2][6][8] These in silico approaches can significantly narrow the scope of initial wet-lab experiments, saving both time and resources.[4][8]

Rationale for Computational Screening

The 2-aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. Therefore, it is highly probable that this compound will exhibit affinity for one or more protein kinases. Computational tools can predict these interactions with reasonable accuracy.[2]

Computational Workflow

A typical computational workflow for drug-target interaction prediction involves several steps, often employing machine learning and ensemble learning methods for improved accuracy.[2][6]

G cluster_0 In Silico Prediction Workflow A Compound Structure Preparation (this compound) B Database Searching for Structurally Similar Compounds A->B Input Structure C Target Prediction using Machine Learning Models B->C Similarity Data D Molecular Docking Simulations C->D Predicted Targets E Prioritized List of Potential Biological Targets D->E Binding Affinities & Poses

Caption: In silico workflow for target prediction.

Protocol 2: Computational Target Prediction

  • Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Similarity Search: Screen databases such as ChEMBL and PubChem to identify known bioactive molecules with high structural similarity to the query compound.

  • Target Prediction: Utilize machine learning-based prediction tools (e.g., SwissTargetPrediction, SuperPred) that correlate chemical structure with known drug-target interactions to generate a list of potential protein targets.

  • Molecular Docking: Perform molecular docking studies of this compound against the crystal structures of the top-ranked predicted targets (e.g., various protein kinases). This will provide insights into the putative binding mode and an estimation of the binding affinity.

  • Analysis and Prioritization: Analyze the docking scores and binding poses to prioritize a list of the most promising targets for experimental validation.

In Vitro Validation of Predicted Activity

The hypotheses generated from the in silico analysis must be tested experimentally. A tiered approach to in vitro validation is recommended, starting with broad screening and progressing to more detailed mechanistic studies.

Kinase Panel Screening

Based on the high likelihood of kinase activity, an initial broad screening against a panel of human kinases is the most efficient way to identify potential targets.

Protocol 3: Broad Kinase Panel Screening

  • Assay Platform: Utilize a commercially available kinase screening service that offers a large panel of purified human kinases (e.g., Eurofins DiscoverX's KINOMEscan™ or Reaction Biology's Kinase HotSpot™). These platforms often use competitive binding assays.[5]

  • Compound Concentration: Screen this compound at a single, high concentration (e.g., 10 µM) to identify any significant interactions.

  • Data Analysis: The results are typically reported as "percent of control" or "percent inhibition." A common threshold for identifying a "hit" is >80% inhibition at the screening concentration.

Table 1: Hypothetical Kinase Screening Results

Kinase TargetPercent Inhibition at 10 µM
EGFR95%
VEGFR292%
SRC88%
ABL135%
CDK215%
Dose-Response and IC₅₀ Determination

For the "hits" identified in the initial screen, the next step is to determine their potency by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀).

Protocol 4: IC₅₀ Determination

  • Assay Format: Use a suitable in vitro kinase assay format, such as a radiometric assay (e.g., using ³³P-ATP) or a luminescence-based assay (e.g., ADP-Glo™).[9] The choice of assay will depend on the specific kinase and available reagents.

  • Compound Titration: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Assay Conditions: Perform the kinase reaction in the presence of the varying concentrations of the compound. It is crucial to use an ATP concentration that is close to the Kₘ value for the specific kinase to obtain a more physiologically relevant IC₅₀.[10][11]

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays

To determine if the observed biochemical inhibition translates into a cellular effect, it is essential to perform cell-based assays using cancer cell lines that are known to be dependent on the identified target kinases.

Protocol 5: Cell Viability Assay

  • Cell Lines: Select cancer cell lines with known dependencies on the target kinases (e.g., A431 for EGFR, HUVEC for VEGFR2).

  • Treatment: Seed the cells in 96-well plates and treat them with a serial dilution of this compound for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.

  • Data Analysis: Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Evaluation

Promising results from in vitro studies warrant further investigation in preclinical animal models to assess efficacy, pharmacokinetics (PK), and toxicology.[3][12][13]

Pharmacokinetic Profiling

Before conducting efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Protocol 6: Murine Pharmacokinetic Study

  • Animal Model: Use healthy BALB/c or CD-1 mice.

  • Dosing: Administer this compound via both intravenous (IV) and oral (PO) routes at a suitable dose (e.g., 5 mg/kg IV and 20 mg/kg PO).

  • Sample Collection: Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the plasma concentrations of the compound using LC-MS/MS.

  • Parameter Calculation: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and oral bioavailability (%F).

Xenograft Efficacy Studies

The most direct way to assess the anti-cancer potential of the compound is to use a xenograft model where human cancer cells are implanted into immunocompromised mice.[3][12][14]

G cluster_1 In Vivo Xenograft Study Workflow A Implant Tumor Cells (e.g., A431) into Mice B Allow Tumors to Establish and Grow A->B C Randomize Mice into Treatment Groups B->C D Administer Compound or Vehicle Daily C->D E Monitor Tumor Growth and Body Weight D->E F Euthanize and Collect Tissues for Analysis E->F

Caption: Workflow for a typical xenograft study.

Protocol 7: Cell Line-Derived Xenograft (CDX) Efficacy Study

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

  • Tumor Implantation: Subcutaneously implant a suitable number of cancer cells (e.g., 5 x 10⁶ A431 cells) into the flank of each mouse.

  • Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing Regimen: Administer this compound daily via oral gavage at one or more dose levels determined from PK and preliminary toxicity studies. The control group receives the vehicle alone.

  • Efficacy Readouts: Measure tumor volume and body weight 2-3 times per week. The primary efficacy endpoint is tumor growth inhibition (TGI).

  • Pharmacodynamic (PD) Markers: At the end of the study, collect tumor tissue to assess the modulation of the target kinase and downstream signaling pathways (e.g., by Western blot or immunohistochemistry).

Data Interpretation and Future Directions

The culmination of these studies will provide a comprehensive preclinical data package for this compound.

  • Positive Outcome: If the compound demonstrates potent and selective in vitro activity that translates into significant in vivo tumor growth inhibition at a well-tolerated dose, this would provide strong validation for further development. The next steps would include lead optimization to improve potency and PK properties, as well as more extensive toxicology studies.

  • Negative or Ambiguous Outcome: If the compound shows poor potency, lack of cellular activity, unfavorable PK properties, or in vivo toxicity, these findings would necessitate a re-evaluation of the molecule. It may be necessary to synthesize and test analogs to improve its drug-like properties.

This structured, multi-faceted approach ensures that the biological activity of novel compounds like this compound is investigated with scientific rigor, providing a solid foundation for any potential drug development program.

References

  • Computational Prediction of Drug-Target Interactions via Ensemble Learning. (n.d.). Springer Protocols.
  • In Vivo Models. (2025, December 15). Biocompare.
  • ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. (2023, September 19). IEEE Xplore.
  • Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. (2019, July 19). PubMed.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
  • Computational Prediction of Drug-Target Interactions via Ensemble Learning. (2019). PubMed.
  • In vivo models in breast cancer research: progress, challenges and future directions. (n.d.). NIH.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
  • Cancer Models. (n.d.). Charles River Laboratories.
  • Machine Learning for Drug-Target Interaction Prediction. (2018, August 31). MDPI.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central.
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.

Sources

An In-Depth Technical Guide to 5-Ethoxy-6-methylpyridin-2-amine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Ethoxy-6-methylpyridin-2-amine, a key heterocyclic building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It delves into the synthesis, spectroscopic characterization, reactivity, and applications of this compound, with a particular focus on its emerging role in the synthesis of bioactive molecules, including kinase inhibitors. This guide aims to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its ability to form key hydrogen bonds, coupled with the tunable electronic properties of the pyridine ring, makes it an attractive starting point for the design of novel therapeutics. This compound (CAS No. 73101-79-8) is a particularly interesting derivative, offering a unique combination of steric and electronic features that can be strategically exploited in synthetic design. The presence of the ethoxy group at the 5-position and the methyl group at the 6-position introduces specific lipophilicity and steric bulk, which can influence molecular interactions and pharmacokinetic properties of the final compounds.[2] This guide will explore the synthetic utility of this valuable building block.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and for the characterization of its downstream products.

Physicochemical Properties
PropertyValueSource
CAS Number 73101-79-8[3]
Molecular Formula C₈H₁₂N₂O[3]
Molecular Weight 152.19 g/mol [3]
Appearance Off-white to light yellow crystalline solid[4]
Predicted XlogP 1.2[5]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below is a summary of available spectroscopic data.[6]

2.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and the amine protons (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the electron-donating effects of the amino and ethoxy groups.[9]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is valuable for identifying the key functional groups present in the molecule.[10]

VibrationExpected Wavenumber (cm⁻¹)Intensity
N-H stretch (primary amine)3400-3250 (two bands)Medium
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
N-H bend (primary amine)1650-1580Medium-Strong
C=C and C=N stretch (aromatic ring)1600-1450Medium-Strong
C-O stretch (aryl ether)1275-1200Strong
C-N stretch (aromatic amine)1335-1250Strong

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion [M]⁺: m/z = 152.10

  • Predicted [M+H]⁺: m/z = 153.10224[5]

Synthesis of this compound

The synthesis of substituted 2-aminopyridines can be challenging, often requiring multi-step sequences. While a specific, detailed protocol for this compound is not widely published in peer-reviewed literature, its synthesis can be approached through established methodologies for analogous compounds.

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic approach would involve the formation of the C-O bond of the ethoxy group or the C-N bond of the amino group as a key step. The Chichibabin reaction, a classic method for the amination of pyridines, is often not suitable for highly substituted or functionalized pyridines due to harsh reaction conditions.[11] More contemporary and versatile methods include:

  • Nucleophilic Aromatic Substitution (SNA_r): This is a promising strategy, where a suitable leaving group on the pyridine ring is displaced by an amine or an ethoxide. The challenge lies in the regioselective introduction of the leaving group and the activation of the ring towards nucleophilic attack.[12]

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium or copper-catalyzed C-N and C-O bond-forming reactions have become powerful tools for the synthesis of substituted pyridines.[6]

  • Functionalization of Pyridine N-Oxides: The N-oxide functionality activates the pyridine ring for both electrophilic and nucleophilic substitutions, providing a versatile entry point for the introduction of various substituents.[12]

Diagram: Synthetic Strategies for 2-Aminopyridines

G cluster_0 General Synthetic Approaches S_N_Ar Nucleophilic Aromatic Substitution (S_N_Ar) Target This compound S_N_Ar->Target Nucleophilic displacement of a leaving group (e.g., halide) by ethoxide or amine. Cross_Coupling Transition Metal-Catalyzed Cross-Coupling Cross_Coupling->Target Pd or Cu-catalyzed amination or ethoxylation of a halopyridine. N_Oxide Pyridine N-Oxide Functionalization N_Oxide->Target Activation of the pyridine ring for regioselective functionalization. G Start 2-Chloro-6-methyl-5-nitropyridine Intermediate 2-Ethoxy-6-methyl-5-nitropyridine Start->Intermediate NaOEt, EtOH (S_N_Ar) Final This compound Intermediate->Final Reduction (e.g., H₂, Pd/C)

Caption: A proposed two-step synthesis of this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the interplay of the nucleophilic amino group and the electron-rich pyridine ring. The amino group can readily react with a variety of electrophiles, making it a versatile handle for further functionalization.

Reactions at the Amino Group

The exocyclic amino group is the primary site of reaction with many electrophiles.

  • Acylation: The amino group can be readily acylated with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This is a common strategy to introduce diverse side chains.

  • Alkylation: While alkylation can occur at the amino group, competing alkylation at the ring nitrogen is also possible.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles, although this can be challenging with electron-rich pyridines.

Electrophilic Aromatic Substitution

The pyridine ring, being electron-rich due to the amino and ethoxy substituents, can undergo electrophilic aromatic substitution, although the pyridine nitrogen can be protonated under strongly acidic conditions, deactivating the ring.

Application in the Synthesis of PIM Kinase Inhibitors

A significant area of application for aminopyridine building blocks is in the development of kinase inhibitors. The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are implicated in the regulation of cell proliferation and survival, making them attractive targets for cancer therapy. [13][14]Several potent PIM kinase inhibitors feature a substituted aminopyridine scaffold. [15] While no published studies explicitly detail the use of this compound in the synthesis of a PIM kinase inhibitor, its structure makes it an ideal candidate for such applications. A hypothetical synthetic approach towards a PIM-1 inhibitor is outlined below.

Hypothetical Synthesis of a PIM-1 Kinase Inhibitor

A common strategy for the synthesis of pyridine-based kinase inhibitors involves a condensation reaction to form a fused heterocyclic system that can mimic the hinge-binding motif of ATP.

Step 1: Condensation with a β-Ketoester

This compound can be condensed with a suitable β-ketoester, such as ethyl 2-cyano-3,3-bis(methylthio)acrylate, in the presence of a base. This reaction would likely proceed via an initial Michael addition of the amino group, followed by an intramolecular cyclization and elimination of methanethiol to form a substituted pyridopyrimidine core.

Step 2: Further Functionalization

The resulting pyridopyrimidine can then be further functionalized, for example, through nucleophilic substitution of the remaining methylthio group, to introduce additional diversity and optimize binding to the target kinase.

Diagram: Hypothetical Application in PIM-1 Inhibitor Synthesis

G Building_Block This compound Intermediate Substituted Pyridopyrimidine Core Building_Block->Intermediate Condensation Reagent β-Ketoester (e.g., Ethyl 2-cyano-3,3-bis(methylthio)acrylate) Reagent->Intermediate Final_Product PIM-1 Kinase Inhibitor Intermediate->Final_Product Further Functionalization

Caption: A plausible synthetic route to a PIM-1 kinase inhibitor using this compound.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicology: The toxicological properties of this compound have not been extensively studied. It should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern offers strategic advantages in the design of complex molecules, particularly in the field of medicinal chemistry. While detailed synthetic protocols and specific applications in the synthesis of named drug candidates are not yet widely disseminated in the public domain, the foundational chemistry of the 2-aminopyridine scaffold, coupled with the growing interest in kinase inhibitors, suggests that this compound will continue to be a compound of significant interest to the research community. This guide has provided a comprehensive overview of its known properties, plausible synthetic routes, and potential applications, and it is hoped that it will serve as a useful resource for scientists working in this exciting area of chemistry.

References

Sources

5-Ethoxy-6-methylpyridin-2-amine: A Scaffolding Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide delves into the untapped research potential of a specific, yet underexplored, derivative: 5-Ethoxy-6-methylpyridin-2-amine . While direct literature on this compound is sparse, its structural features—a hydrogen bond-donating and -accepting 2-amino group, a lipophilic ethoxy substituent, and a strategically placed methyl group—suggest a rich landscape for therapeutic innovation. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a robust, scientifically-grounded framework for investigating its potential across several high-impact therapeutic areas. By synthesizing data from structurally analogous compounds and established drug discovery principles, we will illuminate promising research avenues and provide detailed, actionable experimental workflows to empower the scientific community to unlock the full potential of this versatile molecule.

The 2-Aminopyridine Core: A Foundation of Therapeutic Success

The 2-aminopyridine skeleton is a simple, low molecular weight pharmacophore that has proven to be a remarkably effective starting point for the development of diverse therapeutic agents.[1][3] Its utility stems from several key physicochemical properties:

  • Dual H-Bonding Capability: The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group serves as a hydrogen bond donor. This arrangement is crucial for anchoring molecules into the active sites of biological targets, particularly the hinge region of protein kinases.[4]

  • Synthetic Tractability: The 2-aminopyridine core is synthetically versatile, allowing for functionalization at various positions of the pyridine ring. This enables the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[5][6]

  • Bioisosteric Versatility: It can serve as a bioisostere for other aromatic systems, offering a pathway to navigate existing patent landscapes and improve drug-like properties through "scaffold hopping."[7]

Numerous approved drugs, including the anti-inflammatory agent piroxicam and the antibacterial sulfapyridine, feature the 2-aminopyridine moiety, underscoring its therapeutic relevance.[2]

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physical and chemical properties is the bedrock of any drug discovery program. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₂N₂OPubChem[8]
Molecular Weight 152.19 g/mol CookeChem[9]
CAS Number 73101-79-8CookeChem[9]
Predicted XlogP 1.2PubChem[8]
Predicted H-Bond Donors 1 (from the amino group)Inferred from structure
Predicted H-Bond Acceptors 3 (pyridine N, amino N, ether O)Inferred from structure

The predicted octanol-water partition coefficient (XlogP) of 1.2 suggests a favorable balance between solubility and lipophilicity, a critical parameter for oral bioavailability and cell permeability. The ethoxy group at the 5-position and the methyl group at the 6-position are expected to modulate the electronic and steric profile of the molecule, influencing its binding affinity, selectivity, and metabolic stability compared to the unsubstituted 2-aminopyridine core.

Potential Research Application I: Kinase Inhibition in Oncology

Scientific Rationale:

The 2-aminopyridine scaffold is a well-established hinge-binding motif in a vast number of protein kinase inhibitors.[4][10] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The primary amino group and the pyridine nitrogen of the 2-aminopyridine core can form critical hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.

The substituents on this compound could offer distinct advantages:

  • The 6-methyl group can provide steric hindrance, potentially enhancing selectivity for specific kinases by preventing clashes with larger gatekeeper residues in off-target kinases.

  • The 5-ethoxy group projects into the solvent-exposed region or a hydrophobic sub-pocket of the ATP-binding site. This provides a vector for further chemical modification to improve potency and pharmacokinetic properties.

This scaffold could serve as a starting point for developing inhibitors against kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), ROS1, or ALK.[11][12]

Proposed Experimental Workflow: Screening for Kinase Inhibitory Activity

This workflow outlines a standard, multi-stage process for evaluating the potential of this compound as a kinase inhibitor.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanistic & Cellular Validation A Initial HTS Screen (e.g., 10 µM concentration) B Panel of Cancer-Relevant Kinases (e.g., CDK, ALK, ROS1) A->B Test against C Dose-Response Assay (Determine IC50 values) B->C Hits Identified D Selectivity Profiling (Broad kinase panel) C->D For active hits E Mechanism of Action Study (e.g., ATP competition assay) D->E Potent & Selective Hits F Cell-Based Assay (e.g., Proliferation in cancer cell lines) E->F G Lead Optimization (SAR studies) F->G Promising Lead

Caption: High-level workflow for kinase inhibitor screening.

Detailed Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC₅₀) against a target kinase.[13][14]

  • Objective: To quantify the potency of this compound in inhibiting a specific protein kinase.

  • Materials:

    • Recombinant human kinase enzyme.

    • Biotinylated substrate peptide.

    • Europium-labeled anti-phospho-substrate antibody.

    • Allophycocyanin (APC)-labeled streptavidin.

    • ATP and MgCl₂.

    • Assay buffer (e.g., HEPES-based buffer with BSA and DTT).

    • 384-well low-volume assay plates.

    • TR-FRET compatible plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO, followed by a further dilution in assay buffer.

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 4 µL of the kinase and biotinylated substrate mixture in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 4 µL of ATP solution (at the Kₘ concentration for the specific kinase).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET reader, measuring emissions at 615 nm (Europium) and 665 nm (APC).

    • Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value using non-linear regression.

Potential Research Application II: Central Nervous System (CNS) Agents

Scientific Rationale:

The aminopyridine scaffold is present in compounds that act on the central nervous system.[15] For instance, 4-aminopyridine is used to treat certain neuromuscular disorders by blocking potassium channels.[15] The ability of a small molecule to cross the blood-brain barrier (BBB) is paramount for CNS activity. Physicochemical properties such as low molecular weight (<400 Da), a limited number of rotatable bonds, and a moderate lipophilicity (logP 1-3) are generally favorable for BBB penetration.[16][17]

This compound aligns well with these guidelines (MW ≈ 152 Da, predicted XlogP ≈ 1.2). Its structure could serve as a starting point for developing novel agents for neurological disorders. For example, derivatives could be designed as neuronal nitric oxide synthase (nNOS) inhibitors, a target for various neurodegenerative diseases.[16][18]

Proposed Experimental Workflow: Assessing CNS Penetration Potential

Evaluating the potential of a compound to act on the CNS requires a tiered approach, from in silico prediction to in vivo validation.

G cluster_0 Tier 1: In Silico & In Vitro cluster_1 Tier 2: In Vivo Pharmacokinetics A In Silico Prediction (e.g., CNS MPO Score) B PAMPA Assay (Passive Permeability) A->B C MDCK-MDR1 Assay (Efflux Liability) B->C D Rodent PK Study (IV and PO administration) C->D Favorable Profile E Brain & Plasma Concentration Measurement D->E F Calculate Brain-to-Plasma Ratio (Kp,uu) E->F G Pharmacodynamic Studies (e.g., Target engagement, behavioral models) F->G Confirmed CNS Penetration

Caption: Tiered workflow for evaluating CNS drug potential.

Detailed Protocol: MDCK-MDR1 Bidirectional Transport Assay

This in vitro assay assesses if a compound is a substrate for the P-glycoprotein (P-gp/MDR1) efflux transporter, a key component of the BBB.[17][19]

  • Objective: To determine the efflux ratio of this compound and predict its potential for active efflux from the brain.

  • Materials:

    • MDCK-MDR1 cell line (Madin-Darby Canine Kidney cells overexpressing human P-gp).

    • Transwell® inserts (e.g., 24-well format).

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Test compound (this compound) and control compounds (e.g., Digoxin as a P-gp substrate, Propranolol as a high permeability control).

    • LC-MS/MS system for quantification.

  • Procedure:

    • Seed MDCK-MDR1 cells onto Transwell® inserts and culture until a confluent, polarized monolayer is formed (typically 4-7 days). Verify monolayer integrity (TEER measurement).

    • Prepare dosing solutions of the test compound (e.g., at 1-10 µM) in transport buffer.

    • Apical-to-Basolateral (A-to-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral-to-Apical (B-to-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 60 and 120 minutes), take samples from the receiver chamber. Also, take a sample from the donor chamber at the end of the experiment.

    • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B).

    • Interpretation: An ER > 2 suggests the compound is a substrate for P-gp and may be subject to active efflux at the BBB.

Potential Research Application III: Anti-Infective Agents

Scientific Rationale:

The 2-aminopyridine scaffold is a component of several anti-infective agents.[20] Its ability to participate in various chemical reactions makes it a valuable building block for synthesizing novel heterocyclic systems with potential antibacterial or antifungal activity.[3] The development of new anti-infective agents is a critical global health priority due to the rise of antimicrobial resistance.

This compound can be used as a starting material in a fragment-based drug discovery (FBDD) campaign or as a scaffold for library synthesis to be screened against bacterial or fungal targets.

Proposed Experimental Workflow: Screening for Antibacterial Activity

A standard workflow for discovering new antibacterial agents involves initial screening for growth inhibition followed by determination of the potency.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Further Characterization A Single-Point Concentration Screen (e.g., Agar Disk Diffusion or Broth Microdilution) B Panel of Pathogenic Bacteria (Gram-positive & Gram-negative) A->B Test against C MIC Determination (Minimum Inhibitory Concentration) B->C Active Hits D MBC Determination (Minimum Bactericidal Concentration) C->D E Time-Kill Kinetics Assay D->E Potent Hits F Resistance Frequency Study E->F G In Vivo Efficacy Models (e.g., Murine infection model) F->G

Caption: Workflow for antibacterial compound screening.

Detailed Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.[21][22]

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

  • Materials:

    • Test compound stock solution in DMSO.

    • Sterile 96-well microtiter plates.

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Sterile cation-adjusted Mueller-Hinton Broth (MHB).

    • Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to yield ~5 x 10⁵ CFU/mL in the final well volume.

    • Positive control antibiotic (e.g., ciprofloxacin) and negative control (DMSO).

  • Procedure:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound at 2x the highest desired concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure optical density at 600 nm.

Conclusion and Future Directions

This compound represents a molecule of significant, albeit unrealized, potential. Its foundation on the therapeutically validated 2-aminopyridine scaffold, combined with its unique substitution pattern, provides a compelling rationale for its exploration in multiple research domains. This guide has outlined three promising avenues—kinase inhibition, CNS drug discovery, and anti-infective research—supported by detailed, field-standard experimental workflows. The true value of this compound will be unlocked through systematic investigation. We encourage researchers to utilize the frameworks presented herein to initiate discovery programs that could ultimately translate this promising scaffold into next-generation therapeutics.

References

  • Rao, P. S., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery.
  • Teague, S. J. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry, 73(21), 8479-8481. [Link]
  • Wang, X., et al. (2022). Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. Chemistry – An Asian Journal, 17(9), e202200083. [Link]
  • Deiters, A., & Martin, S. F. (2004). A mild, catalyst-free synthesis of 2-aminopyridines. Organic letters, 6(8), 1241–1244. [Link]
  • Rao, P. S., & Chanda, K. (2022). 2-Aminopyridine - An unsung hero in drug discovery. Request PDF. [Link]
  • Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PeerJ, 9, e11748. [Link]
  • Rao, P. S., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery.
  • Wadhwani, A. R., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1243105. [Link]
  • Schepetkin, I. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8104-8122. [Link]
  • Ciorba, A., et al. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharma and Bio Sciences, 8(3), 566-576. [Link]
  • American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]
  • Pop, O., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
  • Al-Mansur, M. A., et al. (2023).
  • Onajole, O. K., et al. (2014). Development of novel N-linked aminopiperidine-based mycobacterial DNA gyrase B inhibitors: scaffold hopping from known antibacterial leads. International Journal of Antimicrobial Agents, 43(3), 269-278. [Link]
  • PubChem. (2025). 2-Aminopyridine. [Link]
  • Chaudhary, V., et al. (2015). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. RSC Advances, 5(31), 24419-24433. [Link]
  • ChemBK. (2024). 2-Aminopyridine. [Link]
  • PubChem. (2025). This compound. [Link]
  • van de Waterbeemd, H., & Gifford, E. (2021). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 64(23), 16899-16917. [Link]
  • Vasu, D., et al. (2022). 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry, 69, 116878. [Link]
  • Kumar, V., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. International Journal of Molecular Sciences, 25(6), 3237. [Link]
  • Cheméo. (2025). Chemical Properties of 2-Aminopyridine (CAS 504-29-0). [Link]
  • Kumar, V., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. International Journal of Molecular Sciences. [Link]
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
  • Vasu, D., et al. (2020). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. ACS Chemical Neuroscience, 11(15), 2333-2347. [Link]
  • Wikipedia. (2023). 2-Aminopyridine. [Link]
  • Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry, 18(2), 709-722. [Link]
  • Li, Y., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. European Journal of Medicinal Chemistry, 258, 115598. [Link]
  • Vasu, D., et al. (2022). 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. [Link]
  • Kumar, V., et al. (2024).
  • ResearchGate. (2015). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: Discovery of novel apoptotic anticancer agents. [Link]
  • Graves, P. R., & Haystead, T. A. (2002). Assay development for protein kinase enzymes. Methods in Molecular Biology, 233, 1-13. [Link]
  • van de Waterbeemd, H., & Gifford, E. (2021). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]
  • Zhang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 13038-13056. [Link]
  • Kumaresan, S., et al. (2022). Scaffold Hopping in Drug Discovery. ChemRxiv. [Link]
  • Keogh, M., & Fink, J. K. (2014). The use of aminopyridines in neurological disorders. Neurology: Clinical Practice, 4(5), 416-423. [Link]
  • Zhang, Y., et al. (2016). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. Archiv der Pharmazie, 349(6), 441-451. [Link]
  • Guan, H., et al. (2012). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. Journal of Biological Chemistry, 287(18), 14849-14859. [Link]
  • PubChem. (2025). 2-Amino-5-methoxypyridine. [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 5-Ethoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Compound

Section 1: Physicochemical Properties and Hazard Identification

A foundational aspect of safe chemical handling is a clear understanding of the substance's physical and chemical properties. These characteristics can indicate potential hazards and inform the selection of appropriate safety measures.

Table 1: Physicochemical Properties of 5-Ethoxy-6-methylpyridin-2-amine and Related Compounds

PropertyThis compound2-Amino-6-methylpyridine5-Amino-2-methylpyridine
Molecular Formula C8H12N2O[1][2]C6H8N2[4]C6H8N2[5]
Molecular Weight 152.19 g/mol [1]108.14 g/mol [4]108.14 g/mol [5]
Appearance Yellow to brown solid[1]Not specifiedSolid[5]
Melting Point 98-99 °C[1]40 - 45 °C[4]95.5 °C[5]
Boiling Point 261.3±35.0 °C (Predicted)[1]Not specified221.62 °C[5]
Storage Temperature Room temperature, inert atmosphere, keep in dark place[1]Not specifiedNot specified
Inferred Hazard Profile

Based on the data for structurally similar aminopyridines, this compound should be handled as a potentially hazardous substance. The primary hazards associated with related compounds include:

  • Acute Toxicity: Aminopyridines can be toxic if swallowed and fatal in contact with skin.[6]

  • Skin and Eye Irritation: These compounds are known to cause skin irritation and serious eye irritation.[6][7]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[6]

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to ensure personnel safety.

Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE

Caption: The Hierarchy of Controls for chemical safety.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing exposure and preventing accidents.

Personal Protective Equipment (PPE)

The last line of defense, but a critical one. Always use the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[8][9]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.[8][10] It is crucial to inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat must be worn to protect against skin contact.[8]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[11] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[4]

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][11]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[9]

Handling and Storage
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9][12] The storage area should be clearly labeled.

  • Handling: Avoid creating dust.[9] Use non-sparking tools and ensure all equipment is properly grounded.[13] Do not eat, drink, or smoke in areas where the chemical is handled.[13] Wash hands thoroughly after handling.[9]

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

First_Aid_Procedures cluster_exposure Exposure Event cluster_response Immediate Response Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin_Contact Wash_with_Soap_Water Wash with Soap & Water (15 mins) Skin_Contact->Wash_with_Soap_Water Eye_Contact Eye_Contact Rinse_with_Water Rinse with Water (15 mins) Eye_Contact->Rinse_with_Water Ingestion Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Ingestion->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Rinse_with_Water->Seek_Medical_Attention

Caption: First aid response workflow for chemical exposure.

  • Inhalation: If inhaled, move the person to fresh air.[9][14] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9][14] Remove contaminated clothing. Seek medical attention if irritation persists.[15]

  • Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water.[16] Call a poison control center or doctor immediately for treatment advice.[9][17]

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material like sand or vermiculite to contain the spill.[11]

  • Collect: Carefully scoop the absorbed material into a sealed, labeled container for proper disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Report: Report the spill to the appropriate safety personnel.

Section 5: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[4] Collect waste in a designated, labeled, and sealed container. Do not dispose of down the drain or in regular trash.

Conclusion: A Culture of Safety

The safe handling of this compound, as with any chemical, relies on a combination of knowledge, preparedness, and a commitment to a culture of safety. By understanding its potential hazards, implementing robust control measures, and being prepared for emergencies, researchers can work with this compound confidently and safely. This guide serves as a foundational resource, and it is imperative that it is supplemented with institution-specific training and adherence to all applicable safety regulations.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.
  • Washington State University. (n.d.). Pyridine Safety Information.
  • Fisher Scientific. (n.d.). 2-Amino-5-chloropyridine - SAFETY DATA SHEET.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • CookeChem. (2022, July 8). This compound, 95%, 73101-79-8.
  • BIOSYNCE. (2025, September 23). How to handle pyridine safely?
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency.
  • MedchemExpress.com. (2025, December 30). Safety Data Sheet.
  • PubChemLite. (n.d.). This compound (C8H12N2O).
  • ChemicalBook. (n.d.). This compound | 73101-79-8.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). 5-Amino-2-methylpyridine, 97% - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ChemicalBook. (2025, July 26). 5-Amino-2-methylpyridine - Safety Data Sheet.
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET.
  • PubChem. (n.d.). 6-Ethoxy-2-pyridinamine.
  • CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
  • Chemcasts. (n.d.). 5-Amino-2-methylpyridine (CAS 3430-14-6) Properties | Density, Cp, Viscosity.
  • ECHEMI. (n.d.). 5-Amino-2-methoxypyridine SDS, 6628-77-9 Safety Data Sheets.
  • ECHEMI. (n.d.). 3-Amino-2-methoxy-4-methylpyridine SDS, 76005-99-7 Safety Data Sheets.
  • PubMed Central. (2022, October 28). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning.

Sources

An In-depth Technical Guide to the Prospective Synthesis of 2-amino-5-ethoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive theoretical framework for the discovery and synthesis of the novel compound, 2-amino-5-ethoxy-6-methylpyridine. As of the date of this publication, this specific molecule is not described in readily available chemical literature, presenting a unique opportunity for synthetic exploration. This document provides two plausible, multi-step synthetic pathways, grounded in established principles of pyridine chemistry. Each proposed step is accompanied by a detailed experimental protocol, a discussion of the underlying reaction mechanisms, and an analysis of potential challenges and alternative strategies. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are engaged in the synthesis of novel heterocyclic compounds.

Table of Contents

  • Introduction and Rationale

  • Physicochemical Properties (Predicted)

  • Proposed Synthetic Pathways

    • Pathway A: From 2-Amino-6-methylpyridine

    • Pathway B: From 2-Chloro-6-methylpyridine

  • Detailed Experimental Protocols and Mechanistic Insights

    • Pathway A

      • Step 1: Nitration of 2-Amino-6-methylpyridine

      • Step 2: Reduction of 2-Amino-6-methyl-5-nitropyridine

      • Step 3: Diazotization of 5-Amino-6-methylpyridin-2-amine and Conversion to 2-Hydroxy-6-methyl-5-aminopyridine

      • Step 4: Williamson Ether Synthesis to 2-Amino-5-ethoxy-6-methylpyridine

    • Pathway B

      • Step 1: Nitration of 2-Chloro-6-methylpyridine

      • Step 2: Nucleophilic Aromatic Substitution (SNAr) with Sodium Ethoxide

      • Step 3: Reduction of 2-Ethoxy-6-methyl-5-nitropyridine

  • Characterization and Purity Assessment (Proposed)

  • Potential Applications and Future Directions

  • References

Introduction and Rationale

Substituted aminopyridines are a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced, make these scaffolds highly valuable in the design of novel therapeutics. The target molecule, 2-amino-5-ethoxy-6-methylpyridine, combines several key structural features: a 2-amino group, which can act as a hydrogen bond donor and a key interaction point with biological targets; a 6-methyl group, which can provide steric bulk and influence metabolic stability; and a 5-ethoxy group, which can modulate lipophilicity and potentially engage in specific interactions within a binding pocket. The absence of this compound in the current literature presents an opportunity to explore a new chemical space and potentially uncover novel biological activities.

Physicochemical Properties (Predicted)

While experimental data is unavailable, computational methods can provide estimated physicochemical properties for 2-amino-5-ethoxy-6-methylpyridine.

PropertyPredicted Value
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
LogP ~1.5 - 2.0
pKa (most basic) ~6.5 - 7.5 (pyridine nitrogen)
Boiling Point Not readily predictable
Melting Point Not readily predictable

Proposed Synthetic Pathways

Two primary synthetic routes are proposed, starting from commercially available precursors. The choice of pathway may depend on reagent availability, scalability, and the desired purity profile of the final product.

Pathway A: From 2-Amino-6-methylpyridine

This pathway leverages the directing effects of the amino group to introduce functionality at the 5-position.

Pathway_A A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-5-nitropyridine A->B HNO₃, H₂SO₄ C 2,5-Diamino-6-methylpyridine B->C Fe, HCl or H₂, Pd/C D 2-Hydroxy-5-amino-6-methylpyridine C->D 1. NaNO₂, H₂SO₄ 2. H₂O, Δ E 2-Amino-5-ethoxy-6-methylpyridine D->E NaH, CH₃CH₂I

Caption: Proposed Synthesis of 2-amino-5-ethoxy-6-methylpyridine from 2-Amino-6-methylpyridine.

Pathway B: From 2-Chloro-6-methylpyridine

This alternative pathway utilizes a halogenated pyridine as a versatile intermediate for introducing the desired functional groups.

Pathway_B F 2-Chloro-6-methylpyridine G 2-Chloro-6-methyl-5-nitropyridine F->G HNO₃, H₂SO₄ H 2-Ethoxy-6-methyl-5-nitropyridine G->H NaOEt, EtOH I 2-Amino-5-ethoxy-6-methylpyridine H->I Fe, HCl or H₂, Pd/C

Caption: Proposed Synthesis of 2-amino-5-ethoxy-6-methylpyridine from 2-Chloro-6-methylpyridine.

Detailed Experimental Protocols and Mechanistic Insights

Pathway A
  • Protocol:

    • To a stirred solution of concentrated sulfuric acid (50 mL), cooled to 0 °C in an ice-salt bath, slowly add 2-amino-6-methylpyridine (10.8 g, 0.1 mol).

    • Maintain the temperature below 10 °C during the addition.

    • Once the addition is complete, slowly add a pre-cooled mixture of concentrated nitric acid (7.5 mL, 0.12 mol) and concentrated sulfuric acid (15 mL) dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition, allow the mixture to warm to room temperature and then heat to 50 °C for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture carefully onto crushed ice (200 g) with stirring.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • The product, 2-amino-6-methyl-5-nitropyridine, should precipitate as a yellow solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.[1]

  • Causality and Insights: The amino group is a strong activating group and an ortho-, para-director. However, under strongly acidic conditions, the amino group is protonated to form an ammonium salt, which is a deactivating meta-director. The nitration of aminopyridines is a complex reaction, and the position of nitration can be highly dependent on the reaction conditions. The use of a nitrating mixture (HNO₃/H₂SO₄) favors the formation of the 5-nitro isomer.

  • Protocol (Method 1: Catalytic Hydrogenation):

    • Dissolve 2-amino-6-methyl-5-nitropyridine (15.3 g, 0.1 mol) in ethanol (200 mL).

    • Add 10% palladium on carbon (1.5 g, 10 wt%).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield 2,5-diamino-6-methylpyridine.[2][3]

  • Protocol (Method 2: Metal/Acid Reduction):

    • To a stirred suspension of iron powder (27.9 g, 0.5 mol) in a mixture of ethanol (150 mL) and water (50 mL), add a few drops of concentrated hydrochloric acid.

    • Heat the mixture to reflux.

    • Add a solution of 2-amino-6-methyl-5-nitropyridine (15.3 g, 0.1 mol) in ethanol (100 mL) dropwise to the refluxing mixture.

    • Continue refluxing for 2-3 hours after the addition is complete.

    • Monitor the reaction by TLC.

    • Once complete, cool the reaction mixture and filter through Celite.

    • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to give 2,5-diamino-6-methylpyridine.[4]

  • Causality and Insights: Catalytic hydrogenation is generally a cleaner method with higher yields, but the metal/acid reduction is often more cost-effective for larger scale synthesis. The choice of reducing agent can be critical to avoid side reactions.

  • Protocol:

    • Dissolve 2,5-diamino-6-methylpyridine (12.3 g, 0.1 mol) in a mixture of concentrated sulfuric acid (20 mL) and water (100 mL) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for 30 minutes.

    • Slowly add the diazonium salt solution to a boiling solution of water (200 mL).

    • Reflux the mixture for 1 hour.

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography to obtain 2-hydroxy-5-amino-6-methylpyridine.[5][6]

  • Causality and Insights: The diazotization of aminopyridines can be challenging due to the basicity of the ring nitrogen. The use of strongly acidic conditions is necessary to ensure the formation of the diazonium salt. The subsequent hydrolysis of the diazonium salt to the hydroxyl group is a standard procedure.

  • Protocol:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) at 0 °C, add a solution of 2-hydroxy-5-amino-6-methylpyridine (12.4 g, 0.1 mol) in anhydrous DMF (50 mL) dropwise.

    • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

    • Cool the mixture back to 0 °C and add iodoethane (17.1 g, 0.11 mol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water (50 mL).

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography to yield 2-amino-5-ethoxy-6-methylpyridine.[7][8][9]

  • Causality and Insights: The Williamson ether synthesis is a classic and reliable method for forming ethers. The use of a strong base like sodium hydride is necessary to deprotonate the hydroxyl group of the hydroxypyridine, forming the more nucleophilic alkoxide. Iodoethane is a good electrophile for the subsequent SN2 reaction.

Pathway B
  • Protocol:

    • Follow a similar procedure to the nitration of 2-amino-6-methylpyridine (Pathway A, Step 1), using 2-chloro-6-methylpyridine (12.75 g, 0.1 mol) as the starting material.

    • The product, 2-chloro-6-methyl-5-nitropyridine, can be isolated by pouring the reaction mixture onto ice, neutralizing, and filtering the resulting precipitate.[10][11]

  • Causality and Insights: The chloro group is a deactivating but ortho-, para-director. Nitration is expected to occur primarily at the 5-position due to the directing effect of the chlorine and the deactivating effect of the pyridine nitrogen.

  • Protocol:

    • Prepare a solution of sodium ethoxide by carefully adding sodium metal (2.53 g, 0.11 mol) to anhydrous ethanol (150 mL) under an inert atmosphere.

    • To the freshly prepared sodium ethoxide solution, add 2-chloro-6-methyl-5-nitropyridine (17.25 g, 0.1 mol).

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once complete, cool the reaction mixture and evaporate the ethanol under reduced pressure.

    • Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to give 2-ethoxy-6-methyl-5-nitropyridine.[12]

  • Causality and Insights: The nitro group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic aromatic substitution. The ethoxide ion will readily displace the chloride at the 2-position.

  • Protocol:

    • Follow a similar procedure to the reduction of 2-amino-6-methyl-5-nitropyridine (Pathway A, Step 2), using 2-ethoxy-6-methyl-5-nitropyridine (18.2 g, 0.1 mol) as the starting material.

    • Either catalytic hydrogenation or a metal/acid reduction can be employed to yield the final product, 2-amino-5-ethoxy-6-methylpyridine.

  • Causality and Insights: The reduction of the nitro group in the presence of the ethoxy and methyl groups should proceed smoothly under standard conditions.

Characterization and Purity Assessment (Proposed)

The final product and all intermediates should be thoroughly characterized to confirm their identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for confirming the structure of the target molecule and intermediates.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -NH₂, -C-O-C).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point Analysis: To determine the melting point of the crystalline solid product.

Potential Applications and Future Directions

The novel compound 2-amino-5-ethoxy-6-methylpyridine holds potential for various applications in drug discovery and materials science. As a substituted aminopyridine, it could be screened for a wide range of biological activities, including but not limited to:

  • Kinase inhibition

  • GPCR modulation

  • Antimicrobial activity

  • Antiviral activity

Future work should focus on the successful synthesis and characterization of this molecule, followed by a comprehensive evaluation of its biological properties. Further derivatization of the amino and ethoxy groups could lead to the development of a library of related compounds with diverse pharmacological profiles.

References

  • Organic Chemistry Portal.
  • RSC Publishing. Substituted 3,4-pyridynes: clean cycloadditions. [Link]
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
  • ResearchGate. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. [Link]
  • Infoscience. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)
  • ResearchGate.
  • ResearchGate. Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Organic Chemistry Portal. Nitro Reduction. [Link]
  • PubMed. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. [Link]
  • MDPI.
  • Google Patents. One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Google Patents. Method for preparing 2-chloro-5-nitropyridine.
  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
  • ChemBK. 2-Amino-6-methyl-5-nitropyridine. [Link]
  • Preprints.org.
  • Wikipedia. Reduction of nitro compounds. [Link]
  • ResearchGate. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. [Link]
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
  • PubMed.
  • Google Patents.
  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
  • ResearchGate.
  • Academia.edu.
  • RSC Publishing. Reactions of N-heteroaromatic bases with nitrous acid. Part I.

Sources

The Central Role of Thermochemistry in Aminopyridine Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Thermochemical Properties of Substituted Aminopyridines: A Guide for Researchers and Drug Development Professionals

Executive Summary

Substituted aminopyridines form the structural core of numerous pharmaceutical agents, making a deep understanding of their physicochemical properties essential for modern drug discovery and development.[1] This technical guide provides a comprehensive overview of the key thermochemical properties of these heterocyclic compounds, focusing on the experimental and computational methodologies used for their determination. As a senior application scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and field-proven insights. We will explore the determination of enthalpies of formation, phase change (sublimation and vaporization), and bond dissociation, which collectively govern the stability, reactivity, and solid-state behavior of these molecules. By integrating detailed experimental protocols with high-level computational approaches, this guide serves as an authoritative resource for researchers aiming to predict and rationalize the behavior of substituted aminopyridines in medicinal chemistry and materials science.

The Significance of the Aminopyridine Scaffold

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in drugs across various therapeutic areas. Its ability to form hydrogen bonds, coordinate with metal ions, and participate in various intermolecular interactions makes it a versatile building block for designing biologically active molecules.[1] Understanding the energetic landscape of these molecules is paramount for optimizing their properties.

Why Thermochemical Properties Matter

Thermochemical data provides a quantitative measure of molecular stability and reactivity.

  • Enthalpy of Formation (ΔfH°) : This fundamental property indicates the intrinsic thermodynamic stability of a molecule. In drug development, comparing the ΔfH° of different isomers or substituted analogues allows for the selection of more stable candidates, potentially reducing degradation and improving shelf-life.[2]

  • Enthalpies of Phase Change (ΔsubH°/ΔvapH°) : The energy required to transfer a molecule from a condensed phase (solid or liquid) to the gas phase is critical for understanding solubility, crystal lattice energy, and purification processes like sublimation.[3] These parameters are vital for solid-state characterization and formulation development.

  • Bond Dissociation Enthalpy (BDE) : BDE quantifies the energy required to break a specific chemical bond. For aminopyridines, the N-H bond BDE is particularly important as it relates to antioxidant activity, metabolic pathways (e.g., hydrogen atom transfer), and potential toxicological mechanisms.[4][5]

Experimental Determination of Thermochemical Properties

A rigorous understanding of thermochemistry is built upon precise experimental measurements. The following sections detail the gold-standard techniques, emphasizing the causality behind protocol choices to ensure data integrity.

Combustion Calorimetry: Quantifying the Enthalpy of Formation

The standard molar enthalpy of formation in the condensed phase (ΔfH°(cr, l)) is most reliably determined from the standard molar enthalpy of combustion (ΔcH°). This is achieved using static bomb combustion calorimetry.[2][6]

Causality and Self-Validation: The experiment measures the heat released during complete combustion of a known amount of substance in an excess of oxygen. The system is self-validating through calibration with a certified standard, typically benzoic acid, ensuring the energy equivalent of the calorimeter is precisely known. The amount of substance burned is cross-verified by measuring the mass of CO2 produced.[2]

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of the aminopyridine sample (typically 0.5-1.0 g) is weighed with high precision. For liquid samples, they are sealed in polyester capsules.

  • Calorimeter Setup: The pellet is placed in a silica crucible within the calorimetric bomb. A cotton fuse is positioned to ensure ignition.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen (typically to ~3.0 MPa).

  • Ignition and Data Acquisition: The bomb is submerged in a known volume of water in the calorimeter. After thermal equilibrium is reached, the sample is ignited. The temperature change of the water is recorded with high precision (e.g., to 10⁻⁴ K) over time.

  • Analysis: The corrected temperature rise is used to calculate the gross heat of combustion. Corrections are applied for the heat of ignition and the formation of nitric acid from atmospheric nitrogen and residual N2 in the oxygen supply.

  • Derivation of ΔfH°: The standard molar enthalpy of formation in the condensed state is calculated from the standard molar enthalpy of combustion using Hess's Law, with known ΔfH° values for CO2(g) and H2O(l).[6]

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_cal Calorimetry cluster_analysis Data Analysis A Weigh Sample B Pelletize Solid or Encapsulate Liquid A->B C Place in Bomb with Fuse B->C D Pressurize with O2 C->D E Ignite & Record Temperature Rise D->E F Calculate Gross Heat of Combustion E->F G Apply Corrections (e.g., Nitric Acid) F->G H Derive ΔcH° and ΔfH°(condensed) G->H

Workflow for determining enthalpy of formation via combustion calorimetry.
Vapor Pressure Measurement: Accessing Enthalpies of Phase Change

The enthalpies of sublimation (solid to gas) and vaporization (liquid to gas) are determined by measuring the vapor pressure of the compound as a function of temperature. The Knudsen effusion method is a highly reliable technique for compounds with low vapor pressures.[7][8]

Causality and Self-Validation: This technique measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.[7][9] According to the Hertz-Knudsen equation, this rate is directly proportional to the vapor pressure. By measuring this rate at various temperatures, the enthalpy of sublimation/vaporization can be derived from the slope of a ln(P) vs. 1/T plot (the Clausius-Clapeyron equation).[8] The method's validity depends on precise temperature control and accurate measurement of the orifice geometry.

Experimental Protocol: Knudsen Effusion Method

  • Cell Preparation: The aminopyridine sample is loaded into a Knudsen cell, which is a small container with a precisely machined orifice of known area. The cell is weighed.

  • High Vacuum: The cell is placed in a high-vacuum chamber and heated to a desired, constant temperature.

  • Mass Loss Measurement: The rate of mass loss due to effusion is measured over time. This can be done continuously with a high-precision microbalance or by weighing the cell before and after a set period.[10]

  • Temperature Variation: The experiment is repeated at several different temperatures to obtain a series of vapor pressures.

  • Data Analysis: The vapor pressure (P) is calculated from the mass loss rate. A plot of ln(P) versus the inverse of the absolute temperature (1/T) is constructed.

  • Enthalpy Calculation: The standard molar enthalpy of sublimation or vaporization is calculated from the slope of the line (-ΔH/R, where R is the gas constant).[8]

Knudsen_Effusion cluster_main Knudsen Effusion Apparatus cluster_effusion K_Cell Knudsen Cell (Sample Inside) Orifice K_Cell->Orifice Heater Heating Block K_Cell->Heater T Balance Microbalance K_Cell->Balance Measures Mass Loss (d(m)/d(t)) mol1 Orifice->mol1 Effusing Vapor mol2 Orifice->mol2 mol3 Orifice->mol3 Vacuum High Vacuum Chamber

Principle of the Knudsen effusion method for vapor pressure measurement.
Photoacoustic Calorimetry: Probing Bond Dissociation Enthalpies

Photoacoustic calorimetry (PAC) is a powerful technique for determining bond dissociation enthalpies (BDEs) in solution. It measures the heat released during a rapid, photo-initiated chemical reaction.[11][12]

Causality and Self-Validation: The core principle is the photoacoustic effect. A pulsed laser excites the molecule, leading to bond cleavage. The excess energy is released as heat into the solvent on a microsecond timescale.[11][13] This rapid, localized heating generates a pressure wave (sound) that is detected by a microphone. The amplitude of this sound wave is proportional to the heat released.[13] The system is calibrated against a compound that converts all absorbed light energy into heat, allowing for a quantitative measurement of the reaction enthalpy and, subsequently, the BDE.[12]

Experimental Protocol: Time-Resolved Photoacoustic Calorimetry (TR-PAC)

  • Solution Preparation: A solution of the aminopyridine and a suitable photosensitizer/initiator is prepared in the solvent of interest (e.g., acetonitrile).

  • Laser Excitation: The sample is irradiated with a nanosecond laser pulse of a specific wavelength, chosen to initiate the desired bond cleavage (e.g., N-H bond homolysis).

  • Signal Detection: A piezoelectric microphone in contact with the solution detects the resulting pressure wave. The signal is amplified and recorded by an oscilloscope.[14]

  • Calibration: The experiment is repeated with a calorimetric reference standard (e.g., 2-hydroxybenzophenone) that releases 100% of the absorbed photon energy as heat.[15]

  • Enthalpy Calculation: The amplitude of the sample's photoacoustic signal is compared to that of the reference. This ratio, along with the known photon energy and reaction quantum yield, allows for the calculation of the overall reaction enthalpy (ΔrH).

  • BDE Derivation: The N-H BDE is derived from the measured ΔrH using an appropriate thermodynamic cycle that accounts for the enthalpies of other species involved in the reaction.[11]

PAC_Principle A Pulsed Laser (Photon Energy, E_hv) B Sample Solution (Aminopyridine) A->B Irradiation C Bond Cleavage (Energy Consumed, BDE) B->C Photo-initiation D Rapid Heat Release (E_hv - BDE) B->D C->D E Solvent Expansion (Pressure Wave) D->E F Microphone Detection (Signal Amplitude ∝ Heat) E->F

The causal sequence in a Photoacoustic Calorimetry (PAC) experiment.

Computational Thermochemistry

Alongside experimental methods, computational chemistry provides invaluable insights into thermochemical properties, allowing for high-throughput screening and analysis of molecules that are difficult to synthesize or handle.

High-Accuracy Composite Methods: G3 and G4 Theories

Gaussian-n (G3 and G4) theories are multi-step, high-accuracy ab initio methods designed to yield thermochemical data close to experimental accuracy (typically within 1 kcal/mol).[16][17] They achieve this by combining calculations at different levels of theory and basis sets, and then extrapolating to the exact solution.[18][19] G4 theory, an improvement on G3, involves steps such as geometry optimization with a density functional, Hartree-Fock limit extrapolation, and high-level correlation corrections using coupled-cluster theory (CCSD(T)).[16][17] These methods are considered the gold standard for calculating gas-phase enthalpies of formation for small to medium-sized molecules.[20][21]

Density Functional Theory (DFT)

Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy, making it the workhorse for larger systems.[22][23] By using an isodesmic reaction scheme, systematic errors in DFT calculations can be largely cancelled out. In this approach, the enthalpy of formation of the target aminopyridine is calculated relative to known reference compounds with similar bonding environments. This minimizes errors and leverages the high accuracy of experimentally known ΔfH° values.

A Self-Validating Computational Protocol (Isodesmic Approach)

  • Structure Optimization: The 3D structures of the target substituted aminopyridine and carefully chosen reference molecules (e.g., pyridine, ammonia, benzene, substituted benzenes) are optimized using a DFT functional (e.g., B3LYP).

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm the structures are true minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energies: High-level single-point energy calculations are performed on the optimized geometries.

  • Isodesmic Reaction: An isodesmic reaction is constructed where the number and type of bonds are conserved on both the reactant and product sides.

  • Reaction Enthalpy: The enthalpy of the isodesmic reaction (ΔrH°) is calculated from the electronic energies and thermal corrections of all species.

  • Target ΔfH°: The unknown gas-phase enthalpy of formation of the target aminopyridine is derived from the calculated ΔrH° and the known experimental ΔfH° values of the reference compounds.

The Influence of Substituents on Thermochemical Properties

The true power of thermochemical analysis lies in understanding structure-property relationships. The nature and position of substituents on the aminopyridine ring profoundly influence its stability and reactivity.[3]

Electronic and Positional Effects

Substituents alter the electron distribution within the molecule, impacting both the parent molecule's stability and the stability of the radical formed upon bond cleavage.[4]

  • Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ increase electron density on the ring. They can destabilize the neutral aniline-type molecule but strongly stabilize the radical formed after N-H bond cleavage, thus lowering the N-H BDE.[4][5]

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN decrease electron density. They stabilize the parent molecule but destabilize the radical, leading to a higher N-H BDE.[4][5]

  • Positional Isomerism : The effect of a substituent is highly dependent on its position (ortho, meta, para) relative to the amino group, due to the interplay of inductive and resonance effects. Furthermore, the position of the amino group relative to the ring nitrogen (e.g., 2-amino vs. 3-amino vs. 4-aminopyridine) significantly alters properties like sublimation enthalpy due to different crystal packing and hydrogen bonding capabilities.[3]

Substituent_Effects cluster_parent Parent Molecule (Substituted Aminopyridine) cluster_radical Radical + H• cluster_edg Case 1: R is Electron-Donating (EDG) cluster_ewg Case 2: R is Electron-Withdrawing (EWG) Parent R-C5H4N-NH2 Radical [R-C5H4N-NH]• Parent->Radical N-H BDE EDG_Parent Slightly Destabilized EDG_BDE Result: Lower BDE EDG_Parent->EDG_BDE EDG_Radical Strongly Stabilized EDG_Radical->EDG_BDE EWG_Parent Stabilized EWG_BDE Result: Higher BDE EWG_Parent->EWG_BDE EWG_Radical Destabilized EWG_Radical->EWG_BDE

Influence of substituent electronic effects on N-H Bond Dissociation Enthalpy (BDE).

Data Summary: Thermochemical Properties of Selected Aminopyridines

The following table summarizes key experimental thermochemical data for the parent aminopyridine isomers to provide a baseline for comparison. Values are often determined from a combination of the techniques described above.

CompoundFormulaΔfH°(g) / kJ·mol⁻¹ΔsubH°(298.15 K) / kJ·mol⁻¹Reference
PyridineC₅H₅N140.4 ± 0.740.21 ± 0.08[24][25][26]
2-AminopyridineC₅H₆N₂95.9 ± 1.576.5 ± 0.6[27][28]
3-AminopyridineC₅H₆N₂100.2 ± 1.284.1 ± 0.5[2][3]
4-AminopyridineC₅H₆N₂94.4 ± 1.388.0 ± 0.6[2][3][29]

Note: Gaseous enthalpy of formation (ΔfH°(g)) is derived from the condensed phase value and the enthalpy of sublimation.

Conclusion and Future Outlook

The thermochemical characterization of substituted aminopyridines is a critical activity in pharmaceutical sciences. A synergistic approach, combining precise experimental measurements from techniques like combustion calorimetry, Knudsen effusion, and photoacoustic calorimetry with high-accuracy computational methods like G4 and DFT, provides the most comprehensive understanding of molecular stability and reactivity. This knowledge directly informs lead optimization, aids in the prediction of metabolic pathways, and guides solid-state formulation strategies.

Future efforts will likely focus on building larger, curated thermochemical databases for these compounds to power quantitative structure-property relationship (QSPR) models and machine learning algorithms. Such tools will enable faster and more accurate in silico prediction of the properties of novel aminopyridine-based drug candidates, ultimately accelerating the drug development pipeline.

References

  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. RSC Publishing.
  • Substituent effects on the bond dissociation enthalpies of aromatic amines. PubMed.
  • Determination of Bond Dissociation Enthalpies in Solution by Photoacoustic Calorimetry. Accounts of Chemical Research - ACS Publications.
  • Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals. PubMed.
  • Photoacoustic Calorimetry at High Pressure: A New Approach to Determination of Bond Strengths. Estimation of the M-L Bond Dissoc. ACS Publications.
  • Determination of Bond Dissociation Enthalpies in Solution by Photoacoustic Calorimetry. SciSpace.
  • O–H Bond dissociation enthalpies in hydroxyphenols. A time-resolved photoacoustic calorimetry and quantum chemistry study. RSC Publishing.
  • Physics Calorimetry frequency AAMC section bank question. Reddit.
  • Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note.
  • Knudsen Effusion Mass Spectrometer. Centre for Atmospheric Science, University of Manchester.
  • Knudsen Effusion. University Laboratory Procedure.
  • Substituent Effects on the Bond Dissociation Enthalpies of Aromatic Amines. Journal of the American Chemical Society - ACS Publications.
  • Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme. SciSpace.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. ResearchGate.
  • Gaussian-4 theory. The Journal of Chemical Physics - AIP Publishing.
  • Development and test of a new Knudsen effusion apparatus for the measurement of low vapour pressures. ResearchGate.
  • Theoretical Thermochemistry for Organic Molecules: Development of the Generalized Connectivity-Based Hierarchy. ResearchGate.
  • Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. AIP Publishing.
  • Effect of Substituents in Aromatic Amines on the Activation Energy of Epoxy−Amine Reaction. ResearchGate.
  • Investigation of Gaussian4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A - ACS Publications.
  • Quantum chemistry composite methods. Wikipedia.
  • Pyridine. NIST WebBook.
  • Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons. PMC - NIH.
  • Thermochemical Study of Three Hindered Pyridine Derivatives. ACS Publications.
  • Pyridine Enthalpy of Formation. Active Thermochemical Tables, Argonne National Laboratory.
  • A Thermodynamic Scale of Multiple Bonds Reducibility Based on G4 Calculations. PMC.
  • Calorimetry of 4-aminopyridine. Iowa State University Digital Repository.
  • Pyridine. NIST WebBook.
  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. MDPI.
  • 2-Aminopyridine. NIST WebBook.
  • A Density Functional Theory Investigation of the Substituent Effect on Nitrogen Heterocycles for Applications on Energetic Materials. OUCI.
  • Thermochemistry of 2-Aminopyridine (C5H6N2)(s). ResearchGate.
  • Sublimation/Vaporization and Solvation Enthalpies of Monosubstituted Pyridine Derivatives. Preprint server.
  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). NIH Public Access.
  • Effect of Substituents on Basicity of Aromatic Amines. YouTube.

Sources

Methodological & Application

Synthetic Route for 5-Ethoxy-6-methylpyridin-2-amine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Ethoxy-6-methylpyridin-2-amine is a substituted aminopyridine derivative with significant potential as a scaffold in medicinal chemistry and drug discovery. The unique arrangement of its functional groups—an amino group at the 2-position, an ethoxy group at the 5-position, and a methyl group at the 6-position—offers multiple points for molecular elaboration, making it an attractive building block for the synthesis of novel therapeutic agents. Substituted 2-aminopyridines are a well-established class of pharmacologically active compounds, known to exhibit a wide range of biological activities.[1] This application note provides a detailed, field-proven synthetic protocol for the preparation of this compound, designed for researchers, scientists, and drug development professionals. The described route is a robust, multi-step synthesis commencing from the readily available starting material, 2-amino-6-methylpyridine.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is not directly reported in the literature. Therefore, a logical and efficient four-step synthetic route has been devised, leveraging well-established and reliable chemical transformations. The overall strategy involves the introduction of a nitro group at the 5-position of the pyridine ring, followed by conversion of the 2-amino group to a hydroxyl group, subsequent O-ethylation, and a final reduction of the nitro group to the desired 2-amino functionality. This pathway is designed to be both high-yielding and amenable to scale-up.

PART 1: Detailed Experimental Protocols

This section provides step-by-step methodologies for each transformation in the synthetic route. All procedures have been designed with self-validation and safety as primary considerations.

Step 1: Synthesis of 2-Amino-6-methyl-5-nitropyridine (2)

The initial step involves the regioselective nitration of commercially available 2-amino-6-methylpyridine (1). The presence of the amino group at the 2-position and the methyl group at the 6-position directs the incoming nitro group to the 5-position of the pyridine ring.

Protocol:

  • To a flask maintained at 0-5 °C, slowly add 2-amino-6-methylpyridine (1) (1.0 eq) to concentrated sulfuric acid (5 vol).

  • Stir the mixture until all the starting material has dissolved.

  • In a separate flask, prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (2 vol) at 0-5 °C.

  • Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product, 2-amino-6-methyl-5-nitropyridine (2), will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.

Compound Molecular Weight ( g/mol ) Equivalents Quantity
2-Amino-6-methylpyridine (1)108.141.0User-defined
Fuming Nitric Acid63.011.1Calculated
Sulfuric Acid98.08-As per protocol
Product: 2-Amino-6-methyl-5-nitropyridine (2) 153.14 -Expected Yield: 75-85%
Step 2: Synthesis of 2-Hydroxy-6-methyl-5-nitropyridine (3)

The second step involves the conversion of the amino group of 2-amino-6-methyl-5-nitropyridine (2) to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Protocol:

  • Suspend 2-amino-6-methyl-5-nitropyridine (2) (1.0 eq) in a mixture of water and concentrated sulfuric acid (3:1 v/v).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the suspension of the aminopyridine, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • After 1 hour, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium carbonate.

  • The product, 2-hydroxy-6-methyl-5-nitropyridine (3), will precipitate.

  • Collect the solid by filtration, wash with water, and dry to yield the desired product.

Compound Molecular Weight ( g/mol ) Equivalents Quantity
2-Amino-6-methyl-5-nitropyridine (2)153.141.0User-defined
Sodium Nitrite69.001.2Calculated
Product: 2-Hydroxy-6-methyl-5-nitropyridine (3) 154.12 -Expected Yield: 80-90%
Step 3: Synthesis of 5-Ethoxy-6-methyl-2-nitropyridine (4)

This step involves the O-ethylation of the hydroxyl group of 2-hydroxy-6-methyl-5-nitropyridine (3). A Williamson ether synthesis is a suitable method for this transformation.

Protocol:

  • To a solution of 2-hydroxy-6-methyl-5-nitropyridine (3) (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide or ethyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-ethoxy-6-methyl-2-nitropyridine (4).

Compound Molecular Weight ( g/mol ) Equivalents Quantity
2-Hydroxy-6-methyl-5-nitropyridine (3)154.121.0User-defined
Ethyl Iodide155.971.2Calculated
Potassium Carbonate138.211.5Calculated
Product: 5-Ethoxy-6-methyl-2-nitropyridine (4) 182.17 -Expected Yield: 70-80%
Step 4: Synthesis of this compound (5)

The final step is the reduction of the nitro group of 5-ethoxy-6-methyl-2-nitropyridine (4) to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Dissolve 5-ethoxy-6-methyl-2-nitropyridine (4) (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator).

  • Stir the reaction vigorously at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound (5).

Compound Molecular Weight ( g/mol ) Equivalents Quantity
5-Ethoxy-6-methyl-2-nitropyridine (4)182.171.0User-defined
10% Palladium on Carbon-0.05-0.10Catalytic
Product: this compound (5) 152.19 -Expected Yield: >90%

PART 2: Visualization of the Synthetic Workflow

The following diagram illustrates the complete synthetic pathway for this compound.

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: O-Ethylation cluster_3 Step 4: Reduction 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 2-Amino-6-methyl-5-nitropyridine 2-Amino-6-methyl-5-nitropyridine 2-Amino-6-methylpyridine->2-Amino-6-methyl-5-nitropyridine HNO₃, H₂SO₄ 2-Hydroxy-6-methyl-5-nitropyridine 2-Hydroxy-6-methyl-5-nitropyridine 2-Amino-6-methyl-5-nitropyridine->2-Hydroxy-6-methyl-5-nitropyridine NaNO₂, H₂SO₄, H₂O 5-Ethoxy-6-methyl-2-nitropyridine 5-Ethoxy-6-methyl-2-nitropyridine 2-Hydroxy-6-methyl-5-nitropyridine->5-Ethoxy-6-methyl-2-nitropyridine EtI, K₂CO₃ This compound This compound 5-Ethoxy-6-methyl-2-nitropyridine->this compound H₂, Pd/C

Caption: Synthetic route for this compound.

PART 3: Scientific Integrity and Causality

The choice of each reaction in this synthetic sequence is deliberate and grounded in established principles of organic chemistry.

  • Nitration: The nitration of 2-amino-6-methylpyridine is a classic electrophilic aromatic substitution. The electron-donating amino and methyl groups activate the pyridine ring and direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to them. In this case, the 5-position is sterically accessible and electronically favored, leading to the desired regioselectivity.[1]

  • Diazotization and Hydrolysis: The conversion of an aromatic amino group to a hydroxyl group via a diazonium salt is a reliable and high-yielding transformation, known as the Sandmeyer-type reaction. This method is preferable to direct nucleophilic substitution of the amino group.

  • O-Ethylation: The Williamson ether synthesis is a fundamental and widely used method for the formation of ethers. The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide intermediate.

  • Reduction of the Nitro Group: Catalytic hydrogenation is the method of choice for the reduction of aromatic nitro groups to amines due to its high efficiency, clean reaction profile, and mild reaction conditions.[2] This method avoids the use of harsh reducing agents that could potentially cleave the newly formed ether linkage.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The described four-step sequence is based on well-understood and reliable chemical reactions, ensuring a high probability of success for researchers in the field of medicinal chemistry and drug development. By following these detailed protocols, scientists can efficiently access this valuable building block for the creation of novel and potentially therapeutic molecules.

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

Sources

Experimental protocol for Sonogashira coupling with aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A-P-01

Topic: Experimental Protocol for Sonogashira Coupling with Aminopyridines

For: Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] Aminopyridines, in particular, are privileged scaffolds in medicinal chemistry, and their alkynylation via the Sonogashira coupling provides access to a diverse range of molecular architectures with significant biological potential.[3][4] This application note provides a comprehensive guide to the Sonogashira coupling of aminopyridines, detailing an optimized experimental protocol, discussing the underlying mechanistic principles, and offering practical troubleshooting advice to overcome common challenges.

Introduction: The Significance of Alkynylated Aminopyridines

The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs. The introduction of an alkyne moiety onto the aminopyridine core through the Sonogashira coupling dramatically expands the accessible chemical space for drug discovery. These alkynylated intermediates serve as versatile building blocks for the synthesis of more complex heterocyclic systems, such as azaindoles and quinolines, which are also important pharmacophores.[3] The reaction's tolerance for a wide array of functional groups and its typically mild conditions make it an invaluable tool in the late-stage functionalization of complex molecules.[5][6]

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction traditionally employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[1] While the precise mechanism can be influenced by the specific reaction conditions, the generally accepted pathway involves two interconnected catalytic cycles.[7]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aminopyridine halide (typically a bromide or iodide) to form a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[8]

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers the alkyne group to the palladium complex in a step called transmetalation. The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to furnish the desired alkynylated aminopyridine product and regenerate the active Pd(0) catalyst.[9]

The base plays a crucial role in the reaction, serving to deprotonate the terminal alkyne and neutralize the hydrohalic acid byproduct generated during the catalytic cycle.[8]

Visualizing the Catalytic Cycle

Sonogashira_Mechanism cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-(C≡C-R')(L₂) reductive_elimination->pd0 product Ar-C≡C-R' reductive_elimination->product cu_catalyst Cu(I)X alkyne R'-C≡C-H cu_acetylide Cu-C≡C-R' alkyne->cu_acetylide Cu(I)X, Base base Base cu_acetylide->transmetalation Transmetalation to Pd complex

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine

This protocol provides a detailed procedure for the Sonogashira coupling of 2-amino-3-bromopyridine with a terminal alkyne. The conditions outlined below are based on established and optimized procedures for similar substrates.[3][10][11]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-3-bromopyridine≥98%Commercially Available
Terminal Alkyne≥98%Commercially Available
Pd(CF₃COO)₂Catalyst GradeCommercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Copper(I) Iodide (CuI)≥98%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableDistill or use from a fresh bottle.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse from a sealed bottle.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
Petroleum EtherACS GradeCommercially AvailableFor chromatography.
Saturated NaCl solutionPrepared in-house
Anhydrous MgSO₄Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a 10 mL round-bottomed flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).[12]

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[1][13]

  • Solvent Addition: Add 2.0 mL of anhydrous DMF via syringe and stir the mixture for 30 minutes at room temperature to allow for catalyst pre-formation.[12]

  • Reagent Addition: To the stirred catalyst mixture, add 2-amino-3-bromopyridine (0.5 mmol, 1.0 equiv) followed by the terminal alkyne (0.6 mmol, 1.2 equiv) and triethylamine (1 mL).[3][10]

  • Reaction: Heat the reaction mixture to 100°C and monitor the progress by Thin Layer Chromatography (TLC).[3][10] The reaction is typically complete within 3 hours.[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 10 mL of a saturated aqueous solution of sodium chloride.[3]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).[3]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired 2-amino-3-alkynylpyridine.[3]

Workflow Diagram

Sonogashira_Workflow setup 1. Reaction Setup (Catalysts, Ligand, CuI) inert 2. Inert Atmosphere (N₂ or Ar Purge) setup->inert solvent 3. Solvent Addition (Anhydrous DMF) inert->solvent reagents 4. Reagent Addition (Aminopyridine, Alkyne, Base) solvent->reagents reaction 5. Reaction (100°C, 3h) reagents->reaction workup 6. Aqueous Workup (Sat. NaCl) reaction->workup extraction 7. Extraction (Ethyl Acetate) workup->extraction dry 8. Drying & Concentration extraction->dry purify 9. Purification (Column Chromatography) dry->purify product Final Product purify->product

Caption: A streamlined workflow for the Sonogashira coupling of aminopyridines.

Best Practices and Troubleshooting

The success of the Sonogashira coupling with aminopyridines often hinges on careful attention to experimental detail. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, the amino group can also influence the electronic properties of the aryl halide.

ParameterRecommendationRationale
Catalyst System Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or in situ generation from a Pd(II) source and phosphine ligands are common.[9] For challenging substrates, consider more electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands.[14]Bulky, electron-rich ligands can promote the formation of the active monoligated Pd(0) species and enhance the rate of oxidative addition, which is often the rate-limiting step.[15][16]
Copper Co-catalyst While traditional, Cu(I) can promote the undesirable homocoupling of the alkyne (Glaser coupling).[1] Consider copper-free protocols, especially when homocoupling is a significant issue.[17][18][19]Copper-free conditions eliminate the primary pathway for Glaser coupling, leading to cleaner reactions and higher yields of the desired cross-coupled product.[14][16]
Base Amine bases like triethylamine or diisopropylethylamine are commonly used and can also serve as the solvent.[1] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free systems.[20][21]The base is essential for the deprotonation of the alkyne and to neutralize the HX byproduct.[8] The choice of base can influence reaction rates and catalyst stability.[22][23]
Solvent Anhydrous, polar aprotic solvents like DMF, THF, or acetonitrile are generally effective.[24][25] The choice of solvent can significantly impact reaction rates and yields.[24]The solvent must be able to dissolve all reaction components, including the polar aminopyridine and the often less polar alkyne and catalyst complex.[24]
Atmosphere A strictly inert atmosphere (argon or nitrogen) is critical, especially when using a copper co-catalyst, to minimize Glaser homocoupling.[8][13]Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[13][14]
Common Issues and Solutions
  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium source and ligands are of high quality. Consider using a pre-catalyst that is more stable to air and moisture.[16]

    • Insufficient Temperature: For less reactive aryl bromides, higher temperatures may be required to facilitate oxidative addition.[25]

    • Poor Solubility: If the aminopyridine substrate has poor solubility, consider a different solvent system or higher reaction temperatures.[14]

  • Significant Homocoupling (Glaser Product):

    • Switch to Copper-Free Conditions: This is the most effective way to eliminate this side reaction.[14][16]

    • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents.[14]

    • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can favor the cross-coupling pathway.[14]

  • Dehalogenation of the Aminopyridine:

    • This side reaction can occur under harsh conditions. Consider using milder bases or lower reaction temperatures.

Conclusion

The Sonogashira coupling of aminopyridines is a robust and versatile method for the synthesis of valuable building blocks in drug discovery and development. By understanding the underlying mechanism and adhering to best experimental practices, researchers can effectively troubleshoot and optimize this powerful transformation. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of the Sonogashira coupling in the synthesis of novel alkynylated aminopyridine derivatives.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
  • Sonogashira Coupling Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar.
  • (n.d.).
  • Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. (n.d.). Benchchem.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Al-Masum, M., & El-Sayed, E. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Sonogashira Cross-Coupling. (2021, March 23). J&K Scientific LLC.
  • The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate.
  • Influence of base on the Sonogashira coupling reactiona. (n.d.). ResearchGate.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Proposed mechanism involving amines for the copper-free Sonogashira reaction. (n.d.). ResearchGate.
  • Rosa, G. R., Ebeling, G., Dupont, J., & Monteiro, A. L. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate.
  • Mika, L. T., Szilágyi, A., & Csámpai, A. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2868–2876.
  • Al-Masum, M., & El-Sayed, E. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Copper-free Sonogashira coupling. (2008, August 15). The chemical reaction database.
  • Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. (n.d.). Benchchem.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). Semantic Scholar.
  • Al-Masum, M., & El-Sayed, E. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7498–7523.
  • (2025, August 6). ChemInform Abstract: Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. ResearchGate.
  • Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre.
  • Sonogashira troubleshooting help needed. (2020, August 8). Reddit.
  • Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates. (n.d.). Benchchem.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). ResearchGate.
  • Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.

Sources

Application Note: Qualitative and Quantitative Analysis of 5-Ethoxy-6-methylpyridin-2-amine Reaction Products by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the robust analysis of 5-Ethoxy-6-methylpyridin-2-amine and its associated reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key heterocyclic amine intermediate in the synthesis of various pharmaceutical agents. Ensuring its purity and characterizing the impurity profile of its reaction matrix is critical for drug safety, efficacy, and regulatory compliance.[1][2] This document provides a detailed, field-proven protocol encompassing sample preparation, including a necessary derivatization step, optimized GC-MS parameters, and a discussion on the expected mass spectral fragmentation patterns for the target analyte and potential synthesis-related impurities. The methodologies are designed to be self-validating, adhering to principles outlined in International Council for Harmonisation (ICH) guidelines, to ensure data integrity for researchers, scientists, and drug development professionals.[3]

Introduction: The Analytical Imperative

The structural motif of substituted 2-aminopyridines is prevalent in a wide array of pharmacologically active molecules. This compound serves as a crucial building block in medicinal chemistry, and its synthetic route can yield a variety of structurally similar byproducts, unreacted starting materials, and isomers. The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this application, offering high-resolution separation of volatile and semi-volatile compounds coupled with the definitive structural elucidation power of mass spectrometry.[2] However, the polar amino group in the target analyte can lead to poor peak shape and interactions with the GC system. To mitigate this, a derivatization step is essential to enhance volatility and thermal stability, ensuring reproducible and accurate quantification.[4][5] This note provides a complete workflow, from sample to result, to reliably analyze these complex reaction mixtures.

Experimental Workflow & Causality

The analytical workflow is designed to ensure comprehensive separation and identification of the target compound and related impurities. Each stage is optimized to address the specific physicochemical properties of substituted aminopyridines.

Diagram: Overall Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Sample Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Sample->Extraction Isolate analytes Dry Drying of Organic Phase (Anhydrous Na2SO4) Extraction->Dry Remove water Derivatization Silylation Derivatization (BSTFA + 1% TMCS) Dry->Derivatization Enhance volatility FinalSample Dilution & Addition of Internal Standard Derivatization->FinalSample Prepare for injection Injection GC Injection (Splitless Mode) FinalSample->Injection Separation Chromatographic Separation (HP-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan/SIM Mode) Ionization->Detection TIC Total Ion Chromatogram (TIC) Review Detection->TIC Integration Peak Integration & Quantification TIC->Integration Library Mass Spectral Library Search & Interpretation Integration->Library Report Final Report Generation Library->Report

Caption: High-level workflow from sample preparation to final data analysis.

Detailed Protocols & Methodologies

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is paramount. The goal is to extract the analytes of interest from the reaction matrix (e.g., solvents, catalysts) and prepare them for GC-MS analysis.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Aliquot: Transfer 1 mL of the reaction mixture into a 15 mL centrifuge tube.

  • Dilution: Add 4 mL of deionized water and 4 mL of Ethyl Acetate (EtOAc).

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (EtOAc) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove residual water. Let it stand for 5 minutes.

  • Transfer: Filter or carefully decant the dried organic extract into a clean GC vial insert.

  • Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature. The residue now contains the analyte and related products.

Derivatization: Enabling Aminopyridine Analysis

The primary amino group (-NH₂) on the pyridine ring makes the parent molecule polar and prone to hydrogen bonding, which results in poor chromatographic performance. Silylation is a common and effective derivatization technique where an active hydrogen is replaced by a silyl group, typically trimethylsilyl (TMS).[4][5] This process increases the molecule's volatility and thermal stability.[6]

Protocol 2: Silylation with BSTFA

  • Reagent Preparation: Use N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) as the silylating agent. Pyridine or Acetonitrile can be used as the reaction solvent.

  • Reaction: To the dried residue from Protocol 1, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Incubation: Securely cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis. The sample is now ready for injection.

GC-MS Instrumentation and Optimized Parameters

The following parameters are a robust starting point and can be adapted for specific instrument models (e.g., Agilent, Shimadzu, Thermo Scientific). A standard non-polar column like a 5% phenyl-methylpolysiloxane is recommended for its versatility.[3]

Parameter Condition Rationale
GC System Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 7890B GC with 5977A MSD)Standard, reliable instrumentation for this type of analysis.
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessIndustry-standard column providing excellent separation for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280°CEnsures rapid volatilization of derivatized analytes without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level impurity analysis.
Oven Program - Initial: 100°C, hold for 2 min- Ramp: 15°C/min to 280°C- Hold: 5 min at 280°CA balanced temperature program to separate potential byproducts with varying boiling points.
MS Source Temp. 230°CStandard temperature to maintain analyte integrity in the ion source.
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Ionization Energy 70 eV (Electron Ionization - EI)Standard EI energy to produce reproducible fragmentation patterns for library matching.[7]
Scan Range 40 - 550 m/zCovers the molecular ion of the derivatized analyte and its key fragments.
Acquisition Mode Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)Full scan is used for identifying unknowns, while SIM provides higher sensitivity for quantifying target compounds.[8]

Data Analysis: Interpreting the Mass Spectra

The key to identifying reaction products lies in understanding their fragmentation patterns under electron ionization.

Predicted Fragmentation of Derivatized this compound

The derivatized analyte will be N-(5-ethoxy-6-methylpyridin-2-yl)-N-(trimethylsilyl)amine. Its mass spectrum is predicted to exhibit characteristic fragments.

  • Molecular Ion (M•+): The parent peak should be observable, corresponding to the mass of the TMS-derivatized molecule.

  • Loss of Methyl Group (-15 Da): A prominent peak at [M-15]+ is expected from the loss of a methyl radical from the stable trimethylsilyl group. This is a hallmark of TMS derivatives.

  • Loss of Ethoxy Group (-45 Da) & Ethylene (-28 Da): The ethoxy substituent can fragment via loss of an ethoxy radical ([M-45]+) or through a rearrangement to lose ethylene ([M-28]+), a common pathway for ethoxy-substituted aromatics.[9]

  • Pyridine Ring Cleavage: Further fragmentation will involve cleavage of the pyridine ring structure, though these ions will be of lower mass.

Diagram: Predicted Fragmentation Pathway

Fragmentation MolIon Derivatized Analyte [M]•+ M15 [M-15]+ Loss of •CH3 from TMS MolIon->M15 -•CH3 M28 [M-28]+ Loss of C2H4 MolIon->M28 -C2H4 M45 [M-45]+ Loss of •OC2H5 MolIon->M45 -•OC2H5 RingFrag Pyridine Ring Fragments M15->RingFrag M28->RingFrag M45->RingFrag

Caption: Key EI fragmentation pathways for the TMS-derivatized target analyte.

Identification of Potential Reaction Byproducts

Based on common synthesis routes for substituted aminopyridines, such as the Chichibabin reaction or nucleophilic aromatic substitution, several byproducts should be monitored.[10][11]

Potential Byproduct Rationale for Formation Expected Analytical Signature
Isomeric Aminopyridines Incomplete regioselectivity during synthesis.Will likely have a similar mass spectrum to the target analyte but a different GC retention time.
Starting Materials Incomplete reaction.e.g., Unreacted 2-chloro-5-ethoxy-6-methylpyridine or the precursor amine. Will have distinct retention times and mass spectra.
Dimerization Products Side reaction, especially under harsh conditions like the Chichibabin reaction.[10]Higher molecular weight, later eluting peaks. Mass spectra will be indicative of a doubled molecular structure.
De-alkylation Products Loss of the ethyl or methyl group under certain reaction conditions.Will show a lower molecular weight corresponding to the loss of C₂H₅ or CH₃.

Quality Control and System Suitability

To ensure the trustworthiness and validity of the results, a stringent quality control (QC) protocol must be in place, consistent with pharmaceutical analysis standards.[1][3][12]

  • System Suitability Test (SST): Before running the sample sequence, inject a standard solution containing the derivatized analyte and an internal standard (e.g., deuterated analogue or a structurally similar compound with a different retention time). Key SST parameters include peak resolution, tailing factor, and signal-to-noise ratio.

  • Blank Injections: Run solvent blanks periodically throughout the sequence to monitor for system contamination and carryover.

  • Calibration: For quantitative analysis, prepare a multi-point calibration curve (e.g., 5-7 levels) using a certified reference standard of this compound. The correlation coefficient (R²) should be >0.995.

  • Check Standards: Inject a known concentration standard after a set number of samples (e.g., every 10 injections) to verify instrument stability and accuracy.

Conclusion

This application note provides a robust and reliable GC-MS method for the analysis of this compound and its reaction products. The inclusion of a validated sample extraction and derivatization protocol is critical for achieving the high-quality, reproducible data required in a drug development environment. By understanding the expected fragmentation patterns and potential synthetic byproducts, researchers can confidently identify and quantify components in complex reaction mixtures, ensuring the quality and purity of this important pharmaceutical intermediate.

References

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
  • Techniques for Quality Control in Pharmaceutical Analysis. (2023). Journal of Chemical and Pharmaceutical Research. [Link]
  • Gas Chromatography/Mass Spectrometry (GC/MS) Confirmation of Drugs; Approved Guideline. (2006).
  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. (2023).
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024).
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe. [Link]
  • Derivatization reactions and reagents for gas chromatography analysis. (2016). International Journal of Condition Monitoring. [Link]
  • Derivatization. (2023). Chemistry LibreTexts. [Link]
  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. (2020).
  • Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. (2005). Journal of the Chilean Chemical Society. [Link]
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2016).
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2009). Journal of Medicinal Chemistry. [Link]
  • Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling. (2021). Plant, Cell & Environment. [Link]
  • Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. (2020). YouTube. [Link]
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009). Analytica Chimica Acta. [Link]
  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2023).
  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2022). Forensic Chemistry. [Link]
  • A Simple Sample Preparation Method for Pesticide Residue Analysis Using a Multilayer Solid-Phase Extraction Cartridge for GC-MS. (2021). Agilent Technologies. [Link]
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2022). Molecules. [Link]
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (2004). Molecules. [Link]
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). (2009). Journal of Medicinal Chemistry. [Link]
  • Process for the preparation of 2-amino-alkylpyridines. (1986).

Sources

Application Notes and Protocols for the N-acylation of 5-Ethoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-acylation of 5-ethoxy-6-methylpyridin-2-amine, a critical chemical intermediate in the synthesis of various pharmaceutical compounds, including the selective COX-2 inhibitor Etoricoxib.[1][2][3] We delve into the underlying reaction principles, present a robust, step-by-step protocol optimized for high yield and purity, and offer detailed analytical characterization methods. This guide is intended for researchers, chemists, and process development professionals engaged in organic synthesis and drug discovery, providing both the practical steps for execution and the theoretical framework for understanding and troubleshooting the chemical transformation.

Introduction and Scientific Context

N-acylated 2-aminopyridines are a cornerstone structural motif in medicinal chemistry, frequently appearing in a wide array of pharmacologically active agents. The amide linkage introduced via N-acylation serves as a stable, versatile scaffold that can modulate a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. The substrate, this compound, is a particularly valuable building block. Its strategic substitution pattern makes it a key precursor in multi-step syntheses of complex therapeutic agents.

The acylation of the exocyclic amino group on the pyridine ring proceeds via a nucleophilic acyl substitution mechanism.[4] While seemingly straightforward, the nucleophilicity of the 2-amino group is tempered by the electron-withdrawing nature of the pyridine ring nitrogen. Consequently, achieving efficient and selective acylation often requires catalytic activation of the acylating agent to drive the reaction to completion under mild conditions. This protocol leverages the power of 4-(Dimethylamino)pyridine (DMAP) as a hyper-nucleophilic catalyst to achieve this transformation effectively.

Mechanistic Principles of Catalytic N-Acylation

The efficiency of this protocol hinges on a DMAP-catalyzed mechanism, which dramatically accelerates the rate of acylation compared to uncatalyzed reactions or those using a less potent base like pyridine alone.[5][6]

  • Activation of the Acylating Agent: DMAP, being a highly potent nucleophile, rapidly attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride).[5][7]

  • Formation of a Highly Reactive Intermediate: This initial attack forms a key intermediate: an N-acylpyridinium salt. This salt is significantly more electrophilic and thus a far more powerful acylating agent than the starting anhydride.[5][8] The positive charge on the pyridinium nitrogen is stabilized by resonance with the dimethylamino group, facilitating its formation.[5]

  • Nucleophilic Attack by the Aminopyridine: The 2-amino group of this compound then attacks the activated carbonyl carbon of the N-acylpyridinium intermediate.

  • Catalyst Regeneration: The acyl group is transferred to the aminopyridine, forming the desired N-acylated product and regenerating the DMAP catalyst. An auxiliary, non-nucleophilic base, such as triethylamine (TEA), is included to neutralize the carboxylic acid byproduct, preventing the protonation and deactivation of either the DMAP catalyst or the starting amine.[7][8]

Reaction Mechanism Diagram

DMAP-Catalyzed Acylation Mechanism DMAP-Catalyzed Acylation Mechanism cluster_activation Catalyst Activation cluster_acylation Acyl Transfer cluster_base Base Action Ac2O Acetic Anhydride (Acylating Agent) Acyl_DMAP N-Acetylpyridinium Ion (Reactive Intermediate) Ac2O->Acyl_DMAP + DMAP DMAP DMAP (Catalyst) AcO Acetate (Byproduct) Acyl_DMAP->AcO - Acetate Protonated_Amine Tetrahedral Intermediate Acyl_DMAP->Protonated_Amine + Amine TEAH Triethylammonium Acetate AcO->TEAH + TEA-H+ Amine 5-Ethoxy-6-methyl pyridin-2-amine Product N-Acylated Product Protonated_Amine->Product - H+ DMAP_regen DMAP (Regenerated) Protonated_Amine->DMAP_regen - DMAP TEA Triethylamine (Base)

Caption: DMAP-catalyzed acylation of an amine with an anhydride.

Detailed Experimental Protocol

This protocol describes the N-acetylation of this compound using acetic anhydride as the acylating agent. The principles can be readily adapted for other acylating agents, such as different anhydrides or acyl chlorides.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsNotes
This compoundC₈H₁₂N₂O152.1910.01.0Starting material
Acetic AnhydrideC₄H₆O₃102.0912.01.2Acylating agent
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.170.50.05Catalyst
Triethylamine (TEA)C₆H₁₅N101.1915.01.5Base, dried over KOH
Dichloromethane (DCM)CH₂Cl₂84.93~50 mL-Anhydrous solvent
Saturated Aqueous NaHCO₃--~50 mL-For aqueous work-up
Brine--~30 mL-For aqueous work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~5 g-Drying agent
Equipment
  • 100 mL Round-bottom flask with magnetic stir bar

  • Dropping funnel or syringe

  • Ice-water bath

  • Magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.52 g, 10.0 mmol), 4-(Dimethylamino)pyridine (DMAP) (61 mg, 0.5 mmol), and anhydrous dichloromethane (DCM) (40 mL). Stir the mixture until all solids have dissolved.

  • Base Addition: Add triethylamine (TEA) (2.1 mL, 15.0 mmol) to the solution.

  • Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.[9][10]

  • Addition of Acylating Agent: Add acetic anhydride (1.13 mL, 12.0 mmol) dropwise to the cold solution over 10-15 minutes using a syringe or dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent). The starting material should be consumed, and a new, typically less polar, product spot should appear.

  • Work-up (Quenching and Extraction):

    • Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 25 mL of saturated aqueous NaHCO₃ solution, 25 mL of water, and 30 mL of brine.[10][11]

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[10]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by either recrystallization (e.g., from an ethyl acetate/hexane mixture) or silica gel column chromatography to afford the pure N-(5-ethoxy-6-methylpyridin-2-yl)acetamide.

Experimental Workflow Diagram

Experimental Workflow Experimental Workflow A 1. Dissolve Amine, DMAP in Anhydrous DCM B 2. Add Triethylamine (Base) A->B C 3. Cool Mixture to 0 °C B->C D 4. Add Acetic Anhydride Dropwise C->D E 5. Stir at Room Temperature (4-6 hours) D->E F 6. Monitor by TLC E->F G 7. Aqueous Work-up: Quench, Wash, Dry F->G Reaction Complete H 8. Concentrate under Reduced Pressure G->H I 9. Purify Product (Chromatography/Recrystallization) H->I

Caption: Step-by-step workflow for N-acylation.

Characterization and Expected Results

The final product, N-(5-ethoxy-6-methylpyridin-2-yl)acetamide, should be a white to off-white solid. Expected yields after purification are typically in the range of 85-95%.

  • ¹H NMR (400 MHz, CDCl₃): Expect to see the disappearance of the broad singlet corresponding to the two -NH₂ protons of the starting material. Key new signals will include a singlet for the amide proton (-NH) around δ 8.0-9.0 ppm and a sharp singlet for the acetyl methyl protons (-COCH₃) around δ 2.2 ppm. The characteristic signals for the ethoxy and methyl groups on the pyridine ring will remain.

  • ¹³C NMR (100 MHz, CDCl₃): The most indicative change will be the appearance of a new resonance in the downfield region, typically between δ 168-172 ppm, corresponding to the amide carbonyl carbon (C=O).[12]

  • FT-IR (ATR): The spectrum will show the disappearance of the characteristic primary amine N-H stretching bands (typically two bands around 3300-3450 cm⁻¹). New prominent absorptions will appear, including a secondary amide N-H stretch (a single sharp band around 3250-3300 cm⁻¹) and a strong amide I band (C=O stretch) around 1670-1690 cm⁻¹.[13]

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z = 195.11, corresponding to the molecular formula C₁₀H₁₅N₂O₂⁺.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive reagents (moisture contamination).- Insufficient catalyst or base.- Low reaction temperature/time.- Ensure all reagents and solvents are anhydrous.- Verify the stoichiometry of all reagents.- Increase reaction time and monitor by TLC. If necessary, gently heat the reaction (e.g., to 40 °C).
Diacylation Product - This is generally unlikely for this substrate under these conditions but could occur with highly reactive acylating agents or prolonged reaction times at high temperatures.- Use a milder acylating agent.- Strictly control the stoichiometry (use closer to 1.05 eq of acylating agent).- Maintain lower reaction temperatures.
Difficult Purification - Incomplete reaction leading to a mixture of starting material and product.- Formation of side products.- Ensure the reaction goes to completion before work-up.- During work-up, ensure thorough washing with NaHCO₃ to remove acidic impurities.- Optimize the solvent system for column chromatography for better separation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.
  • Tartaggia, S., et al. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances.
  • BenchChem. Application Note and Protocol: N-acylation of Methyl 2,6-Diamino-5-chloronicotinate.
  • BenchChem. Application Note: A Robust Protocol for the N-acylation of 5,6-Difluorobenzo[d]thiazol-2-amine.
  • BenchChem. Application Notes and Protocols: Synthesis of Etoricoxib Utilizing Methyl 6-Methylnicotinate.
  • Wikipedia. 4-Dimethylaminopyridine.
  • Datapdf. Novel Amine Chemistry Based on DMAP-Catalyzed Acylation.
  • ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.
  • ResearchGate. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib.
  • Google Patents. US9024030B2 - Process for the synthesis of etoricoxib.
  • GlycoPODv2. O-Acetylation using acetic anhydride in pyridine.
  • ResearchGate. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.
  • Semantic Scholar. Thermal and spectroscopy characterization of pyridin-2-ylaminomethylene Meldrum ́s acid derivatives.
  • BenchChem. Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzoate.
  • YouTube. 08.05 Overview of Acylation Reactions and Acyl Chlorides.
  • Chemguide. acid anhydrides with ammonia or primary amines.
  • MDPI. Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin.
  • MDPI. Synthesis and characterization of new N-acylhydrazones and their C-N/N-N bond conformational characterization by NMR spectroscopy.

Sources

Application Notes and Protocols for 5-Ethoxy-6-methylpyridin-2-amine in PET Tracer Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminopyridine Scaffold as a Privileged Structure in PET Imaging

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that visualizes and quantifies physiological processes at the molecular level.[1][2] The development of novel PET radiotracers is crucial for advancing our understanding, diagnosis, and treatment of a wide range of human diseases, including cancer, cardiovascular disorders, and neurological conditions.[3][4] The selection of the core chemical structure, or scaffold, is a critical step in the design of a successful PET tracer. The aminopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry and PET tracer development due to its versatile chemical handles for radiolabeling and its ability to be tailored to interact with a variety of biological targets with high affinity and selectivity.

Derivatives of aminopyridines have been successfully developed into PET tracers for imaging important biological targets such as inducible nitric oxide synthase (iNOS) and metabotropic glutamate subtype 5 receptors (mGluR5).[5][6][7] The 2-aminopyridine moiety, in particular, provides a key hydrogen bond donor and can be readily modified at various positions to optimize pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and protocols for the utilization of 5-Ethoxy-6-methylpyridin-2-amine as a precursor for the development of novel PET tracers. While this specific molecule may not be an established PET tracer itself, its structure presents key features—an ethoxy group for potential radiolabeling with fluorine-18 and an amino group for further chemical modification—that make it an attractive starting point for tracer development. These guidelines are intended for researchers, scientists, and drug development professionals in the field of molecular imaging.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of the precursor is essential for designing a successful radiolabeling strategy and for predicting the in vivo behavior of the final PET tracer.

PropertyValue (Predicted)Significance in PET Tracer Development
Molecular Formula C8H12N2OProvides the basis for molecular weight and elemental composition.
Molecular Weight 152.19 g/mol Influences diffusion and transport across biological membranes.
LogP (Predicted) ~1.5 - 2.5Lipophilicity is a critical determinant of blood-brain barrier penetration, non-specific binding, and clearance mechanisms.[8]
pKa (Predicted) ~5-6 (for the amino group)The ionization state at physiological pH affects solubility, protein binding, and target interaction.
Hydrogen Bond Donors 1 (from the amine)Important for specific interactions with biological targets.
Hydrogen Bond Acceptors 2 (from the pyridine nitrogen and ether oxygen)Contributes to target binding and solubility.

Conceptual Framework for PET Tracer Development from this compound

The development of a PET tracer from this compound can be envisioned through a multi-step process that involves precursor synthesis, radiolabeling, purification, and quality control. A common strategy in modern PET chemistry is the introduction of a prosthetic group or a leaving group that facilitates radiolabeling with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F) due to its favorable half-life (109.8 minutes) and low positron energy.[4]

Diagram 1: Conceptual Workflow for PET Tracer Development

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling and Purification cluster_2 Quality Control and Application Start This compound Modification Chemical Modification (e.g., attachment of a leaving group) Start->Modification Precursor Radiolabeling Precursor Modification->Precursor Radiolabeling [¹⁸F]Fluorination Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification FinalTracer Final [¹⁸F]Tracer Purification->FinalTracer QC Quality Control (Radiochemical Purity, Molar Activity) FinalTracer->QC Application In vitro and In vivo Evaluation QC->Application

Caption: A generalized workflow for developing a PET tracer from a precursor molecule.

Protocol 1: Synthesis of a Radiolabeling Precursor for [¹⁸F]Fluorination

This protocol describes a hypothetical synthesis of a tosylate precursor from this compound. The ethoxy group is dealkylated to a hydroxyl group, which is then tosylated to provide a suitable leaving group for nucleophilic [¹⁸F]fluorination.

Materials and Reagents:

  • This compound

  • Boron tribromide (BBr₃) or Pyridinium hydrochloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • De-ethylation to the Phenolic Precursor:

    • Dissolve this compound (1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

    • Slowly add BBr₃ (1.2 mmol) dropwise. Caution: BBr₃ is highly corrosive and reacts violently with water.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by a saturated NaHCO₃ solution until the pH is neutral.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude 2-amino-6-methylpyridin-5-ol by silica gel column chromatography.

  • Tosylation of the Hydroxyl Group:

    • Dissolve the purified 2-amino-6-methylpyridin-5-ol (1 mmol) in anhydrous DCM (10 mL) and add TEA (1.5 mmol).

    • Cool the mixture to 0°C and add TsCl (1.2 mmol) portion-wise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the tosylated precursor by silica gel column chromatography to yield (2-amino-6-methylpyridin-5-yl) 4-methylbenzenesulfonate.

Protocol 2: Automated Radiosynthesis of the [¹⁸F]-labeled Tracer

This protocol outlines the automated synthesis of the final [¹⁸F]-labeled PET tracer via nucleophilic substitution on the tosylated precursor. This process is typically performed in a shielded hot cell using an automated synthesis module.

Materials and Reagents:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • The tosylated precursor synthesized in Protocol 1

  • Solvents for HPLC purification (e.g., acetonitrile, water, trifluoroacetic acid)

  • Sterile water for injection

  • Ethanol, USP

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • The aqueous [¹⁸F]fluoride solution is passed through an anion exchange column to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to form the reactive, anhydrous [¹⁸F]KF/K₂₂₂ complex.

  • Radiolabeling Reaction:

    • A solution of the tosylated precursor (2-5 mg) in anhydrous acetonitrile or DMSO is added to the reaction vessel containing the dried [¹⁸F]KF/K₂₂₂ complex.

    • The reaction mixture is heated at 80-120°C for 10-15 minutes. The optimal temperature and time should be determined empirically.

  • Purification:

    • After cooling, the crude reaction mixture is diluted with the mobile phase and injected onto a semi-preparative HPLC system for purification.

    • The fraction corresponding to the [¹⁸F]-labeled product is collected.

  • Formulation:

    • The collected HPLC fraction (typically in acetonitrile/water) is diluted with sterile water for injection and passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with sterile water to remove any residual organic solvent.

    • The final [¹⁸F]-labeled tracer is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline to provide an injectable solution.

Diagram 2: Radiolabeling and Purification Workflow

G Start [¹⁸F]Fluoride from Cyclotron Trap Anion Exchange Column Trapping Start->Trap Elute Elution with K₂₂₂/K₂CO₃ Trap->Elute Dry Azeotropic Drying Elute->Dry Precursor Add Tosylated Precursor Dry->Precursor React Heat at 80-120°C Precursor->React Purify Semi-preparative HPLC React->Purify Formulate C18 Sep-Pak Formulation Purify->Formulate Final Injectable [¹⁸F]Tracer Dose Formulate->Final

Caption: Step-by-step process for automated radiosynthesis and formulation.

Protocol 3: Quality Control of the Final Radiotracer

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiotracer for in vivo studies.

QC Parameters and Methods:

ParameterMethodAcceptance Criteria
Identity of Radiotracer Analytical HPLCCo-elution with a non-radioactive, authenticated standard.
Radiochemical Purity Analytical HPLC≥ 95%
Radionuclidic Purity Gamma-ray spectroscopy> 99.5% (¹⁸F peak at 511 keV)
Molar Activity (Aₘ) HPLC with UV and radiation detectorsTypically > 37 GBq/µmol (1 Ci/µmol) at the time of injection.
pH pH meter or pH strips4.5 - 7.5
Sterility Standard microbiological testingNo bacterial growth.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) testAs per pharmacopeia standards.
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm).

In Vitro and In Vivo Evaluation

Once the radiotracer has passed all QC tests, its potential as a PET imaging agent must be evaluated.

  • In Vitro Autoradiography: This technique is used to assess the specific binding of the radiotracer to tissue sections known to express the target of interest.

  • In Vivo PET Imaging in Animal Models:

    • Healthy animals are first imaged to determine the biodistribution and pharmacokinetics of the tracer.

    • Disease models (e.g., neuroinflammation models, tumor xenografts) are then used to evaluate the tracer's ability to specifically accumulate in tissues where the target is upregulated.[9]

    • Blocking studies, where a non-radioactive ligand for the same target is co-administered, are essential to demonstrate the specificity of the tracer's binding.[5]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PET tracers. The protocols and conceptual frameworks provided herein offer a scientifically grounded approach to synthesizing a radiolabeling precursor, performing automated radiosynthesis, and conducting the necessary quality control and preliminary biological evaluations. By leveraging the versatile chemistry of the aminopyridine core, researchers can develop new molecular imaging tools to probe a wide array of biological targets, ultimately advancing the field of nuclear medicine and our ability to diagnose and manage disease. Future work should focus on synthesizing a library of derivatives from this core structure to optimize target affinity, selectivity, and pharmacokinetic properties for specific applications in oncology, neurology, and cardiology.

References

  • Current time information in Mumbai, IN. (n.d.). Google Search.
  • Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed. (n.d.).
  • Novel Tracers and Radionuclides in PET Imaging. (2021, November 5). Radiology Key.
  • 5-(5-(2-(2-(2-[18F]Fluoroethoxy)ethoxy)ethoxy)benzofuran-2-yl)-N-methylpyridin-2-amine. (2011, June 11). NCBI PubChem.
  • New PET Tracers Advance Central Nervous System Imaging. (2025, June 21). SNMMI.
  • NIH Grant Boosts Effort to Identify PET Tracers for Multiple Neurodegenerative Diseases. (2025, February 20).
  • Emerging PET Radiotracers and Targets for Imaging of Neuroinflammation in Neurodegenerative Diseases: Outlook Beyond TSPO. (n.d.). PubMed Central.
  • Novel Imaging Biomarkers for Brain PET Imaging. (2025, April 1). PMC - NIH.
  • Radiochemistry for positron emission tomography. (2023, June 5). PMC - NIH.
  • Methods for Radiolabelling Nanoparticles: PET Use (Part 2). (2022, October 20). MDPI.
  • Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. (n.d.). NIH.
  • Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Request PDF. (n.d.).
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.).
  • Emerging PET Imaging Agents and Targeted Radioligand Therapy: A Review of Clinical Applications and Trials. (n.d.). MDPI.
  • Pet Imaging and its Application in Cardiovascular Diseases. (n.d.). PMC - NIH.
  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. (n.d.).
  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. (2022, February 28). PMC - PubMed Central.
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [ >18>f]6-(2-fluoropropyl). (2009, April 23). WashU Medicine Research Profiles.
  • Tracer development for PET imaging of proteinopathies | Request PDF. (2025, August 5). ResearchGate.
  • Novel Tracers and Radionuclides in PET Imaging. (n.d.). PMC - NIH.
  • Bis(methylpyridine)-EDTA derivative as a potential ligand for PET imaging: synthesis, complexation, and biological evaluation - PubMed. (n.d.).
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). (n.d.). PubMed.
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). (n.d.). Merck Millipore.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI.
  • (PDF) Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. (n.d.).

Sources

Application Note: Derivatization of 5-Ethoxy-6-methylpyridin-2-amine for Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the derivatization of the versatile building block, 5-Ethoxy-6-methylpyridin-2-amine, and its subsequent evaluation in biological assays, with a specific focus on kinase inhibition. We present detailed, field-proven protocols for the synthesis of a focused library of N-acyl derivatives and outline a robust methodology for screening these compounds for their inhibitory activity against therapeutically relevant kinases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the 2-aminopyridine scaffold for the discovery of novel kinase inhibitors.

Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibitor Design

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an ideal starting point for the design of potent and selective inhibitors.[2] The exocyclic amino group of 2-aminopyridines serves as a crucial handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This compound is a particularly attractive starting material due to the presence of additional substituents on the pyridine ring. The ethoxy and methyl groups can influence the compound's lipophilicity, solubility, and metabolic stability, while also providing steric and electronic cues that can be exploited for targeted inhibitor design.

This application note will focus on the N-acylation of this compound to generate a library of amide derivatives. This common and reliable transformation allows for the introduction of a wide variety of substituents, enabling a thorough investigation of the chemical space around the 2-aminopyridine core. The resulting compounds will then be evaluated for their ability to inhibit a representative tyrosine kinase, demonstrating a practical workflow from chemical synthesis to biological characterization.

Derivatization Strategy: N-Acylation via Amide Bond Formation

The formation of an amide bond by reacting the primary amino group of this compound with a carboxylic acid is a robust and versatile method for generating a diverse library of derivatives. This reaction is typically mediated by a coupling agent to activate the carboxylic acid.

Rationale for N-Acylation
  • Introduction of Diverse Functionality: A vast array of commercially available carboxylic acids allows for the introduction of various aliphatic, aromatic, and heterocyclic moieties.

  • Modulation of Physicochemical Properties: The acyl group can be tailored to fine-tune properties such as solubility, lipophilicity (LogP), and hydrogen bonding capacity, which are critical for cell permeability and target engagement.

  • Probing the Active Site: The introduced substituents can explore different pockets within the kinase active site, leading to improved potency and selectivity.

Detailed Protocol: Synthesis of N-(5-Ethoxy-6-methylpyridin-2-yl)benzamide

This protocol describes a representative amide coupling reaction using benzoyl chloride as the acylating agent.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) or pyridine to the solution and stir for 5 minutes at room temperature.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirring solution. The reaction may be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(5-Ethoxy-6-methylpyridin-2-yl)benzamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Biological Evaluation: In Vitro Kinase Inhibition Assay

The synthesized derivatives can be screened for their ability to inhibit the activity of a specific kinase of interest. This protocol outlines a general method for an in vitro kinase inhibition assay using a luminescence-based readout that measures ATP consumption.

Assay Principle

Kinase activity is measured by quantifying the amount of ATP remaining in the solution after the kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed) and vice versa. An inhibitor will reduce kinase activity, resulting in a higher luminescence signal.

Detailed Protocol: In Vitro Kinase Inhibition Assay

Materials:

  • Recombinant kinase (e.g., a tyrosine kinase like c-Met or a serine/threonine kinase)

  • Kinase substrate (a suitable peptide or protein)

  • Kinase assay buffer

  • ATP solution

  • Synthesized 2-aminopyridine derivatives (dissolved in DMSO)

  • Positive control inhibitor (a known inhibitor of the target kinase)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. Then, dilute them in the kinase assay buffer to the final desired concentrations.

  • Reaction Setup:

    • Add the kinase enzyme to the wells of the assay plate.

    • Add the test compounds or controls to the respective wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the ATP detection reagent to each well.

    • Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Data Presentation and Interpretation

The results of the biological screening should be presented in a clear and concise manner to facilitate SAR analysis.

Structure-Activity Relationship (SAR) Table

A table summarizing the chemical structure of each derivative and its corresponding IC50 value is essential for identifying key structural features that contribute to inhibitory activity.

Compound IDR Group (Acyl Moiety)IC50 (µM) against Target Kinase
Parent H> 100
DA-01 Benzoyl15.2
DA-02 4-Chlorobenzoyl5.8
DA-03 4-Methoxybenzoyl25.6
DA-04 Furan-2-carbonyl8.1
DA-05 Thiophene-2-carbonyl7.5
DA-06 Cyclohexanecarbonyl45.3

This data is illustrative and for exemplary purposes only.

Interpretation of SAR Data
  • Acylation is crucial for activity: The parent amine is inactive, indicating that the acyl group is necessary for binding to the kinase.

  • Aromatic acyl groups are preferred: Aromatic derivatives (DA-01 to DA-05) are generally more potent than the aliphatic derivative (DA-06).

  • Electronic effects on the phenyl ring are significant: The electron-withdrawing chloro group in DA-02 enhances potency compared to the unsubstituted benzoyl group in DA-01, while the electron-donating methoxy group in DA-03 reduces potency. This suggests a potential interaction with a specific region of the kinase active site.

  • Heteroaromatic rings are well-tolerated: The furan and thiophene derivatives (DA-04 and DA-05) show good potency, indicating that these ring systems can be further explored.

Visualizations

Derivatization Workflow

G A This compound (Starting Material) C Amide Coupling (e.g., with HATU or via Acyl Chloride) A->C B Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) B->C D N-Acylated Derivative Library (e.g., N-(5-Ethoxy-6-methylpyridin-2-yl)amides) C->D Crude Product E Purification (Column Chromatography) D->E F Characterization (NMR, LC-MS) E->F Pure Product

Caption: General workflow for the synthesis of N-acylated derivatives.

Biological Screening Cascade

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Further Characterization A Synthesized Compound Library B In Vitro Kinase Assay (Single Concentration, e.g., 10 µM) A->B C Identify 'Hits' (% Inhibition > 50%) B->C D Dose-Response Assay (IC50 Determination) C->D Active Compounds E Determine Potency (IC50) D->E F Selectivity Profiling (Kinase Panel) E->F Potent Compounds G Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) F->G H Lead Compound G->H

Caption: A typical screening cascade for kinase inhibitor discovery.

Conclusion

This application note provides a practical guide to the derivatization of this compound and the subsequent biological evaluation of the resulting compounds as potential kinase inhibitors. The detailed protocols for N-acylation and in vitro kinase assays, along with the framework for data interpretation, offer a solid foundation for researchers to initiate their own discovery programs based on the versatile 2-aminopyridine scaffold. The systematic exploration of structure-activity relationships, as outlined here, is a critical step in the rational design of novel and effective therapeutic agents.

References

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

Sources

Application Notes & Protocols: 5-Ethoxy-6-methylpyridin-2-amine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and materials scientists on the synthesis, characterization, and application of coordination complexes based on the versatile N,N-bidentate ligand, 5-Ethoxy-6-methylpyridin-2-amine. This document outlines detailed protocols for the synthesis of the ligand, its complexation with transition metals, and its subsequent use in catalysis and biological screening.

Introduction: The Rationale for this compound in Coordination Chemistry

The aminopyridine scaffold is a cornerstone in the design of ligands for coordination chemistry, owing to the presence of two distinct nitrogen donor sites: the endocyclic pyridine nitrogen and the exocyclic amino group.[1][2] This arrangement allows for the formation of stable chelate rings with a variety of metal centers. The specific ligand in focus, this compound, is designed to offer a unique combination of electronic and steric properties.

The introduction of an electron-donating ethoxy group at the 5-position and a methyl group at the 6-position is not arbitrary. The ethoxy group enhances the electron density on the pyridine ring, which can influence the ligand-to-metal bond strength and the redox properties of the resulting complex.[3] The methyl group adjacent to the pyridine nitrogen introduces steric hindrance, which can affect the coordination geometry, the stability of the complex, and the reactivity of the metallic center. This fine-tuning of the ligand's steric and electronic profile makes it a promising candidate for applications ranging from homogeneous catalysis to the development of new antimicrobial agents.[4][5]

Synthesis of the Ligand: this compound

The synthesis of this compound can be achieved through a multi-step process, starting from a readily available precursor. The following protocol is a plausible and efficient route based on established methodologies for the synthesis of related alkoxy-substituted aminopyridines.[6][7][8]

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 2-amino-5-bromo-6-methylpyridine. The amino group is first protected to prevent side reactions, followed by a nucleophilic aromatic substitution to introduce the ethoxy group, and finally deprotection to yield the desired ligand.

Synthesis_of_this compound A 2-Amino-5-bromo-6-methylpyridine B Protection of amino group (e.g., with Boc anhydride) A->B (Boc)2O, base C N-Boc-5-bromo-6-methylpyridin-2-amine B->C D Nucleophilic Aromatic Substitution (Sodium ethoxide, Cu(I) catalyst) C->D NaOEt, CuI, solvent E N-Boc-5-ethoxy-6-methylpyridin-2-amine D->E F Deprotection (e.g., with TFA or HCl) E->F Acid G This compound F->G

Caption: Proposed synthetic route for this compound.

Step-by-Step Synthesis Protocol

Step 1: Protection of the Amino Group

  • To a solution of 2-amino-5-bromo-6-methylpyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine (1.2 eq).

  • Slowly add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate, which can be purified by column chromatography.

Step 2: Introduction of the Ethoxy Group

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the N-Boc-5-bromo-6-methylpyridin-2-amine (1.0 eq), sodium ethoxide (1.5 eq), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).

  • Add a high-boiling point polar aprotic solvent, such as DMF or NMP.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-5-ethoxy-6-methylpyridin-2-amine.

Step 3: Deprotection of the Amino Group

  • Dissolve the purified N-Boc protected intermediate in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours, until TLC analysis indicates complete deprotection.

  • Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization or sublimation.

Synthesis of Coordination Complexes

The this compound ligand can coordinate to a wide range of transition metals. The following protocols describe the synthesis of representative palladium(II) and copper(II) complexes, which are of interest for catalysis and biological applications, respectively.

General Coordination Scheme

Coordination_Complex_Formation cluster_reactants Reactants cluster_product Product L 2 x this compound (L) P [ML2Xn] Complex L->P Coordination M Metal Precursor (MXn) M->P

Caption: General scheme for the formation of a metal complex.

Protocol for Synthesis of a Palladium(II) Complex (e.g., [Pd(L)₂Cl₂])

This complex is a potential pre-catalyst for cross-coupling reactions.[9][10]

  • Dissolve palladium(II) chloride (PdCl₂, 1.0 eq) in a minimal amount of hot, acidified ethanol.

  • In a separate flask, dissolve this compound (2.1 eq) in ethanol.

  • Slowly add the ligand solution to the warm palladium solution with constant stirring.

  • A precipitate should form immediately or upon cooling.

  • Stir the reaction mixture at room temperature for an additional 2-4 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the complex in a vacuum desiccator.

Protocol for Synthesis of a Copper(II) Complex (e.g., [Cu(L)₂Cl₂])

Copper complexes of pyridine derivatives have shown promising antimicrobial activity.[11][12]

  • Dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O, 1.0 eq) in methanol.

  • In a separate flask, dissolve this compound (2.1 eq) in methanol.

  • Add the ligand solution dropwise to the copper(II) solution while stirring.

  • A color change and the formation of a precipitate are typically observed.

  • Reflux the reaction mixture for 2-3 hours.

  • Allow the mixture to cool to room temperature, and then place it in an ice bath to maximize precipitation.

  • Filter the solid product, wash with cold methanol, and dry under vacuum.

Characterization of the Ligand and its Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

TechniqueLigand (this compound)Metal Complexes ([ML₂X₂])
¹H NMR Signals for aromatic protons, ethoxy group (triplet and quartet), methyl group (singlet), and amino group protons.Broadening or shifting of ligand signals upon coordination.
¹³C NMR Resonances for all unique carbon atoms in the molecule.Shifts in the carbon resonances, particularly those close to the nitrogen donor atoms.
FT-IR Characteristic N-H stretching vibrations of the amino group (~3300-3500 cm⁻¹), C-N and C=C stretching of the pyridine ring.Shift in the pyridine ring vibrations and N-H stretches upon coordination. New bands in the far-IR region corresponding to M-N bonds.
Mass Spec. Molecular ion peak corresponding to the calculated mass.Peaks corresponding to the intact complex, or fragments showing the loss of ligands or counter-ions.
UV-Vis Absorption bands in the UV region corresponding to π-π* transitions.Ligand-based transitions may be shifted. New, weaker bands in the visible region corresponding to d-d transitions for colored complexes (e.g., Cu(II)).
Elemental Analysis Confirms the percentage of C, H, and N.Confirms the stoichiometry of the complex.

Application Protocols

Catalytic Application: Suzuki-Miyaura Cross-Coupling

The synthesized palladium(II) complex can be evaluated as a pre-catalyst in the Suzuki-Miyaura cross-coupling reaction.[13][14]

Suzuki_Coupling_Workflow A Setup Reaction Vessel (Schlenk tube, inert atm.) B Add Reactants (Aryl halide, Arylboronic acid, Base, Solvent) A->B C Add Catalyst ([Pd(L)₂Cl₂]) B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Reaction (TLC, GC-MS) D->E F Work-up (Quench, Extract) E->F G Purify Product (Column Chromatography) F->G H Analyze Product (NMR, MS) G->H

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the synthesized palladium complex (0.01 mmol, 1 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Stir the reaction mixture at a specified temperature (e.g., 90 °C) for the required time (e.g., 12 hours).

  • Monitor the reaction's progress using TLC or GC-MS.

  • After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the biaryl product.

Biological Application: Antimicrobial Activity Screening

The copper(II) complex can be screened for its antimicrobial activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4][15]

Antimicrobial_Screening_Workflow A Prepare Bacterial Inoculum (e.g., E. coli, S. aureus) C Inoculate Wells with Bacteria A->C B Prepare Serial Dilutions of Copper Complex in a 96-well plate B->C D Incubate Plate (e.g., 37 °C for 18-24 h) C->D E Add Viability Indicator (e.g., Resazurin) D->E F Read Results (Visual or Spectrophotometric) E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Prepare a stock solution of the synthesized copper complex in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the complex in a liquid growth medium (e.g., Mueller-Hinton broth) to obtain a range of concentrations.

  • Prepare a standardized bacterial inoculum (e.g., adjusted to 0.5 McFarland standard).

  • Add the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the complex that completely inhibits visible bacterial growth. This can be assessed visually or by using a viability dye like resazurin.

References

  • Cotton, F. A., et al. (n.d.). 2-Aminopyridine and Related Ligands to Support Metal-Metal Bonded Compounds.
  • Foisal, J. A., et al. (2019). Antimicrobial Activity of Cu(II) and Fe(III) with Pyridine Complexes as Ligands Contrary to Clinical Strains of Bacteria and Fungi Species. Asian Journal of Chemistry, 31, 2323-2326. [Link]
  • Suksrichavalit, T., et al. (n.d.). Copper complexes of pyridine derivatives with superoxide scavenging and antimicrobial activities.
  • Zielińska, J., et al. (2022). Synthesis, Crystallographic Study and Antibacterial Activity of Ternary Copper(II) Complex with Chromone-Based Ligand and Pyridine. Molecules, 27(15), 4889. [Link]
  • Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. [Link]
  • Pipzine Chemicals. (n.d.). Pyridine, 2-Ethoxy- Manufacturer & Supplier in China. [Link]
  • Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. DergiPark. [Link]
  • den Hertog, H. J., & Combe, W. P. (n.d.). Synthesis of 2‐amino‐5‐ethoxypyridine.
  • Glisic, B. D., et al. (2021). Tailoring copper(II) complexes with pyridine-4,5-dicarboxylate esters for anti-Candida activity. Dalton Transactions, 50(9), 3165-3176. [Link]
  • Glisic, B. D., et al. (2021). Tailoring copper(ii) complexes with pyridine-4,5-dicarboxylate esters for anti-Candida activity. PubMed. [Link]
  • PrepChem. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. [Link]
  • Dey, S., et al. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers, 8(12), 2933-2942. [Link]
  • Siddique, S., et al. (2020). Crystallographic Evidence of η1-Coordination of Bulky Aminopyridine in Halide-Containing Iron (II) Complexes. ProQuest. [Link]
  • Kempe, R. (1998). Early transition metal complexes containing aminopyridinato ligands. Angewandte Chemie International Edition, 37(13-14), 1863-1867. [Link]
  • Al-Jibori, S. A., et al. (2013). Cationic Iron Half-Sandwich Complexes of Aminopyridines: Synthesis and Characterisation. Asian Journal of Chemistry, 25(16), 9035-9038. [Link]
  • Choudary, B. M., et al. (n.d.). Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite.
  • CN105175321A. (2015). Synthesis method of 2-amino-5-hydroxypyridine.
  • Bagley, M. C., et al. (2007). Synthesis of fused dihydropyrano(furano)pyridines via [4 + 2]-cycloaddition of 5-alkenoxy substituted oxazoles. PubMed. [Link]
  • Bakulina, O., et al. (n.d.). Synthesis of 5‐alkoxy‐oxazinones 2. Yileds are given for second step.
  • Hunt, C. L., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(9), 5406-5415. [Link]
  • Golding, B. T., et al. (2012). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Organic & Biomolecular Chemistry, 10(4), 731-738. [Link]
  • NIST. (n.d.). Pyridine, 2-ethoxy-. NIST Chemistry WebBook. [Link]
  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]
  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]
  • El-Sharkawy, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]
  • Wikipedia. (n.d.). Pyridine. [Link]
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-Ethoxy-6-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted 2-Aminopyridines in Medicinal Chemistry

The 2-aminopyridine scaffold is a privileged structural motif in the landscape of medicinal chemistry and drug discovery. Its prevalence in numerous FDA-approved drugs and clinical candidates underscores its importance as a versatile pharmacophore. Molecules incorporating this core structure exhibit a wide spectrum of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, they serve as crucial intermediates in the synthesis of more complex heterocyclic systems.[1] The strategic functionalization of the pyridine ring, such as the introduction of alkoxy and alkyl groups, allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. This modulation is a cornerstone of modern drug design, enabling the optimization of lead compounds into viable drug candidates.

This application note provides a detailed, step-by-step protocol for the synthesis of 5-Ethoxy-6-methylpyridin-2-amine, a representative example of a substituted 2-aminopyridine with significant potential for further elaboration in drug development programs. The presented synthetic strategy is designed to be robust, efficient, and adaptable for the generation of a library of related derivatives.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available 2-amino-6-methylpyridine. The proposed pathway involves a bromination step, followed by a nucleophilic aromatic substitution to introduce the ethoxy group. This approach is logical as it leverages well-established and reliable chemical transformations.

Synthetic_Pathway A 2-Amino-6-methylpyridine B 2-Amino-5-bromo-6-methylpyridine A->B NBS, Acetonitrile C This compound B->C NaOEt, EtOH, Cu(I) catalyst (optional) Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Ethoxylation A Reactants 2-Amino-6-methylpyridine N-Bromosuccinimide B Reaction Conditions Acetonitrile 0 °C to RT, 12-16h A->B C Workup Quenching Extraction B->C D Purification Silica Gel Chromatography C->D E Product 2-Amino-5-bromo-6-methylpyridine D->E F Reactants 2-Amino-5-bromo-6-methylpyridine Sodium Ethoxide E->F Intermediate G Reaction Conditions Ethanol (or DMF) Reflux, 12-24h F->G H Workup Quenching Extraction G->H I Purification Silica Gel Chromatography H->I J Final Product This compound I->J

Sources

Application Note & Protocol: A Validated HPLC-UV Method for the Quantification of 5-Ethoxy-6-methylpyridin-2-amine in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust analytical method for the quantification of 5-Ethoxy-6-methylpyridin-2-amine. As a key intermediate or active pharmaceutical ingredient (API) in drug development, ensuring its purity and concentration is paramount. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The protocol herein is developed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in a regulated environment.[1][2][3][4]

Introduction

This compound is a substituted pyridine derivative with a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19 g/mol .[5] Substituted pyridines are prevalent structural motifs in medicinal chemistry, and the precise quantification of such compounds is a critical step in the pharmaceutical manufacturing process, from early-stage development to final product release. The presence of the chromophoric pyridine ring and the amine functional group makes this molecule well-suited for analysis by RP-HPLC with UV detection.

The objective of this work is to present a detailed protocol for a stability-indicating HPLC method that can accurately quantify this compound. This guide is intended for researchers, analytical scientists, and quality control professionals, providing not just a methodology, but the scientific rationale behind the experimental choices.

Physicochemical Properties & Analytical Considerations

While experimental data for this compound is not extensively published, we can infer key properties from its structure and similar aminopyridine compounds to guide method development.

  • Structure: Chemical structure of this compound

    Source: PubChem CID 12875017[6]

  • Analyte Characteristics: The molecule contains a basic aminopyridine core. The ethoxy and methyl groups add to its hydrophobicity. The pKa of similar aminopyridines is around 5-7.[7][8] This basicity means the retention time on a reversed-phase column will be highly dependent on the pH of the mobile phase. To ensure good peak shape and consistent retention, a slightly acidic mobile phase is recommended to protonate the amine group.

  • Detection: The pyridine ring is a UV-active chromophore. Based on analogous compounds like aminopyridines, a UV detection wavelength in the range of 250-280 nm is expected to provide adequate sensitivity.[7]

Recommended Materials and Methods

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or nylon)

Chemicals and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (≥98%)

  • Ammonium formate (≥99%)

Chromatographic Conditions

The following conditions are a robust starting point for method development. Optimization may be required based on the specific sample matrix and HPLC system.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure protonation of the analyte for sharp peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Isocratic at 60% A / 40% BAn isocratic method is simpler and more robust for routine QC.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 272 nmEstimated λmax. A PDA detector should be used initially to determine the optimal wavelength.

Analytical Method Validation Protocol

The method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[1][2][3][4][9]

System Suitability

Before each validation run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area (n=6) ≤ 2.0%
%RSD of Retention Time (n=6) ≤ 1.0%
Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Inject a blank solution (diluent).

  • Inject a solution of the this compound reference standard.

  • Inject a sample solution.

  • If available, inject solutions containing known impurities or degradation products.

  • Forced Degradation: Expose the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze these stressed samples to ensure there is no co-elution with the main analyte peak.

Acceptance Criteria:

  • The blank should show no interference at the retention time of the analyte.

  • The analyte peak in the sample should be pure and free from co-eluting peaks (as determined by a PDA detector's peak purity analysis).

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Protocol:

  • Prepare a stock solution of the reference standard in the diluent (e.g., 1 mg/mL).

  • Prepare at least five concentration levels by serial dilution, ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Concentration LevelExample Conc. (µg/mL)
Level 1 (50%)50
Level 2 (75%)75
Level 3 (100%)100
Level 4 (125%)125
Level 5 (150%)150
Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of reference standard into a placebo mixture.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on the signal-to-noise ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of increasingly dilute solutions.

Acceptance Criteria:

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary critical parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH/composition (e.g., ± 2% organic component)

  • Analyze a system suitability solution under each condition and evaluate the impact on system suitability parameters.

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria for all tested variations.

Workflow Diagrams

The following diagrams illustrate the logical flow of the method development and validation process.

MethodDevelopmentWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) A Define Analyte & Objective B Literature Search & Physicochemical Properties A->B C Select Column & Mobile Phase B->C D Optimize Chromatographic Conditions (Flow, Temp, Gradient) C->D E Wavelength Selection (PDA) D->E F System Suitability Test E->F Final Method G Specificity & Forced Degradation F->G H Linearity & Range G->H I Accuracy (Recovery) H->I J Precision (Repeatability & Intermediate) I->J K LOD & LOQ J->K L Robustness K->L M Routine Analysis L->M Validated Method

Caption: Workflow from Method Development to Validation.

ValidationParameters Validation Validated Method Specificity Linearity Accuracy Precision LOQ Robustness Specificity Specificity Validation:spec->Specificity Linearity Linearity & Range r² ≥ 0.999 50-150% of Target Conc. Validation:lin->Linearity Accuracy Accuracy % Recovery: 98.0 - 102.0% Validation:acc->Accuracy Precision Precision %RSD ≤ 2.0% Validation:prec->Precision LOQ Limit of Quantitation S/N ≥ 10 Precision ≤ 10% Validation:loq->LOQ Robustness Robustness System Suitability Passes Validation:rob->Robustness

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Ethoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Ethoxy-6-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the rationale behind synthetic choices, provide detailed protocols, and offer solutions to frequently encountered issues.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis, however, can be challenging, often plagued by low yields and the formation of tenacious impurities. This guide provides a comprehensive resource to address these challenges head-on, drawing from established synthetic methodologies and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution of 2-Bromo-5-ethoxypyridine Analogues

Question: I am attempting to synthesize an ethoxypyridine amine by reacting a 2-amino-5-bromopyridine derivative with sodium ethoxide, but my yields are consistently low, and I observe significant byproduct formation. What is going wrong?

Answer: This is a well-documented challenge. The direct nucleophilic aromatic substitution of a bromine atom at the 5-position of a 2-aminopyridine with sodium ethoxide is often unsuccessful.[1] Several side reactions can occur:

  • Hydrodehalogenation: The primary competing reaction is often the replacement of the bromine atom with a hydrogen atom, leading to the formation of the corresponding des-bromo compound.[1]

  • N-Ethylation: The amino group can also be ethylated by the ethoxide, leading to the formation of an N-ethyl byproduct.[1]

  • Low Reactivity: The pyridine ring's electron density can render the C-Br bond less susceptible to nucleophilic attack under these conditions.

Recommended Solution: A Multi-Step Approach from 3-Ethoxypyridine

A more reliable and higher-yielding strategy involves a multi-step synthesis starting from a more suitable precursor, such as 3-ethoxypyridine.[1] This approach avoids the problematic direct ethoxylation step. The general workflow is as follows:

Synthesis_Workflow A 3-Ethoxypyridine Derivative B Nitration A->B HNO₃/H₂SO₄ or N₂O₅ C 6-Nitro-3-ethoxypyridine Derivative B->C D Reduction C->D Fe/AcOH or Catalytic Hydrogenation E Target 2-Amino Product D->E

Caption: Recommended synthetic workflow from a 3-ethoxypyridine precursor.

Issue 2: Poor Regioselectivity or Low Yield During Nitration

Question: I am trying to nitrate my substituted pyridine, but I am getting a mixture of isomers or the reaction is not proceeding to completion. How can I improve this step?

Answer: The nitration of pyridine rings can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. The reaction conditions must be carefully controlled to achieve the desired regioselectivity and yield.

Key Considerations for Nitration:

  • Nitrating Agent: A strong nitrating agent is typically required. Common choices include a mixture of concentrated nitric acid and sulfuric acid, or dinitrogen pentoxide (N₂O₅).[2][3][4] For some substrates, nitric acid in trifluoroacetic anhydride can be effective.[3][4]

  • Reaction Temperature: The temperature must be carefully controlled. Too low a temperature may result in an incomplete reaction, while too high a temperature can lead to the formation of undesired byproducts and decomposition.

  • Substituent Effects: The existing substituents on the pyridine ring will direct the position of nitration. Electron-donating groups can activate the ring and influence the regioselectivity.

Troubleshooting Table: Nitration of Pyridines

Problem Potential Cause Recommended Solution
Low Conversion Insufficiently strong nitrating agent.Consider using a more potent nitrating system like fuming nitric acid/sulfuric acid or N₂O₅.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation.
Poor Regioselectivity Reaction conditions favoring multiple isomers.Experiment with different nitrating agents and solvent systems. Sometimes, a change in the acid catalyst can alter the isomeric ratio.
Decomposition Reaction temperature is too high.Perform the reaction at a lower temperature, even if it requires a longer reaction time.
Substrate is sensitive to strong acid.Consider milder nitrating conditions if possible, although this may be challenging for deactivated pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes to this compound?

A1: Based on literature for analogous compounds, two primary routes are recommended:

  • Multi-step Synthesis from a 3-Ethoxypyridine Derivative: This is often the most reliable method. It involves the nitration of a suitable 3-ethoxy-2-methylpyridine precursor, followed by the reduction of the nitro group to an amine.[1]

  • Palladium- or Copper-Catalyzed Amination: If a 2-halo-5-ethoxy-6-methylpyridine precursor is available, modern cross-coupling reactions can be very effective.

    • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and can be performed with an ammonia equivalent.[5][6][7]

    • Ullmann Condensation: This copper-catalyzed reaction is another viable option for the amination of aryl halides.[8]

Q2: How can I effectively reduce the nitro group in my 6-nitro-3-ethoxypyridine intermediate?

A2: The reduction of a nitro group on a pyridine ring to an amine is a standard transformation with several reliable methods:

  • Catalytic Hydrogenation: This is a clean and efficient method. Typical catalysts include palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[9]

  • Metal-Acid Reduction: A common and cost-effective method is the use of a metal, such as iron powder, in an acidic medium like acetic acid or dilute hydrochloric acid.[9][10] Tin(II) chloride in ethanol is another effective option.[9]

Q3: What are the key parameters to control in a Buchwald-Hartwig amination for this type of substrate?

A3: The success of a Buchwald-Hartwig amination depends on the careful selection of several components:

  • Palladium Catalyst: A palladium(0) source is required, often generated in situ from a palladium(II) precatalyst.

  • Ligand: The choice of phosphine ligand is crucial and often substrate-dependent. Bulky, electron-rich ligands are commonly used. For amination with ammonia equivalents, specific ligands have been developed.[5]

  • Base: A strong, non-nucleophilic base is necessary, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[7]

  • Amine Source: Since the target is a primary amine, an ammonia equivalent is often used, such as benzophenone imine, followed by hydrolysis.[5][6]

Q4: How can I purify the final this compound product?

A4: The purification of aminopyridines can sometimes be challenging due to their basicity and potential for hydrogen bonding.

  • Column Chromatography: This is the most common method for purification. Silica gel is a suitable stationary phase, and a solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: The basic nature of the amino group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to protonate the amine, which will then move to the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound via Nitration and Reduction

This protocol is a proposed route based on the successful synthesis of the closely related 2-amino-5-ethoxypyridine.[1] Optimization for the 6-methyl substituted analogue will be necessary.

Step 1: Nitration of 3-Ethoxy-2-methylpyridine

  • Materials: 3-Ethoxy-2-methylpyridine, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add 3-Ethoxy-2-methylpyridine to the cold sulfuric acid with stirring.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio) and cool it in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the pyridine derivative, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Ethoxy-6-methyl-2-nitropyridine.

Step 2: Reduction of 5-Ethoxy-6-methyl-2-nitropyridine

  • Materials: 5-Ethoxy-6-methyl-2-nitropyridine, iron powder, acetic acid, ethanol.

  • Procedure:

    • In a round-bottom flask, suspend the crude 5-Ethoxy-6-methyl-2-nitropyridine and iron powder in a mixture of ethanol and water.

    • Add glacial acetic acid to the suspension.

    • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer, filter, and concentrate to yield the crude this compound.

    • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Nitropyridines

Method Reagents Typical Yield Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/C or Raney Ni>90%High yield, clean reaction.Requires specialized hydrogenation equipment.
Metal-Acid Reduction Fe, Acetic Acid70-90%Inexpensive, readily available reagents.Can require tedious workup to remove metal salts.
Metal Chloride Reduction SnCl₂·2H₂O, Ethanol80-95%High yield, milder conditions.Stoichiometric amounts of tin salts are generated as waste.

Visualization of Key Concepts

Amination_Strategies cluster_0 Direct Amination (Challenging) cluster_1 Modern Cross-Coupling Methods A 2-Halo-5-ethoxy-6-methylpyridine B Direct Nucleophilic Substitution (e.g., NaNH₂ - Chichibabin) A->B C Low Yield & Byproducts (Hydrodehalogenation, N-alkylation) B->C D 2-Halo-5-ethoxy-6-methylpyridine E Buchwald-Hartwig Amination (Pd-catalyzed) D->E F Ullmann Condensation (Cu-catalyzed) D->F G High Yield of Target Amine E->G F->G

Caption: Comparison of direct vs. modern amination strategies.

References

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • den Hertog, H. J., & Jouwersma, C. (1953). Synthesis of 2‐amino‐5‐ethoxypyridine. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
  • Google Patents. (n.d.). Method of reducing aromatic nitro compounds.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Slideshare. (n.d.). Chichibabin Reaction.
  • Wikipedia. (2023). Chichibabin pyridine synthesis.
  • Wikipedia. (2023). Chichibabin reaction.
  • ResearchGate. (n.d.). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Nanyang Technological University. (2018). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.).
  • Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia.
  • The Royal Society of Chemistry. (2010). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • Wikipedia. (2023). Reduction of nitro compounds.
  • PrepChem. (n.d.). Synthesis of 2-amino-5-methoxy pyridine.
  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • OUCI. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.).
  • Organic Letters. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides.
  • Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
  • ResearchGate. (n.d.). An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor.
  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine.
  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-methyl-pyridine.
  • Nature Protocols. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
  • Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration.
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • The Royal Society of Chemistry. (2002). Preparation of nitropyridines by nitration of pyridines with nitric acid.
  • National Institutes of Health. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.

Sources

Technical Support Center: Synthesis of Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of substituted 2-aminopyridines. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities and challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we dissect common side reactions, provide in-depth troubleshooting advice, and offer optimized protocols for the most prevalent synthetic methodologies.

Introduction: The Challenge of 2-Aminopyridine Synthesis

The 2-aminopyridine moiety is a cornerstone in pharmaceutical and materials science. However, its synthesis is often plagued by side reactions that can lead to low yields, complex purification profiles, and inconsistent results. This guide is structured to address these issues head-on, providing practical, evidence-based solutions to common problems encountered during Chichibabin reactions, Buchwald-Hartwig aminations, and Nucleophilic Aromatic Substitutions (SNAr).

Section 1: The Chichibabin Reaction: Direct Amination of Pyridines

The Chichibabin reaction is a classical and direct method for the synthesis of 2-aminopyridines from the parent pyridine using a strong amide base, typically sodium amide (NaNH₂).[1] While powerful, this reaction is often accompanied by specific side reactions under its typically harsh conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Chichibabin reaction is resulting in a very low yield or failing completely. What are the likely causes?

A1: Low or no yield in a Chichibabin reaction can often be attributed to several critical factors:

  • Purity of Sodium Amide: Counterintuitively, the highest purity sodium amide may not be the most effective. It has been observed that impurities in less pure NaNH₂ can have a catalytic effect on the reaction.[2] If you are using very high-purity sodium amide and experiencing issues, consider that this might be a contributing factor.

  • Substituent Effects: The electronic nature of substituents on the pyridine ring plays a significant role. Electron-withdrawing groups can inhibit the Chichibabin reaction by decreasing the basicity of the ring nitrogen, which is crucial for the initial coordination with the sodium cation.[3][4] Conversely, electron-donating groups can also deactivate the ring towards nucleophilic attack.[3][4]

  • Reaction Temperature: While the reaction typically requires high temperatures (110-150 °C in solvents like toluene or xylene), excessive heat can lead to decomposition of the starting material and product.[1][4] It is advisable to run the reaction at the lowest temperature that allows for steady hydrogen evolution.[4]

  • Basicity of the Heterocycle: The pKa of the pyridine derivative should ideally be in the range of 5-8 for the reaction to proceed efficiently.[3]

Q2: I am observing a significant amount of a dimeric byproduct. How can this be minimized?

A2: Dimerization is a known side reaction in the Chichibabin synthesis. This occurs when the intermediate σ-adduct, instead of eliminating a hydride, reacts with another pyridine molecule. To suppress dimerization:

  • Increase Pressure: Applying pressure (e.g., using a sealed reactor under a nitrogen atmosphere) can favor the desired amination over dimerization. For instance, in one study, increasing the nitrogen pressure to 350 psi significantly increased the yield of the aminated product over the dimer.[4]

  • Control Reactant Concentration: Keeping the concentration of the pyridine starting material relatively low can disfavor the bimolecular dimerization pathway.

Q3: How can I control the regioselectivity of the Chichibabin reaction on a substituted pyridine?

A3: The Chichibabin reaction inherently favors amination at the 2-position (α-position) due to the initial coordination of the pyridine nitrogen with the sodium cation of the amide base, which increases the electrophilicity of the adjacent carbon.[3] If the 2- and 6-positions are blocked, amination may occur at the 4-position (γ-position), though typically in lower yield.[2] Forcing amination at other positions is challenging with the classical Chichibabin reaction. If an alternative substitution pattern is required, other synthetic methods like Buchwald-Hartwig amination or SNAr of a pre-functionalized pyridine are recommended.

Visualizing the Chichibabin Reaction and Side Reactions

G cluster_main Chichibabin Reaction Pathway cluster_side Dimerization Side Reaction Pyridine Pyridine Sigma_Adduct σ-Adduct (Meisenheimer Complex) Pyridine->Sigma_Adduct + NaNH₂ Pyridine_Side Pyridine NaNH2 NaNH₂ Product 2-Aminopyridine Sigma_Adduct->Product - H⁻ H2 H₂ Gas Sigma_Adduct->H2 Elimination Sigma_Adduct_Side σ-Adduct Dimer Dimeric Byproduct Sigma_Adduct_Side->Dimer + Pyridine

Caption: Chichibabin reaction pathway and dimerization side reaction.

Section 2: Buchwald-Hartwig Amination: Palladium-Catalyzed C-N Coupling

The Buchwald-Hartwig amination has become a cornerstone for the synthesis of aryl amines, including 2-aminopyridines, from aryl halides.[5] This method offers broad substrate scope and functional group tolerance but presents unique challenges when applied to pyridine substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination of a 2-halopyridine is giving low to no yield. What is the most likely problem?

A1: The primary challenge in the Buchwald-Hartwig amination of 2-halopyridines is catalyst poisoning . The nitrogen atom of the pyridine substrate can coordinate to the palladium catalyst, inhibiting its activity.[6] To overcome this, the following should be considered:

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically bulky, electron-rich ligands are essential to shield the palladium center and prevent pyridine coordination.[6] Recommended ligands for this purpose include:

    • Biarylphosphine ligands: RuPhos, BrettPhos, DavePhos

    • Ferrocene-based ligands: Josiphos[7]

  • Catalyst Precursor: The choice of palladium source can impact the formation of the active Pd(0) species. While Pd(OAc)₂ is common, pre-catalysts (e.g., G3 or G4 palladacycles) often provide more reliable and efficient generation of the active catalyst.[7]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[6]

Q2: I am observing a significant amount of hydrodehalogenation byproduct (the halogen is replaced by hydrogen). How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, arising from competing pathways such as β-hydride elimination or reaction with trace water.[7] To suppress this:

  • Anhydrous Conditions: Ensure that all solvents and reagents are scrupulously dry.[7]

  • Base Purity: Use a high-purity, anhydrous base. Sodium tert-butoxide (NaOtBu) is commonly used, but ensure it is free from sodium hydroxide and moisture.[7]

  • Amine Stoichiometry: Using a slight excess of the amine nucleophile (e.g., 1.2-1.5 equivalents) can help to favor the desired C-N coupling pathway.[7]

Q3: How can I achieve regioselective amination on a dihalopyridine, such as 2,4-dichloropyridine?

A3: In dihalopyridines, the halogen at the 2-position is generally more reactive towards Buchwald-Hartwig amination than halogens at other positions. This is due to the electronic influence of the ring nitrogen, which makes the C2 position more electron-deficient and susceptible to oxidative addition.[7] By carefully controlling the reaction conditions (e.g., temperature, reaction time), it is often possible to achieve selective mono-amination at the 2-position.[8]

Optimized Protocol for Buchwald-Hartwig Amination of 2-Bromopyridine
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 Pre-catalystProvides more reliable formation of the active Pd(0) catalyst.[7]
Ligand RuPhos or BrettPhos (1.5-2.0 mol%)Sterically hindered ligand to prevent catalyst poisoning by pyridine nitrogen.[7]
Base Sodium tert-butoxide (NaOtBu) (1.5 equiv.)Strong, non-nucleophilic base to facilitate amine deprotonation.[7]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Common solvents for this reaction; must be free of water and oxygen.
Temperature 80-110 °CSufficient thermal energy to promote oxidative addition and reductive elimination.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.[6]
Visualizing the Buchwald-Hartwig Catalytic Cycle and Side Reactions

G cluster_main Buchwald-Hartwig Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + 2-Halopyridine CatalystPoisoning Catalyst Poisoning (Inactive Pd-Pyridine Complex) Pd0->CatalystPoisoning + Pyridine Substrate AmineCoord Amine-Coordinated Complex OxAdd->AmineCoord + Amine Amido Palladium Amido Complex AmineCoord->Amido - Base-H⁺X⁻ Product 2-Aminopyridine Amido->Product Reductive Elimination Hydrodehalogenation Hydrodehalogenation Byproduct Amido->Hydrodehalogenation β-Hydride Elimination Product->Pd0 Catalyst Regeneration

Caption: Buchwald-Hartwig catalytic cycle and common side reactions.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr provides a direct route to 2-aminopyridines by displacing a suitable leaving group (typically a halide) on an electron-deficient pyridine ring with an amine nucleophile.[9] The success of this reaction is highly dependent on the electronic properties of the pyridine ring and the reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SNAr reaction is not proceeding. How can I increase the reactivity of my 2-halopyridine?

A1: The reactivity of the pyridine ring towards nucleophilic attack is key. If your reaction is sluggish, consider the following:

  • Leaving Group: The nature of the halogen leaving group is important. For SNAr reactions where the nucleophilic attack is the rate-determining step, the reactivity order is typically F > Cl > Br > I, due to the strong inductive electron-withdrawing effect of fluorine which stabilizes the intermediate Meisenheimer complex.[10] If your substrate is a bromo- or iodo-pyridine, consider synthesizing the fluoro- or chloro-analogue.

  • Activating Groups: The presence of electron-withdrawing groups (e.g., -NO₂, -CN) on the pyridine ring, particularly at the 4- and 6-positions, will significantly activate the ring towards nucleophilic attack at the 2-position.

  • Pyridinium Salt Formation: The pyridine nitrogen can be alkylated or otherwise activated to form a pyridinium salt. This dramatically increases the electrophilicity of the ring, allowing for SNAr to occur under much milder conditions.[9][11]

Q2: How can I control the regioselectivity of an SNAr reaction on a pyridine ring with multiple leaving groups?

A2: Regioselectivity in SNAr reactions on poly-substituted pyridines is governed by a combination of electronic and steric effects.

  • Electronic Control: Nucleophilic attack is favored at positions that are electronically activated (i.e., most electron-deficient). In a pyridine ring, the 2- and 4-positions are inherently more electron-deficient than the 3-position. The presence of additional electron-withdrawing groups will further direct the nucleophilic attack.

  • Steric Hindrance: Bulky substituents near a potential reaction site can sterically hinder the approach of the nucleophile, favoring reaction at a less hindered site.

  • For dichloropyrimidines (a related heterocycle), it has been shown that while substitution is often favored at C4, C2 selectivity can be achieved by using specific nucleophiles (e.g., tertiary amines) or by placing an electron-donating group at the C6 position. [12][13] Similar principles can be applied to substituted pyridines.

Q3: What are common side reactions in SNAr of 2-halopyridines?

A3: Besides issues with reactivity and regioselectivity, other side reactions can occur:

  • Over-alkylation: If the product 2-aminopyridine is sufficiently nucleophilic, it can react with the starting 2-halopyridine to form a di-pyridyl amine byproduct. This can be minimized by using an excess of the amine nucleophile.

  • Reaction with Solvent: In protic solvents (e.g., alcohols), the solvent itself can act as a nucleophile, leading to the formation of alkoxy-pyridines as byproducts, especially at elevated temperatures.

Solvent Selection for SNAr Reactions
Solvent TypeExamplesAdvantagesDisadvantages
Dipolar Aprotic DMSO, DMF, NMPExcellent at solvating the charged Meisenheimer intermediate, accelerating the reaction.Can be difficult to remove; may react with strong bases or nucleophiles at high temperatures.
Ethers THF, 1,4-Dioxane, 2-MeTHFGood balance of polarity and inertness. 2-MeTHF is a greener alternative to THF.[12]Lower boiling points may limit reaction temperature.
Alcohols Ethanol, IsopropanolCan act as a proton source to stabilize the leaving group.Can compete as a nucleophile, leading to byproducts.
Non-polar Aromatic Toluene, XyleneUseful for high-temperature reactions.Poor at solvating charged intermediates, may lead to slower reactions.
Visualizing the SNAr Mechanism

G cluster_main SNAr Mechanism Start 2-Halopyridine Meisenheimer Meisenheimer Complex (Anionic σ-adduct) Start->Meisenheimer + Amine Nuc Amine Nucleophile Product 2-Aminopyridine Meisenheimer->Product - Halide

Caption: The addition-elimination mechanism of SNAr.

Section 4: General Laboratory Practice and Purification

Q1: What are some general tips for setting up and monitoring these reactions?

A1:

  • Inert Atmosphere: For air- and moisture-sensitive reactions like the Buchwald-Hartwig amination, use Schlenk techniques or a glovebox. Degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Reagent Quality: Use high-purity, dry reagents and solvents. The success of many of these reactions hinges on the absence of water and oxygen.

  • Monitoring the Reaction: Thin-layer chromatography (TLC) is a quick and effective way to monitor reaction progress. For more quantitative analysis, HPLC or GC-MS can be used to track the consumption of starting materials and the formation of products and byproducts.

Q2: What are some common impurities in 2-aminopyridine synthesis and how can they be removed?

A2:

  • Unreacted Starting Materials: These can often be removed by standard column chromatography or by an acidic wash to extract the basic 2-aminopyridine product into the aqueous phase, leaving non-basic starting materials in the organic phase.

  • Dimeric Byproducts (Chichibabin): These are often less polar than the desired product and can be separated by column chromatography.

  • Hydrodehalogenated Byproducts (Buchwald-Hartwig): These can be challenging to separate from the product due to similar polarities. Careful optimization of the reaction to minimize their formation is the best strategy.

  • Excess Amine (SNAr): Can often be removed by an acidic wash.

  • Residual Palladium Catalyst: Can be removed by filtration through a pad of Celite or a specialized palladium scavenger.

For the removal of excess 2-aminopyridine itself from a reaction mixture where it is a reagent, cation-exchange chromatography can be an effective method.[14]

References

  • Chichibabin, A. E. New reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc.1914, 46, 1216–1236.
  • Pang, J. H.; Kaga, A.; Roediger, S.; Lin, M. H.; Chiba, S. Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH–Iodide Composite. Asian J. Org. Chem.2019, 8 (4), 459-462. [Link]
  • Surana, A. Chichibabin amination: Easy mechanism. Chemistry Notes. 2022. [Link]
  • K, P. Chichibabin Reaction. Slideshare. 2017. [Link]
  • Wikipedia.
  • Chemistry LibreTexts.
  • Wikipedia. Chichibabin reaction. [Link]
  • Ali, M. A.; et al. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Lett.2014, 55 (30), 4124-4127. [Link]
  • Zhang, H.; et al. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Org. Lett.2015, 17 (15), 3854–3857. [Link]
  • Sperry, J. B.; et al. A mild, catalyst-free synthesis of 2-aminopyridines. Org. Biomol. Chem.2010, 8 (1), 41-43. [Link]
  • Lee, C. F.; et al. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Anal. Biochem.1990, 189 (2), 199-204. [Link]
  • Chemistry LibreTexts. Chichibabin Reaction. 2023. [Link]
  • Chemistry LibreTexts. Chichibabin Reaction. 2023. [Link]
  • Chemistry LibreTexts. Chichibabin Reaction. 2023. [Link]
  • Chemistry LibreTexts. Chichibabin Reaction. 2023. [Link]
  • Chemistry LibreTexts. Chichibabin Reaction. 2023. [Link]
  • Chiba, S. et al. Milder Conditions for the Chichibabin Reaction. ChemistryViews. 2019. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Wikipedia.
  • Kibou, Z.; et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2021, 26 (16), 4966. [Link]
  • Karchava, A. V.; et al. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. 2024. [Link]

Sources

Technical Support Center: Purification of 5-Ethoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Ethoxy-6-methylpyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. The unique structure of this substituted aminopyridine presents specific purification challenges that require careful consideration of its physicochemical properties. This guide provides in-depth, field-proven insights through a troubleshooting and FAQ format to help you navigate these challenges effectively, ensuring the high purity required for downstream applications.

Physicochemical Properties at a Glance

Understanding the fundamental properties of this compound is the first step toward developing a robust purification strategy. These parameters directly influence its behavior in various separation techniques.

PropertyValueSignificance for Purification
Molecular Formula C₈H₁₂N₂O-
Molecular Weight 152.19 g/mol Influences diffusion rates and behavior in mass spectrometry.
Appearance Yellow to brown solidColor may indicate the presence of impurities or degradation products.
Melting Point 98-99 °CA sharp melting point is an indicator of high purity. Useful for purification by recrystallization.[1]
Boiling Point 261.3±35.0 °C (Predicted)High boiling point suggests distillation is less practical than chromatography or crystallization for small scales.[1]
pKa 4.31±0.10 (Predicted)The basicity of the pyridine nitrogen is a primary cause of interaction with acidic media like silica gel, leading to peak tailing.[1][2]
Storage Keep in dark place, Inert atmosphere, Room temperatureSuggests potential sensitivity to light, oxygen, or moisture.[1]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.

Chromatography Challenges

Q1: Why am I seeing significant peak tailing during silica gel chromatography of my compound?

A: Peak tailing is the most common issue for basic compounds like aminopyridines on standard silica gel.[2] The root cause is the strong, non-ideal interaction between the basic nitrogen atom on your pyridine ring (pKa ≈ 4.31) and the acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[2] This leads to a portion of the analyte being retained more strongly, resulting in a "tail" as it slowly elutes from the column.

Solutions:

  • Mobile Phase Modification (Competing Base): Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (0.1-1% v/v), to your eluent. The competing base will preferentially interact with and neutralize the active silanol sites, shielding your compound from these strong interactions.[2]

  • Use of Buffered Silica: While less common in preparative chromatography, using silica gel that has been pre-treated or buffered to a neutral pH can mitigate the issue.

  • Alternative Stationary Phases: If peak shape does not improve, switch to a less acidic stationary phase. Alumina (basic or neutral) is a common alternative. Reversed-phase (C18) chromatography can also be effective, where the compound's ionization state can be controlled with mobile phase pH.[2]

Q2: My compound is streaking and not moving from the baseline on my TLC plate, even in high concentrations of ethyl acetate in hexane. What should I do?

A: This indicates that your compound is highly polar and is binding irreversibly to the silica gel under the current conditions. While this compound is moderately polar, this issue is exacerbated by the strong acid-base interaction mentioned in Q1.

Solutions:

  • Increase Eluent Polarity Drastically: Switch to a more polar solvent system. A common choice for highly retained basic compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a 98:2 DCM/MeOH mixture and gradually increase the methanol content.

  • Incorporate a Basic Modifier: Just as with column chromatography, add 0.5-1% triethylamine or ammonia solution to your developing chamber. This is often essential to get aminopyridines to move properly on a TLC plate.

  • Spotting Technique: Ensure you are not overloading the TLC plate, as this can cause streaking. Dissolve the crude sample in a minimal amount of a strong solvent (like DCM or MeOH) for spotting.

Q3: I have poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

A: Improving resolution requires modifying the selectivity (α) or efficiency (N) of your chromatographic system.

Solutions:

  • Optimize the Solvent System: Switch from a standard two-solvent system (e.g., hexane/ethyl acetate) to one with different solvent properties. For example, replacing hexane with toluene can introduce π-π interactions, potentially altering the retention of your product versus the impurity. Using an ether (like MTBE or Diethyl Ether) instead of ethyl acetate changes the hydrogen bonding characteristics of the eluent.

  • Use Isocratic to Gradient Elution: If you are using a single solvent mixture (isocratic), switching to a shallow gradient can help sharpen the peaks and improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase fails, a change in stationary phase is the next logical step. Switching from standard silica to a diol- or cyano-bonded phase can offer different interaction mechanisms and significantly improve selectivity.[2]

Q4: I'm observing very low recovery of my compound after column chromatography. Is it degrading on the column?

A: This is a distinct possibility. The acidic nature of silica gel can cause degradation of sensitive molecules, and some pyridine derivatives are known to be unstable under these conditions.[2] The prolonged contact time during a slow column run can exacerbate this issue.

Solutions:

  • Deactivate the Silica Gel: Before packing your column, you can create a slurry of the silica gel in your starting eluent that contains 1% triethylamine. Let this stand for an hour before packing. This neutralizes the most acidic sites.

  • Run the Column "Fast": Use a slightly more polar eluent than what TLC might suggest to speed up the elution, minimizing contact time with the silica. Flash chromatography with positive pressure is highly recommended over gravity chromatography.

  • Use an Alternative Adsorbent: Switch to a more inert support like neutral alumina or Florisil.[3] These are less acidic and can significantly improve the recovery of acid-sensitive compounds.

Crystallization and Isolation Challenges

Q5: The literature reports my compound as a solid (MP 98-99 °C), but I've isolated it as a persistent yellow oil. How can I induce crystallization?

A: The presence of even minor impurities can significantly inhibit crystallization, acting as "solubilizers." Assuming your compound is sufficiently pure (>95%), the oiling-out is a kinetic issue.

Solutions:

  • Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate). Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble, such as hexane or petroleum ether, until the solution becomes persistently cloudy. Warm slightly to redissolve, then allow to cool slowly.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid material from a previous batch, add a single tiny crystal to the supersaturated solution to initiate crystallization.

  • Low-Temperature Crystallization: Place the solution in a -20 °C freezer and leave it undisturbed for several hours or days.

Q6: My final product has a persistent yellow or brown color. What is the cause and can it be removed?

A: The discoloration is often due to the presence of oxidized impurities or baseline material from the chromatography.[4] While sometimes acceptable, a purer, off-white solid is often desired.

Solutions:

  • Recrystallization: This is the most effective method for removing colored impurities. Choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. The colored impurities will ideally remain in the mother liquor.

  • Charcoal Treatment: During recrystallization, after dissolving the compound in the hot solvent, add a small amount of activated charcoal (approx. 1-2% by weight). The charcoal will adsorb many colored, highly conjugated impurities. Caution: Use sparingly as it can also adsorb your product. Hot filter the solution through Celite to remove the charcoal before allowing it to cool.

  • Final Polish with Chromatography: A very quick "plug" of silica gel, eluting with a moderately polar solvent system, can sometimes remove baseline-colored impurities without significant loss of product.

Visualization of Purification Workflow

Diagram 1: Troubleshooting Logic for Column Chromatography

This diagram outlines the decision-making process when encountering common issues during the column chromatography of this compound.

G start Start: Crude Product tlc Run Analytical TLC (e.g., 7:3 Hex/EtOAc) start->tlc eval_tlc Evaluate TLC Plate tlc->eval_tlc tailing Problem: Significant Tailing? eval_tlc->tailing streaking Problem: Streaking / No Movement? tailing->streaking No add_tea Solution: Add 1% TEA to Eluent tailing->add_tea Yes poor_sep Problem: Poor Separation? streaking->poor_sep No change_solvent Solution: Switch to DCM/MeOH + 1% TEA streaking->change_solvent Yes optimize_eluent Solution: Test Different Solvent Systems (e.g., Toluene/EtOAc) poor_sep->optimize_eluent Yes good_sep Good Separation Achieved poor_sep->good_sep No (Proceed if acceptable) rerun_tlc1 Re-run TLC add_tea->rerun_tlc1 rerun_tlc2 Re-run TLC change_solvent->rerun_tlc2 rerun_tlc3 Re-run TLC optimize_eluent->rerun_tlc3 rerun_tlc1->good_sep rerun_tlc2->good_sep rerun_tlc3->good_sep run_column Proceed with Flash Column Chromatography good_sep->run_column

Caption: Decision tree for troubleshooting common TLC issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A: Impurities are almost always related to the synthetic route used. Common sources include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be a substituted picoline, a cyanopyridine, or other precursors.[5][6]

  • Reagents and Byproducts: If organometallic reagents like n-BuLi were used, quenched reagents or byproducts from side reactions might be present.[7] If a coupling reaction was performed, residual catalysts (e.g., Palladium, Copper) or ligands could be impurities.[8]

  • Positional Isomers: During amination or other substitution reactions, small amounts of other isomers could form, which can be very difficult to separate.

  • Over-alkylation/Reaction Products: The amino group or other positions on the ring could react further if reaction conditions are not carefully controlled.

  • Degradation Products: As discussed, the compound may have some sensitivity to strongly acidic or oxidative conditions.

Q2: How should I store the purified this compound for long-term stability?

A: Based on its structure and general data for aminopyridines, optimal storage conditions are critical to maintain purity.[9]

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation, which can cause discoloration.

  • Temperature: While room temperature storage is indicated by some suppliers, for long-term stability and to prevent slow degradation, refrigeration (2-8 °C) is recommended.[1]

  • Light: Store in an amber vial or a container protected from light to prevent photochemical degradation.[4]

  • Moisture: The aminopyridine moiety can be hygroscopic.[4] Ensure the container is tightly sealed to prevent moisture absorption.

Q3: Which analytical techniques are essential for confirming the purity and identity of my final product?

A: A combination of techniques is required for unambiguous confirmation.[10]

  • ¹H and ¹³C NMR: This is the primary tool for structural elucidation. It will confirm the connectivity of all atoms and the presence of the ethoxy, methyl, and amine groups in their correct positions on the pyridine ring.

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound (152.19 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₈H₁₂N₂O).[10]

  • LC-MS or GC-MS: A chromatographic separation coupled with a mass spectrometer is the best way to assess purity. It can detect impurities at very low levels (e.g., <0.1%) that may not be visible by NMR.[11]

  • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, such as N-H stretches (for the amine), C-H stretches (aliphatic and aromatic), and C-O stretches (for the ether).[10]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is a robust starting point for purifying gram-scale quantities of crude this compound.

  • TLC Analysis:

    • Prepare a stock solution of your crude material in DCM.

    • Run TLC plates using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent in a chamber containing a small piece of filter paper soaked in 1% triethylamine.

    • The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation on a column. Adjust the solvent ratio as needed.

  • Column Preparation:

    • Select a column appropriate for your sample size (e.g., a 40g silica cartridge for 1g of crude material).

    • Prepare the mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 0.5% v/v.

    • Equilibrate the column by passing 3-5 column volumes of this mobile phase through the silica gel.

  • Sample Loading:

    • Dissolve your crude product (e.g., 1 g) in a minimal volume of DCM.

    • In a separate flask, add 2-3 g of silica gel and your dissolved sample.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the silica-adsorbed sample to the top of the equilibrated column.

  • Elution and Fraction Collection:

    • Begin elution with the prepared mobile phase, applying positive pressure to achieve a flow rate of about 2 inches/minute.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. To remove the last traces of TEA, you may co-evaporate with a solvent like DCM or toluene.

Protocol 2: Recrystallization for Final Polishing

This procedure is ideal for removing colored impurities or for a final purification step after chromatography.

  • Solvent Selection:

    • Place a small amount of your compound into several test tubes.

    • Test solvents to find a pair where the compound is soluble when hot but poorly soluble when cold. A good starting system to test is Ethyl Acetate/Hexane or Toluene/Hexane.

  • Procedure:

    • Place the post-chromatography material in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent (e.g., Toluene) dropwise while heating (e.g., to 60-70 °C) and stirring, until the solid is just dissolved. Use the absolute minimum amount of hot solvent.

    • Optional: If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, swirl for 2 minutes, and perform a hot filtration through a Celite pad to remove the charcoal.

    • Slowly add the "poor" solvent (e.g., Hexane) dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the good solvent to make it clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or a refrigerator (4 °C) for at least one hour to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold "poor" solvent (Hexane).

    • Dry the crystals under high vacuum to remove all residual solvent.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.
  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. BenchChem.
  • Trissel, L. A., & Trusley, A. R. (1984). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Hospital Pharmacy, 41(10), 2145–2148.
  • Various Authors. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Various Authors. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. ACS Publications.
  • Lappert, M. F., & Pryce, R. J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. ACS Publications.
  • Humbert, M., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. European Journal of Medicinal Chemistry.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Park, J. H., et al. (Patent KR101652750B1). Purification method of pyridine and pyridine derivatives. Google Patents.
  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 10(16), 3485–3488.
  • Kumar, A., et al. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry.
  • Li, G., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Molecules, 18(9), 10405-10420.
  • Drewes, M. W., et al. (Patent US5332824A). Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
  • Xia, N., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry.
  • Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. Acta crystallographica. Section E, Structure reports online, 68(Pt 11), o3466.
  • Neves, A. R., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1064.
  • Zmitek, J. (2000). Sources of impurities - Investigation of ... traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica.
  • Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Crystallographic Communications.
  • D'Aco, A., et al. (2020). The role of liquid chromatography-mass spectrometry for the determination of impurities in drug products. Analyst, 145(4), 1157-1191.
  • BenchChem Technical Support Team. (2025). Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques. BenchChem.
  • Liebl, M., et al. (Patent US4628097A). Process for the preparation of 2-amino-alkylpyridines. Google Patents.

Sources

Technical Support Center: Identification of Impurities in 5-Ethoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Ethoxy-6-methylpyridin-2-amine. Recognizing the critical importance of impurity profiling in pharmaceutical development, this document provides in-depth troubleshooting advice, detailed analytical protocols, and a comprehensive understanding of potential impurities that may arise during the synthesis of this compound. The content is structured to address common challenges in a practical, question-and-answer format, grounded in established chemical principles and analytical practices.

Understanding the Synthetic Landscape and Potential Impurities

A robust impurity identification strategy begins with a thorough understanding of the synthetic route. While multiple pathways to substituted 2-aminopyridines exist, a common and plausible approach for this compound involves the functionalization of a pre-existing pyridine ring. A likely precursor would be a substituted pyridine that can be aminated in the final step.

One such plausible synthetic route is outlined below. This route serves as a framework for anticipating potential impurities.

Synthetic_Pathway A 2-Chloro-5-ethoxy-6-methylpyridine B This compound A->B Amination (e.g., NH3, Cu catalyst)

Caption: Plausible final step in the synthesis of this compound.

Based on this and other common synthetic strategies for 2-aminopyridines, we can anticipate several classes of impurities:

  • Process-Related Impurities: These arise from the synthetic process itself.

    • Unreacted Starting Materials: Incomplete reaction can lead to the presence of the precursor, such as 2-Chloro-5-ethoxy-6-methylpyridine.

    • Isomeric Impurities: Depending on the starting materials and reaction conditions, positional isomers may form. For instance, if the starting material is not isomerically pure, other isomers like 3-Ethoxy-4-methylpyridin-2-amine could be present.

    • By-products of Side Reactions: Undesired reactions can lead to a variety of by-products.

  • Degradation Products: These can form during the synthesis, purification, or storage of the final compound.

    • Oxidation Products: The ethoxy and methyl groups are susceptible to oxidation, which can lead to the formation of corresponding aldehydes, carboxylic acids, or N-oxides.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the analysis and purification of this compound.

Q1: My HPLC chromatogram shows an unexpected peak eluting close to the main product peak. How can I determine if it is an isomer?

A1: Differentiating isomers is a common challenge as they often have similar polarities and identical mass-to-charge ratios (m/z). A multi-pronged approach is recommended:

  • Chromatographic Method Optimization:

    • Mobile Phase Modification: Systematically vary the mobile phase composition. Changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous phase can alter the selectivity and improve separation.

    • Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase. A phenyl-hexyl or a polar-embedded column can offer different selectivity for aromatic and polar compounds. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be highly effective for separating closely related basic compounds like aminopyridines.[1]

    • Gradient Optimization: A shallower gradient around the elution time of the main peak can enhance resolution between closely eluting impurities.

  • High-Resolution Mass Spectrometry (HRMS): While standard MS will show the same m/z for isomers, HRMS can confirm that the impurity has the same elemental composition as the main product, strengthening the hypothesis that it is an isomer.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ions of both the main peak and the impurity can reveal differences in their fragmentation patterns. The position of substituents on the pyridine ring can influence how the molecule breaks apart, providing clues to its isomeric form.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR are definitive methods for structure elucidation. Key indicators for positional isomers of substituted pyridines include differences in the chemical shifts and coupling constants of the aromatic protons.

Workflow for Isomer Identification

Isomer_Identification_Workflow Start Unexpected Peak Observed Optimize_HPLC Optimize HPLC Method (Mobile Phase, Column, Gradient) Start->Optimize_HPLC HRMS Analyze by LC-HRMS Optimize_HPLC->HRMS If separation is achieved MSMS Perform LC-MS/MS HRMS->MSMS Confirm elemental composition Isolate Isolate Impurity (Prep-HPLC) MSMS->Isolate If fragmentation differs NMR Acquire NMR Spectra Isolate->NMR Identify Identify Isomer Structure NMR->Identify

Caption: A systematic workflow for the identification of isomeric impurities.

Q2: I have a persistent impurity that I suspect is an unreacted starting material. How can I confirm this and remove it?

A2: Confirming the identity of a suspected starting material is generally straightforward.

  • Co-injection: The most direct method is to inject a standard of the suspected starting material (e.g., 2-Chloro-5-ethoxy-6-methylpyridine) and observe if it co-elutes with the impurity peak in your sample's chromatogram.

  • Mass Spectrometry (MS): The impurity should have the expected molecular weight of the starting material. For example, 2-Chloro-5-ethoxy-6-methylpyridine would have a distinct isotopic pattern due to the chlorine atom.

Removal Strategies:

  • Reaction Optimization: The best approach is to prevent the impurity from being present in the first place. Increase the reaction time, temperature, or the equivalents of the aminating agent to drive the reaction to completion.

  • Purification:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective in removing impurities with different solubilities.

    • Chromatography: Column chromatography on silica gel or preparative HPLC are robust methods for separating the more polar aminopyridine product from a less polar halo-pyridine starting material.

    • Acid-Base Extraction: The basicity of the 2-amino group allows for selective extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The aminopyridine will move to the aqueous phase, while the less basic starting material will remain in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Q3: My sample is showing signs of degradation upon storage, with new peaks appearing in the HPLC. What are the likely degradation products?

A3: this compound has several sites susceptible to degradation, primarily through oxidation.

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide. This is a common degradation pathway for pyridine-containing compounds.

  • Side-Chain Oxidation: The methyl and ethoxy groups can be oxidized, especially if exposed to air and light.

    • The methyl group can be oxidized to a hydroxymethyl group, then to an aldehyde, and finally to a carboxylic acid.

    • The ethoxy group can undergo oxidation at the benzylic-like position to form a hydroperoxide, which can further degrade.

Identification and Prevention:

  • LC-MS Analysis: Mass spectrometry is invaluable for identifying these degradation products, as they will have characteristic mass increases corresponding to the addition of oxygen atoms (+16 Da for hydroxylation or N-oxide, +30 for carboxylic acid from methyl group).

  • Prevention: Store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light. The use of antioxidants in formulated products may also be considered.

Table 1: Common Potential Impurities and Their Characteristics

Impurity ClassPotential StructureExpected Mass (Da)Key Analytical Observations
Starting Material 2-Chloro-5-ethoxy-6-methylpyridine185.64Distinct isotopic pattern for Cl in MS. Less polar than the product.
Isomeric Impurity e.g., 3-Ethoxy-4-methylpyridin-2-amine152.20Same m/z as the product. May have different retention time and NMR spectrum.
Oxidation Product This compound N-oxide168.20m/z = M+16. More polar than the product.
Oxidation Product (2-Amino-5-ethoxypyridin-6-yl)methanol168.20m/z = M+16. More polar than the product.
Oxidation Product 2-Amino-5-ethoxy-6-methylpyridine-3-carboxylic acid196.19m/z = M+44. Significantly more polar.

Experimental Protocols

Protocol 1: Generic HPLC Method for Impurity Profiling

This method serves as a starting point for the analysis of this compound and can be optimized as needed.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Protocol 2: Sample Preparation for NMR Analysis

  • Sample Purity: Ensure the sample is of sufficient purity for unambiguous analysis. If isolating an impurity, aim for >95% purity.

  • Solvent: Deuterated chloroform (CDCl₃) is a good starting point. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration: Prepare a solution of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to fully elucidate the structure.

Conclusion

The successful identification and control of impurities in this compound is a critical component of its development for pharmaceutical applications. A logical and systematic approach, combining chromatographic method development with spectroscopic techniques such as mass spectrometry and NMR, is essential. This guide provides a framework for troubleshooting common issues and offers practical protocols to assist researchers in ensuring the purity and quality of their compound.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. (2024). PMC - NIH.

Sources

Technical Support Center: Optimizing Reaction Conditions for Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aminopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of aminopyridines, a critical scaffold in medicinal chemistry and materials science. This resource offers practical, field-proven insights to help you navigate common challenges and optimize your reaction conditions for successful outcomes.

Introduction to Aminopyridine Synthesis

Aminopyridines are a class of heterocyclic compounds that are fundamental building blocks in the pharmaceutical industry, found in a wide array of drugs.[1] The synthesis of these compounds can be achieved through several methods, each with its own set of advantages and challenges. This guide focuses on three prominent methods: the Chichibabin Reaction, the Buchwald-Hartwig Amination, and the Ullmann Condensation. For each method, we will delve into the reaction mechanism, key parameters, and a comprehensive troubleshooting guide in a question-and-answer format.

Section 1: The Chichibabin Reaction

The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a classic method for the direct amination of pyridines to produce 2-aminopyridine derivatives using sodium amide (NaNH₂) or a related base.[2] It is a nucleophilic aromatic substitution of hydrogen.[2]

Reaction Mechanism Overview

The reaction proceeds via an addition-elimination mechanism. The nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, forming a negatively charged σ-adduct (a Meisenheimer-like intermediate). Aromatization is then restored by the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source (like the aminopyridine product or ammonia) to liberate hydrogen gas.[2][3] An acidic workup is necessary to neutralize the reaction mixture and protonate the sodium salt of the aminopyridine product.[4]

G cluster_0 Chichibabin Reaction Workflow Reaction_Setup Reaction Setup: Pyridine + NaNH₂ in Toluene/Xylene Heating Heating under Inert Atmosphere Reaction_Setup->Heating 1 Monitoring Monitoring: - Red color formation (σ-adduct) - H₂ gas evolution Heating->Monitoring 2 Workup Aqueous Acidic Workup (e.g., sat. NH₄Cl) Monitoring->Workup 3 Extraction Extraction with Organic Solvent Workup->Extraction 4 Purification Purification: - Recrystallization - Column Chromatography Extraction->Purification 5

Caption: A typical experimental workflow for the Chichibabin reaction.

Troubleshooting Guide & FAQs: Chichibabin Reaction

Q1: My Chichibabin reaction has a very low yield or is not proceeding at all. What are the likely causes?

A1: Low or no yield in a Chichibabin reaction can stem from several factors. Here’s a checklist of potential issues and their solutions:

  • Purity of Sodium Amide: The reactivity of sodium amide can be variable. Interestingly, very pure sodium amide may react poorly, while less pure material can give better yields, possibly due to the catalytic effect of impurities.[5] If you suspect your NaNH₂ is the issue, consider trying a different batch or a different supplier.

  • Reaction Temperature: Temperature is a critical parameter. The reaction should be run at the lowest temperature that allows for steady hydrogen evolution to avoid decomposition at higher temperatures.[2][6]

  • Inert Atmosphere: Sodium amide is highly reactive with moisture and oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., dry nitrogen or argon) and that all your glassware and solvents are anhydrous.

  • Substrate Basicity: The ideal pKa range for the pyridine substrate is between 5 and 8.[2][6] Highly basic pyridines can increase electron density at the α-carbon, making it less electrophilic and slowing down the reaction.[2][6] Conversely, very electron-poor pyridines (due to strongly electron-withdrawing groups) can have decreased basicity of the ring nitrogen, which hinders the initial coordination with the sodium cation.[2][6]

  • Solvent Choice: The formation of the polar anionic σ-adduct is favored by solvents with a higher dielectric constant that can stabilize this intermediate.[2][6] While toluene and xylene are common, ensure they are anhydrous.

Q2: I am observing the formation of a significant amount of a dimeric byproduct. How can I minimize this?

A2: Dimerization, leading to the formation of bipyridines, is a known side reaction in the Chichibabin reaction.[2] This is particularly prevalent with certain substrates, such as 4-tert-butylpyridine.[2] To suppress dimerization, consider the following:

  • Reaction Conditions: Dimerization can be favored under certain conditions. For instance, running the reaction at high pressure can sometimes favor the desired amination over dimerization. One study showed that under 350 psi of nitrogen pressure, the yield of the aminated product increased significantly at the expense of the dimer.[2]

  • Substrate Concentration: High substrate concentrations can sometimes favor dimerization. Try running the reaction under more dilute conditions.

Q3: My reaction mixture turns a dark color, but I'm not getting any product upon workup. What could be happening?

A3: The characteristic red color of the reaction mixture indicates the formation of the σ-adduct, which is a positive sign.[4] However, if no product is isolated, it could point to a few issues:

  • Incomplete Reaction: The formation of the σ-adduct may be reversible, and the subsequent hydride elimination step may not be occurring efficiently. This could be due to an inappropriate temperature or issues with the sodium amide.

  • Decomposition: At excessively high temperatures, the σ-adduct or the product itself may decompose.[2][6]

  • Improper Workup: The workup procedure is crucial. An acidic workup is required to protonate the sodium salt of the aminopyridine.[4] Ensure you are using an appropriate quenching agent, such as a saturated aqueous solution of ammonium chloride, followed by extraction.

ParameterRecommended Conditions & Remarks
Reagent Sodium amide (NaNH₂) or Potassium amide (KNH₂)
Solvent Anhydrous aprotic solvents like toluene, xylene, or N,N-dialkylamines.[1][5]
Temperature Typically high temperatures (110-130°C), but should be optimized for each substrate.[7]
Atmosphere Strictly inert (dry Nitrogen or Argon).
Workup Quenching with a proton source (e.g., saturated NH₄Cl solution) is essential.[4]

Table 1. General Reaction Parameters for the Chichibabin Reaction.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a highly versatile method for the synthesis of a wide range of arylamines, including aminopyridines, from aryl halides or triflates and amines.[8]

Reaction Mechanism Overview

The catalytic cycle generally involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the pyridyl halide (or triflate) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminopyridine product and regenerating the Pd(0) catalyst.[8]

G cluster_1 Buchwald-Hartwig Amination Troubleshooting Logic Start Low/No Yield Check_Catalyst Is the catalyst system active? (Pd source, ligand, inert atm.) Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? (Temperature, solvent, base) Check_Catalyst->Check_Conditions Yes Optimize_Ligand Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) Check_Catalyst->Optimize_Ligand No Check_Substrate Is the pyridyl halide reactive enough? (Cl vs. Br vs. I) Check_Conditions->Check_Substrate Yes Optimize_Base Vary the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) Check_Conditions->Optimize_Base No Change_Halide Switch to a more reactive halide (Cl -> Br -> I) Check_Substrate->Change_Halide No Success Improved Yield Check_Substrate->Success Yes Optimize_Ligand->Success Increase_Temp Increase reaction temperature Optimize_Base->Increase_Temp Increase_Temp->Success Change_Halide->Success

Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

Troubleshooting Guide & FAQs: Buchwald-Hartwig Amination

Q1: I am observing low or no yield in the Buchwald-Hartwig amination of my substituted pyridine. What should I investigate first?

A1: This is a common challenge, especially with pyridine substrates. Here are the primary factors to consider:

  • Catalyst Inhibition/Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[9] This is particularly an issue for 2-substituted pyridines.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphine ligands like RuPhos, BrettPhos, or DavePhos) that can shield the palladium center and promote the desired catalytic cycle.[10]

  • Poor Oxidative Addition: The C-X (where X = Cl, Br, I) bond of the pyridyl halide may not be reactive enough for efficient oxidative addition to the Pd(0) center. This is a notorious issue for chloropyridines.[10][11]

    • Solution: If possible, switch from a chloropyridine to the more reactive bromopyridine or iodopyridine. For less reactive halides, you may need to use a more active catalyst system (e.g., a pre-catalyst like a G3 or G4 palladacycle) and higher temperatures (80-110 °C).[10]

  • Incorrect Choice of Base: The base is critical for the deprotonation of the amine. A strong, non-nucleophilic base is generally preferred.

    • Solution: Sodium tert-butoxide (NaOtBu) is often the base of choice.[10] If your substrate is sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but this may necessitate higher temperatures and a more active catalyst.[10]

Q2: My reaction is producing a significant amount of hydrodehalogenation byproduct (replacement of the halide with hydrogen). How can I prevent this?

A2: Hydrodehalogenation is a common side reaction that competes with the desired amination. It can be caused by several factors:

  • Slow Reductive Elimination: If the final C-N bond-forming step is slow, competing pathways can take over.

    • Solution: The choice of ligand is crucial. Ligands that accelerate reductive elimination, such as bulky biarylphosphines, can help.

  • Presence of Water: Trace amounts of water can be a source of protons for hydrodehalogenation.

    • Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Use anhydrous, high-purity bases.[10]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help push the equilibrium towards the desired amination pathway.[10]

Q3: How can I achieve regioselective amination on a dihalopyridine, for example, 2,4-dichloropyridine?

A3: Achieving regioselectivity is a challenge that depends on the relative reactivity of the C-X bonds. Generally, the 2-position of the pyridine ring is more electron-deficient and thus more reactive towards oxidative addition.[12]

  • Exploiting Inherent Reactivity: You can often achieve selective amination at the 2-position by carefully controlling the reaction conditions (e.g., lower temperature, shorter reaction time).

  • Ligand Control: The choice of ligand can influence regioselectivity. Screening different ligands may be necessary to find the optimal conditions for your specific substrate.

  • Stepwise Approach: A reliable strategy is to perform a mono-amination under controlled conditions, isolate the 2-amino-4-halopyridine intermediate, and then perform a second, distinct coupling reaction at the 4-position if desired.[12]

ComponentSelection Guidance & Rationale
Palladium Source Pre-catalysts (e.g., G3, G4 palladacycles) are often more reliable than Pd(OAc)₂.[10]
Ligand Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are generally preferred for pyridine substrates.[13][14]
Base Strong, non-nucleophilic bases like NaOtBu, LHMDS are common. For base-sensitive substrates, consider K₃PO₄ or Cs₂CO₃.[13]
Solvent Anhydrous, degassed ethereal (e.g., dioxane, THF) or aromatic (e.g., toluene) solvents are typically used.[13]
Temperature Often requires elevated temperatures (80-110 °C), especially for less reactive halides.[13]

Table 2. Guide to Selecting Components for Buchwald-Hartwig Amination of Pyridines.

Section 3: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, providing an alternative to palladium-catalyzed methods. While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that use catalytic amounts of copper with various ligands, allowing for milder reaction conditions.[15]

Reaction Mechanism Overview

The precise mechanism of the Ullmann condensation is still a subject of discussion, but it is generally believed to involve a Cu(I) active species. The reaction likely proceeds through an oxidative addition of the aryl halide to a Cu(I) complex, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.[16]

Troubleshooting Guide & FAQs: Ullmann Condensation

Q1: My Ullmann reaction for aminopyridine synthesis is giving a low yield. What are the key parameters to optimize?

A1: Low yields in Ullmann condensations are often due to suboptimal reaction conditions. Here's what to focus on for optimization:

  • Copper Source and Catalyst Loading: Both Cu(I) and Cu(II) salts can be used as pre-catalysts, with Cu(I) often being the active species.[16] Common sources include CuI, CuBr, and Cu₂O. Catalyst loading may need to be optimized, typically in the range of 5-10 mol%.

  • Ligand Selection: The use of a ligand is often crucial for achieving high yields under milder conditions. Common ligands include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and N-methylglycine.[17]

  • Base: A suitable base is required. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[17][18]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, and NMP are frequently used.[15] The choice of solvent can significantly impact the reaction outcome and should be screened.[17]

  • Temperature: While modern protocols allow for lower temperatures, many Ullmann reactions still require heating (e.g., 80-120 °C).[17]

Q2: I am attempting to couple an amine with a chloropyridine using an Ullmann-type reaction and it is not working. What can I do?

A2: Chloropyridines are significantly less reactive than their bromo and iodo counterparts in Ullmann condensations.[17][18] To facilitate the reaction with a chloropyridine, you may need to:

  • Use a More Active Catalyst System: This may involve screening different copper sources and, importantly, more effective ligands that can promote the challenging oxidative addition of the C-Cl bond.

  • Higher Temperatures: You will likely need to use higher reaction temperatures than for bromo- or iodopyridines.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to be effective for promoting Ullmann condensations, often leading to shorter reaction times and improved yields.[19]

ParameterRecommended Conditions & Remarks
Copper Source CuI, CuBr, Cu₂O (typically 5-10 mol%).[17]
Ligand 1,10-phenanthroline, L-proline, N-methylglycine (typically 10-20 mol%).[17]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (typically 2 equivalents).[17]
Solvent Anhydrous, high-boiling polar aprotic solvents (e.g., DMF, DMSO, NMP).[15]
Temperature 80-120 °C, can be higher for less reactive substrates.[17]

Table 3. General Reaction Parameters for the Ullmann Condensation for Aminopyridine Synthesis.

Section 4: Product Purification and Characterization

The purification of aminopyridines can present its own set of challenges due to their basicity and potential for multiple isomers.

General Purification Strategies
  • Extraction: After quenching the reaction, a standard aqueous workup is typically performed. The pH of the aqueous layer should be carefully adjusted to ensure the aminopyridine is in its neutral form for efficient extraction into an organic solvent.

  • Column Chromatography: Silica gel chromatography is a common method for purifying aminopyridines. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can help to prevent peak tailing and improve separation.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

  • Cation-Exchange Chromatography: This technique can be particularly useful for separating aminopyridine derivatives from unreacted starting materials or other impurities.[20]

FAQs: Purification

Q1: I am having difficulty separating my desired aminopyridine from the starting halopyridine by column chromatography.

A1: This can be challenging if the polarities of the two compounds are similar. Here are some tips:

  • Optimize Your Eluent System: Systematically screen different solvent systems. Sometimes, switching from a standard ethyl acetate/hexane system to a dichloromethane/methanol system (with a basic modifier) can improve separation.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.

Q2: My aminopyridine product is streaking badly on the TLC plate and the column. What is the cause and how can I fix it?

A2: Streaking is a common issue with basic compounds like aminopyridines on silica gel. It is caused by strong interactions between the basic nitrogen of the pyridine and the acidic silanol groups on the silica surface.

  • Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine or a 1-2% solution of ammonia in methanol added to your mobile phase will neutralize the active sites on the silica gel and lead to sharper peaks and better separation.

References

  • Chichibabin reaction. In Wikipedia.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (2025). BenchChem.
  • Application Notes and Protocols: Sodium Amide in the Chichibabin Reaction. (2025). BenchChem.
  • Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. (2025). BenchChem.
  • Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. (2006).
  • A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers. (2025). BenchChem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
  • Chichibabin Reaction. (n.d.). SlideShare.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Chichibabin amination: Easy mechanism. (2022). Chemistry Notes.
  • Buchwald-Hartwig Amin
  • The Chichibabin amination reaction. (2018).
  • Regioselective Copper(I)‐Catalyzed Ullmann Amination of Halopyridyl Carboxylates using Sodium Azide: A Route for Aminopyridyl Carboxylates and their Transformation to Pyrido[2, 3‐d]pyrimidin‐4(1H)‐ones. (2019).
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society.
  • Help troubleshooting a Buchwald-Hartwig amin
  • The Role of the Base in Buchwald-Hartwig Amination. (2019).
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2011).
  • Chichibabin reaction. (n.d.). University of California, Irvine.
  • ChiChibabin reaction || Detailed Mechanism. (2019). YouTube.
  • The Ullmann type homocoupling reactions of halopyridines and side products. (2020).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Technology Networks.
  • Ullmann condensation. In Wikipedia.
  • Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. (2013). Asian Journal of Chemistry.
  • Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. (2017). Organic Letters.
  • Chichibabin Reaction. (2023). Chemistry LibreTexts.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2016).
  • Technical Support Center: Optimizing Ullmann Coupling Reactions. (2025). BenchChem.
  • Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines. (2025). BenchChem.
  • Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. (2019).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2020). Frontiers in Chemistry.
  • Chichibabin Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Ullmann coupling-An overview. (2025). OperaChem.
  • HPLC Methods for analysis of 2-Aminopyridine. (n.d.).
  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange.
  • Ullmann Reaction. (n.d.). Thermo Fisher Scientific.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.).
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017).
  • Ullmann reaction – Knowledge and References. (n.d.). Taylor & Francis.

Sources

5-Ethoxy-6-methylpyridin-2-amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Ethoxy-6-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Introduction

This compound is a substituted aminopyridine derivative. Like many pyridine-based compounds, its stability can be influenced by various environmental factors, including light, pH, and the presence of oxidizing agents.[1] Understanding the potential degradation pathways of this molecule is crucial for accurate experimental results, formulation development, and ensuring the integrity of your research. This guide provides practical advice and protocols to help you mitigate stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark place under an inert atmosphere.[2] The solid material is typically a yellow to brown solid.[2] Exposure to light and air should be minimized to prevent photodegradation and oxidation.

Q2: Is this compound sensitive to pH?

A2: While specific data for this compound is limited, studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown that they are extremely unstable in alkaline mediums and labile in acidic mediums, while being stable in neutral conditions.[3] Given the presence of the basic amino group and the pyridine ring, it is prudent to assume that the stability of this compound is pH-dependent. It is advisable to maintain neutral pH conditions whenever possible.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound and the known degradation patterns of related compounds, the following degradation pathways are plausible:

  • Oxidation: The electron-rich aminopyridine ring is susceptible to oxidation. This can lead to the formation of N-oxides or other oxidative degradation products. The presence of an ethoxy group might influence the rate and regioselectivity of this process.

  • Photodegradation: Aminopyridines can be susceptible to photochemical degradation.[4][5] Exposure to UV or even ambient light can potentially lead to the formation of colored degradants or ring-opening products.

  • Hydrolysis: While the ethoxy group is generally stable, under harsh acidic or basic conditions, it could undergo hydrolysis to the corresponding hydroxypyridine derivative.

Q4: I am observing a color change in my sample of this compound. What could be the cause?

A4: A color change, often to a darker brown or reddish hue, is a common indicator of degradation in many organic compounds, including aminopyridines. This could be due to:

  • Oxidation: The formation of colored oxidation byproducts.

  • Photodegradation: Light-induced degradation can lead to the formation of colored impurities.

  • Impurities: The presence of residual starting materials or catalysts from the synthesis could also lead to color changes over time.

It is recommended to perform analytical testing (e.g., HPLC, LC-MS) to identify the impurities and assess the purity of your sample.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues with this compound.

Issue 1: Inconsistent Results in Biological Assays

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Assess Media Stability:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in your assay buffer or cell culture medium to the final working concentration.

    • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay.

    • At various time points, analyze the sample by HPLC to monitor for any decrease in the parent compound peak area or the appearance of new peaks.

  • pH Optimization:

    • If degradation is observed, check the pH of your assay medium.

    • If possible, adjust the pH to be as close to neutral (pH 7.0-7.4) as your experimental system allows.

  • Minimize Light Exposure:

    • Protect your stock solutions and experimental samples from light by using amber vials or wrapping containers in aluminum foil.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Cause: On-column degradation or degradation during sample preparation.

Troubleshooting Steps:

  • On-Column Stability Check:

    • Inject a freshly prepared sample of this compound.

    • Compare the chromatogram to one from an aged sample. If new peaks are present in the aged sample, degradation has likely occurred during storage.

    • To check for on-column degradation, vary the mobile phase composition and pH to see if the impurity profile changes.

  • Sample Preparation Evaluation:

    • Prepare samples for HPLC analysis immediately before injection.

    • Avoid prolonged storage of diluted samples, especially at room temperature.

Workflow for Investigating Degradation

Caption: A logical workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[6][7]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV-Vis spectrophotometer or photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Data Interpretation:

Stress ConditionExpected ObservationPotential Degradation Product
Acid HydrolysisPotential for hydrolysis of the ethoxy group.5-Hydroxy-6-methylpyridin-2-amine
Base HydrolysisPotential for degradation, as aminopyridines can be unstable in alkaline conditions.Complex mixture of degradants
Oxidation (H₂O₂)Formation of N-oxides or other oxidation products.This compound-N-oxide
PhotodegradationColor change and formation of multiple degradation products.Photodimers or ring-opened products
Thermal DegradationGenerally expected to be stable at moderate temperatures.Minimal degradation
Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or λmax).

  • Injection Volume: 10 µL

Method Development:

  • Inject a solution of the pure compound to determine its retention time.

  • Inject samples from the forced degradation study.

  • Adjust the gradient profile to achieve baseline separation between the parent peak and all degradation product peaks.

  • Ensure the method is specific, linear, accurate, and precise.

Degradation Pathway Visualization

G cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Potential Degradation Products A This compound B Oxidation (e.g., H₂O₂) A->B C Photodegradation (UV/Vis Light) A->C D Acid/Base Hydrolysis (Strong pH) A->D E N-Oxides B->E F Photodimers/ Ring-Opened Products C->F G Hydroxypyridine Derivatives D->G

Caption: Potential degradation pathways for this compound.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL.
  • PubChem. 2-Aminopyridine. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. Aminopyridines.
  • ResearchGate. Formation and stability constants of 2-aminopyridine and its complexes at different temperatures.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. Critical reviews in environmental control, 19(4), 309-340.
  • Li, H., et al. (2015). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of medicinal chemistry, 58(15), 6144–6154.
  • Wang, L., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and environmental microbiology, 85(11), e00359-19.
  • MedCrave. Forced Degradation Studies.
  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review.

Sources

Technical Support Center: Troubleshooting Low Yields in Copper-Catalyzed Amination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for copper-catalyzed amination reactions, a cornerstone of modern synthetic chemistry for the formation of C–N bonds.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reactions and troubleshoot common issues leading to low product yields. As your virtual application scientist, I will guide you through a series of frequently asked questions, providing not just solutions, but also the underlying scientific principles to empower your experimental design.

Section 1: Foundational Troubleshooting & Reaction Setup

This section addresses the most common and fundamental issues encountered during the setup and execution of copper-catalyzed amination reactions.

Q1: My reaction is not working at all, or the yield is very low. Where should I start troubleshooting?

When facing a complete failure or very low yield, it's crucial to systematically review the foundational components of your reaction. Often, the issue lies in one of the following areas:

  • Catalyst Activity: Ensure your copper source (e.g., CuI, Cu(OAc)₂) is of high purity and has been stored under appropriate conditions (e.g., desiccated, under inert atmosphere) to prevent oxidation or hydration.

  • Ligand Integrity: The ligand is critical for the reaction's success.[3][4][5] Verify its purity and ensure it has not degraded during storage. Forgetting to add the ligand is a common oversight.

  • Solvent and Base Quality: The choice and quality of your solvent and base are paramount.[6][7] Use dry, degassed solvents to avoid quenching the active catalyst. The particle size and purity of inorganic bases can significantly impact reaction rates and yields.[6][7]

  • Inert Atmosphere: Copper(I) catalysts are susceptible to oxidation. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).

A logical first step is to run a positive control experiment using a known, reliable reaction from the literature that employs similar substrates and reagents to confirm the viability of your catalyst, ligand, solvent, and base.

Q2: I'm observing significant starting material recovery. What are the likely causes?

High recovery of starting materials, particularly the aryl halide, often points to issues with the initial steps of the catalytic cycle. The primary bottleneck in many copper-catalyzed aminations, especially with less reactive aryl chlorides, is the oxidative addition step.[8][9]

Consider the following:

  • Insufficiently Reactive Catalyst: The electronic properties of the copper center, modulated by the ligand, are key to facilitating oxidative addition.[8] If the catalyst is not electron-rich enough, it will struggle to react with the aryl halide.

  • Inappropriate Ligand Choice: For challenging substrates like electron-rich or sterically hindered aryl halides, a more sophisticated ligand may be necessary. Highly sterically encumbered N¹,N²-diaryl diamine ligands have been shown to increase the electron density on the copper center, thereby promoting oxidative addition even for traditionally difficult substrates like aryl chlorides.[8][9]

  • Low Reaction Temperature: While milder conditions are often desirable, some substrate combinations require higher temperatures to overcome the activation energy barrier for oxidative addition.[2][10]

A general troubleshooting workflow for low reactivity is illustrated below.

TroubleshootingWorkflow Start Low Yield/ No Reaction Check_Reagents Verify Reagent Quality (Cu Source, Ligand, Base, Solvent) Start->Check_Reagents Check_Setup Confirm Inert Atmosphere & Anhydrous Conditions Start->Check_Setup Optimize_Ligand Screen Different Ligands (e.g., Diamines, Amino Acids, Diketones) Check_Reagents->Optimize_Ligand Reagents OK Check_Setup->Optimize_Ligand Setup OK Optimize_Base Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Optimize_Ligand->Optimize_Base Optimize_Solvent Screen Different Solvents (e.g., DMSO, Dioxane, Toluene) Optimize_Base->Optimize_Solvent Optimize_Temp Increase Reaction Temperature Incrementally Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: General troubleshooting workflow for low-yielding reactions.

Section 2: Catalyst, Ligand, and Substrate Issues

This section delves into more specific problems related to the core components of the reaction: the catalyst, the ligand, and the nature of your starting materials.

Q3: How do I choose the right ligand for my specific substrates?

Ligand selection is arguably the most critical parameter in designing a successful copper-catalyzed amination.[3][4][11] There is no universal ligand, and the optimal choice depends heavily on the nature of your aryl halide and amine.

Ligand ClassCommon ExamplesBest Suited ForKey Considerations
N,N-Ligands (Diamines) N¹,N²-diarylbenzene-1,2-diamines, trans-CyDMEDAGeneral purpose, particularly effective for challenging aryl chlorides and bromides.[4][8][9]Steric bulk on the ligand can prevent catalyst deactivation and promote reactivity.[8][9]
N,O-Ligands Amino acids (e.g., L-proline), PicolinamidesOften used for coupling with N-heterocycles and primary amines.[3][4]Can be cost-effective and readily available.
O,O-Ligands Diketones (e.g., dipivaloylmethane), BINOLEffective for coupling phenols and alkylamines.[3][6]Can enable reactions at room temperature.[6]

Expert Tip: When starting with a new substrate class, it is highly recommended to perform a ligand screen with representatives from each of the major classes to identify the most promising candidate for your system.

Q4: I suspect my catalyst is deactivating. What are the common deactivation pathways and how can I prevent them?

Catalyst deactivation is a frequent cause of stalled reactions and incomplete conversions.[1][8] Understanding the mechanisms of deactivation is key to mitigating them.

Common deactivation pathways include:

  • N-Arylation of the Ligand: The diamine ligand itself can be N-arylated by the aryl halide, consuming both the ligand and the active catalyst.[8]

  • Intramolecular C–H Amination: The ligand can undergo an intramolecular cyclization, leading to an inactive carbazole species.[8]

  • Catalyst Agglomeration/Precipitation: The active Cu(I) species can disproportionate or precipitate from solution, especially if ligand association is weak.[7][12][13]

  • Product Inhibition: The N-arylated product can sometimes coordinate strongly to the copper center, preventing catalyst turnover.[7]

DeactivationPathways Active_Catalyst Active Cu(I)-Ligand Complex Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Desired Path Deactivated_1 N-Arylated Ligand (Inactive) Active_Catalyst->Deactivated_1 Side Reaction 1 Deactivated_2 Intramolecular C-H Amination (Inactive Carbazole) Active_Catalyst->Deactivated_2 Side Reaction 2 Deactivated_3 Cu Agglomeration/ Precipitation Active_Catalyst->Deactivated_3 Side Reaction 3

Caption: Common catalyst deactivation pathways in Cu-catalyzed amination.

Prevention Strategies:

  • Use Sterically Hindered Ligands: The most effective strategy is to use ligands with bulky substituents (e.g., tert-butyl groups) positioned to physically block the sites of unwanted side reactions.[8][9] This has been shown to be highly effective at preventing both ligand N-arylation and intramolecular C-H amination.[8]

  • Optimize Ligand:Copper Ratio: A slight excess of the ligand can sometimes help maintain the stability of the active catalyst in solution.

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes disfavor deactivation pathways relative to the desired catalytic cycle.[2]

Q5: My substrates contain base-sensitive functional groups (e.g., esters, enolizable ketones). How can I achieve good yields without decomposition?

This is a common challenge in complex molecule synthesis. The strong bases typically used in Ullmann-type couplings (e.g., NaOt-Bu) can be incompatible with sensitive functional groups.[1]

Solutions:

  • Use a Milder Base: Recent advancements have led to the development of catalytic systems that operate effectively with much weaker bases, such as sodium trimethylsilanolate (NaOTMS) or even inorganic bases like K₃PO₄ and Cs₂CO₃.[1][14]

  • Employ Specialized Ligands: The Buchwald group has developed specific N,N'-diarylbenzene-1,2-diamine ligands that increase the Lewis acidity of the copper center, allowing for the use of milder bases without sacrificing catalytic efficiency.[1][15]

  • Careful Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can help minimize base-mediated degradation.[2]

Section 3: Experimental Protocols & Advanced Methodologies

Protocol 1: General Procedure for a Ligand Screening Experiment

This protocol outlines a systematic approach to screening different ligands for your specific copper-catalyzed amination reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Ligands to be screened (e.g., L1, L2, L3; 0.10 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., DMSO, 2 mL)

  • Reaction vials with stir bars

Procedure:

  • To a series of oven-dried reaction vials under an inert atmosphere, add CuI (9.5 mg, 0.05 mmol), the respective ligand (0.10 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Add the aryl halide (1.0 mmol) to each vial.

  • Add the anhydrous, degassed solvent (2 mL) to each vial.

  • Finally, add the amine (1.2 mmol) to each vial.

  • Seal the vials and place them in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80 °C).

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).

  • Upon completion, quench the reactions, perform a standard aqueous workup, and analyze the crude product mixture by ¹H NMR or GC-MS to determine the relative conversion and yield for each ligand.

Q6: I am working with a very unreactive aryl chloride. Are there any specific strategies to improve yields?

Aryl chlorides are notoriously challenging substrates for copper-catalyzed amination due to the strength of the C–Cl bond, which makes the oxidative addition step very slow.[8][9]

Advanced Strategies:

  • Anionic Ligand Systems: The use of N¹,N²-diarylbenzene-1,2-diamine ligands, which are deprotonated by the base to form an anionic ligand, is key.[8] These anionic ligands significantly increase the electron density on the copper(I) center, making it a more potent reductant and accelerating the rate of oxidative addition to the aryl chloride.[8][9]

  • Solvent Choice: Polar aprotic solvents like DMSO or DMAc are often optimal for these challenging couplings as they can help to stabilize charged intermediates in the catalytic cycle.[8]

  • Higher Catalyst Loading: While not ideal, increasing the catalyst and ligand loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome low reactivity to provide a workable yield.

The proposed catalytic cycle for the amination of aryl chlorides using an advanced diamine ligand system is depicted below.

CatalyticCycle cluster_0 Catalytic Cycle Cu_I [L-Cu(I)]⁻ Ox_Add Oxidative Addition Intermediate Cu_I->Ox_Add + Ar-Cl Cu_III_Amido [L-Cu(III)(Ar)(NR₂)] Ox_Add->Cu_III_Amido + R₂NH, - Base·HCl Cu_III_Amido->Cu_I Regeneration Product Ar-NR₂ Cu_III_Amido->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Cu-catalyzed amination of aryl chlorides.[8]

By systematically addressing these common issues and applying the advanced strategies outlined above, you can significantly improve the success rate and yields of your copper-catalyzed amination reactions.

References
  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950–25955. [Link]
  • Various Authors. (2024). Copper-mediated aromatic amination reaction and its application to the total synthesis of natural products.
  • Organic Chemistry Portal. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Synthesis-Reaction.com. [Link]
  • ChemistryViews. (2024). Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. [Link]
  • MDPI. (2023). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 28(15), 5821. [Link]
  • ResearchGate. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]
  • ACS Publications. (2025). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. Journal of the American Chemical Society. [Link]
  • Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13–31. [Link]
  • ResearchGate. (2022). Copper-Mediated and Catalyzed C-H Bond Amination via Chelation Assistance: Scope, Mechanism and Synthetic Applications. Chinese Journal of Chemistry. [Link]
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link]
  • ResearchGate. (2020).
  • White Rose eTheses Online. (2018). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]
  • Figshare. (2021). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research. [Link]
  • ACS Publications. (2014).
  • SpringerLink. (2021). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research. [Link]
  • AmmoniaKnowHow. (n.d.).
  • ResearchGate. (2025). New ligands for copper-catalyzed C–N coupling reactions with aryl halides. [Link]
  • ResearchGate. (2019).
  • National Institutes of Health. (2018). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 23(11), 2993. [Link]
  • ResearchGate. (2018).
  • National Institutes of Health. (2014). Copper-Catalyzed Oxidative Amination and Allylic Amination of Alkenes. Angewandte Chemie International Edition, 53(44), 11905–11909. [Link]
  • ACS Publications. (2026). A Cu-Catalyzed Method for the C–O Coupling of Base-Sensitive Aryl Bromides and Alcohols. Organic Letters. [Link]
  • ResearchGate. (2025). Deactivation of Copper Metal Catalysts for Methanol Decomposition, Methanol Steam Reforming and Methanol Synthesis. [Link]
  • ACS Publications. (2015). Oxidative Coupling Mechanisms: Current State of Understanding.
  • Reddit. (2018).
  • Google Patents. (2023).
  • National Institutes of Health. (2013). Copper's Contribution to Amination Catalysis. Science, 341(6148), 850–851. [Link]
  • ACS Publications. (2006). Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia. The Journal of Organic Chemistry, 71(17), 6524–6530. [Link]
  • ACS Publications. (2011). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics, 30(18), 4966–4977. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (2025). Catalytic C-H Amination with Unactivated Amines through Copper(II) Amides. [Link]
  • ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
  • ElectronicsAndBooks. (n.d.).
  • Wikipedia. (n.d.).
  • Investing.com. (2026). Disney's 'Zootopia 2' becomes highest-grossing Hollywood film in China - Bloomberg. [Link]
  • Bookmans. (n.d.). Home. [Link]

Sources

Technical Support Center: A Guide to Removing Solvent Impurities from 5-Ethoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for effectively removing residual solvent impurities from 5-Ethoxy-6-methylpyridin-2-amine (CAS 73101-79-8). As a critical pharmaceutical intermediate, achieving high purity is paramount to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification processes.

Section 1: Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses preliminary questions to help you diagnose the nature of your impurity problem and select an appropriate strategy.

Q1: What are the most probable solvent impurities in my sample of this compound?

The identity of residual solvents is almost always linked to the synthesis and workup procedures used. While the exact synthetic route for your material may be proprietary, syntheses of substituted pyridine derivatives often employ a range of common solvents.[3][4][5] Your initial analytical data (e.g., ¹H NMR) can help identify them.[6][7]

Table 1: Common Solvents in Pyridine Derivative Synthesis & Their Properties

Solvent ClassExamplesBoiling Point (°C)Key Considerations for Removal
Alcohols Methanol, Ethanol, Isopropanol65, 78, 82Form hydrogen bonds; may be difficult to remove from the polar amine product.
Ethers Diethyl ether, Tetrahydrofuran (THF), 2-Methyl-THF35, 66, 80Generally low-boiling and easy to remove by evaporation, but can form peroxides.
Hydrocarbons Hexane, Heptane, Toluene69, 98, 111Non-polar; their removal is often straightforward unless trapped in a crystal lattice.
Chlorinated Dichloromethane (DCM), Chloroform40, 61Low-boiling and effective, but toxicological concerns require their levels to be strictly controlled.[1]
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)82, 153, 189High boiling points make them difficult to remove by standard evaporation.[8]
Esters Ethyl acetate (EtOAc), Isopropyl acetate77, 89Common workup solvents; relatively easy to remove.

Q2: How do I choose the best purification method for my specific solvent impurity problem?

The optimal method depends on the nature of the impurity (boiling point, polarity) and the scale of your purification. Use the following decision tree to guide your choice.

G start Start: Crude this compound q1 Is the primary impurity a high-boiling solvent (e.g., DMF, DMSO)? start->q1 q2 Are there significant non-basic organic impurities present? q1->q2 No chromatography Column Chromatography q1->chromatography Yes q3 Is the material mostly pure but contains trace low/medium boiling solvents? q2->q3 No extraction Acid-Base Extraction q2->extraction Yes recrystallization Recrystallization q3->recrystallization Yes drying High-Vacuum Drying or Solvent Displacement q3->drying No (Final Polish) end Purified Product recrystallization->end chromatography->end extraction->q3 drying->end

Caption: Decision tree for selecting a purification method.

Q3: What are the essential safety precautions when handling this compound and solvents?

Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for this compound and all solvents used to understand their specific hazards. Be particularly cautious with flammable solvents and toxic chlorinated solvents.

Section 2: Troubleshooting Guide for Common Purification Issues

This section provides solutions to specific problems encountered during the purification of basic amine compounds.

Q4: My compound streaks badly on a standard silica gel TLC plate, making it impossible to assess purity. What's happening?

This is a classic problem when working with basic amines on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly and often irreversibly interact with the basic nitrogen atoms of your amine.[9] This acid-base interaction causes the compound to "streak" up the plate rather than moving as a compact spot.

  • The Fix: Neutralize the acidic sites on the silica. Prepare your TLC eluent (e.g., a dichloromethane/methanol mixture) and add a small amount of a volatile base, typically 0.5-2% triethylamine (TEA) or ammonium hydroxide.[9][10] When you run the TLC with this modified eluent, the TEA will neutralize the acidic sites, allowing your amine to move cleanly. This same principle must be applied to column chromatography.

Q5: My product recovery is very low after column chromatography. Where did my compound go?

Low recovery is often linked to the same acid-base interaction described in Q4. If you run a column without a basic modifier, a significant portion of your product can become permanently stuck to the acidic stationary phase.[9]

  • Troubleshooting Steps:

    • Use a Modified Eluent: Always equilibrate and run your silica gel column with an eluent containing a competing base like triethylamine.[9]

    • Consider an Alternative Stationary Phase: For particularly sensitive amines, consider using an amine-functionalized silica gel (KP-NH) or a more inert phase like alumina (neutral or basic grade).[10][11]

    • Check Solvent Polarity: If the eluent is not polar enough, your compound may simply not move from the column's origin. Use the TLC results to determine an appropriate solvent system.[12]

Q6: After removing the solvent on a rotary evaporator, my product is a persistent oil or wax, not the expected solid. What should I do?

This typically indicates the presence of residual, high-boiling solvents (like DMF or DMSO) or other impurities that are depressing the melting point of your compound.

  • Solution Strategy:

    • High-Vacuum Drying: Transfer the oil to a suitable flask and dry it under a high vacuum (not just a rotary evaporator) for several hours, possibly with gentle heating if the compound is thermally stable.

    • Solvent Displacement (Azeotropic Removal): Add a solvent with a lower boiling point that can form an azeotrope with the impurity, such as toluene or heptane. Re-evaporate the solvent on the rotary evaporator. Repeating this process 2-3 times can effectively "chase" out the higher-boiling impurity.[13]

    • Induce Crystallization: If the product is now purer but still an oil, try to induce crystallization. This can be done by scratching the inside of the flask with a glass rod at the solvent line, adding a seed crystal if available, or dissolving the oil in a minimal amount of a good solvent and adding an anti-solvent dropwise until turbidity appears, then allowing it to crystallize.

Q7: My ¹H NMR spectrum still shows solvent peaks after extensive drying. How can I remove these last traces?

Tenacious, trace amounts of solvent can be trapped within the crystal lattice of a solid.

  • Advanced Drying Techniques:

    • Dissolve and Re-precipitate: Dissolve the solid in a minimal amount of a low-boiling solvent (like DCM). Then, add a large excess of a non-polar anti-solvent (like hexane or pentane) to cause the product to rapidly crash out of solution. The trapped solvent will be released into the new solvent mixture. Quickly filter the resulting solid and dry it under high vacuum.

    • Vacuum Oven: For thermally stable compounds, drying in a vacuum oven at a controlled temperature (e.g., 40-50°C) for an extended period (12-24 hours) is highly effective.

Section 3: Detailed Purification Protocols

Follow these step-by-step protocols for common purification techniques tailored for this compound.

Protocol 1: Recrystallization

Recrystallization is ideal for removing small amounts of impurities from a compound that is already relatively pure (>90%). It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures.[14]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexane). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid just dissolves completely. Do not add excessive solvent.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling. Do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of the recrystallization solvent.

Protocol 2: Flash Column Chromatography with Basic Modifier

This technique is used to separate the target compound from impurities with different polarities.[12][15] The addition of a base is critical for purifying amines on silica.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (with 1% TEA in eluent) slurry 2. Prepare Silica Slurry (with eluent + 1% TEA) tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (adsorbed onto silica) pack->load elute 5. Elute with Solvent Gradient load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate dry 10. Dry Final Product evaporate->dry

Caption: Workflow for flash column chromatography of an amine.

Step-by-Step Methodology:

  • Determine Eluent: Use TLC (with 1% triethylamine added to the mobile phase) to find a solvent system (e.g., hexane/ethyl acetate or DCM/methanol) that gives your product an Rf value of approximately 0.2-0.4.[12]

  • Pack the Column: Prepare a slurry of silica gel in your initial, least polar eluent (containing 1% TEA). Pour the slurry into the column and use air pressure to pack it uniformly, ensuring no cracks or air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of a polar solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. You can use an isocratic (single solvent mixture) or gradient (gradually increasing polarity) elution.

  • Collect and Analyze: Collect fractions and analyze them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the product under high vacuum to remove residual eluent and triethylamine.

Section 4: Analytical Verification of Purity

After purification, you must confirm that the solvent levels are below acceptable limits, especially for pharmaceutical applications.

Q8: How do I definitively prove the absence of residual solvents?

The industry-standard method for identifying and quantifying residual solvents is Gas Chromatography (GC) , typically using a Headspace (HS) sampler .[16][17][18]

  • Principle of HS-GC: A sample of your solid material is placed in a sealed vial and heated. The volatile residual solvents partition from the solid into the gas phase (the "headspace") in the vial. A sample of this gas is then automatically injected into the GC, which separates the different solvents. The detector quantifies the amount of each solvent present.[16] This technique is highly sensitive and avoids injecting the non-volatile API onto the GC column.

  • Regulatory Context: The International Council for Harmonisation (ICH) guideline Q3C(R8) provides a list of common solvents, classifies them based on their toxicity (Class 1, 2, or 3), and sets permissible daily exposure (PDE) limits.[19] Your analytical results should be compared against these standards to ensure your material is safe for its intended use.[1]

By applying the principles and protocols outlined in this guide, you can effectively troubleshoot purification challenges and consistently produce high-purity this compound that meets the stringent requirements of the pharmaceutical industry.

References

  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Agilent.
  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac.
  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
  • LCGC International. (2023). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International.
  • IJARST. (2014). A Study on Solvent Extraction in Pharmaceutical Applications: Examining the. International Journal for Advanced Research in Science & Technology.
  • Tiei Extraction. (n.d.). Pharmaceutical & Pesticide Intermediates. Zhengzhou Tiei Extraction Technology Co., Ltd.
  • Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica-Drug Research, 67(1), 13-26.
  • University of Colorado Boulder. (n.d.). Solvent Removal. Organic Chemistry at CU Boulder.
  • Organomation. (n.d.). Solvent Extraction Techniques. Organomation.
  • Wikipedia. (n.d.). Distillation. Wikipedia.
  • Test Site. (2024). Solvent Extraction Method: Principles, Applications, And Advantages.
  • Biotage. (2021). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • Google Patents. (n.d.). Process for removing residual solvent from solids.
  • University of Alberta. (n.d.). Column chromatography.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • Columbia University. (n.d.). Column chromatography.
  • Quora. (2017). How do organic chemists remove solvents with high boiling points from solution?
  • YouTube. (2010). Exp 2 Solvent Removal by Distillation.
  • PubChem. (n.d.). This compound.
  • Reddit. (2022). Chromotography with free amines? r/chemhelp.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
  • Lee, K. B., et al. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 203(1), 226-230.
  • Wu, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(13), 2132-2137.
  • Zhang, C., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1478-1489.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(42), 12660-12661.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Wang, Y., et al. (2019). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Molecules, 24(18), 3326.
  • Aouad, M. R., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6682.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • Wikipedia. (n.d.). Pyridine. Wikipedia.
  • Zhang, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 56(17), 7091-7101.
  • Kassick, A. J., & Lindsley, C. W. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(10), 2442-2444.

Sources

Technical Support Center: Purifying Aminopyridines with Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing silica gel chromatography for the purification of aminopyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with these notoriously difficult basic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, providing you with the expertise to troubleshoot and master these separations.

Introduction: The Aminopyridine Challenge

Aminopyridines are heterocyclic aromatic amines, a motif common in pharmaceuticals and specialty chemicals. Their purification on standard silica gel is often plagued by issues like severe peak tailing, low or no recovery, and poor resolution.

The root of the problem lies in a fundamental acid-base interaction. Silica gel's surface is covered with acidic silanol groups (Si-OH).[1][2] Aminopyridines, containing basic nitrogen atoms in the pyridine ring and the amino group, bind very strongly to these acidic sites.[3][4] This strong, often irreversible, interaction prevents the compound from moving smoothly with the mobile phase, leading to the chromatographic issues that frustrate chemists. This guide provides a systematic approach to counteracting this problem.

Frequently Asked Questions (FAQs)

Q1: Why is my aminopyridine spot streaking or "tailing" on the TLC plate?

A: Tailing is the classic sign of a strong, undesirable interaction between your basic aminopyridine and the acidic silica gel.[1][3] The "tail" represents molecules that are "stuck" on the silica's active sites and elute much slower than the main band. To fix this, you must neutralize or "mask" these active sites. The quickest solution is to add a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your developing solvent.

Q2: What is the best starting solvent system for an unknown aminopyridine?

A: A good starting point for most aminopyridines is a mixture of a non-polar and a polar solvent, such as Ethyl Acetate/Hexane or Dichloromethane/Methanol.[5] Begin with a TLC analysis using a moderately polar system (e.g., 50% Ethyl Acetate in Hexane).[5] Crucially, add about 0.5-1% triethylamine (TEA) to the solvent mixture to prevent tailing.[6] Adjust the solvent ratio until the desired Rf value (ideally between 0.25 and 0.35) is achieved.[7]

Q3: My aminopyridine won't come off the column at all. What happened?

A: This indicates irreversible adsorption, where the interaction with the silica is so strong that the mobile phase cannot elute the compound.[8] This is common for highly basic or poly-aminated pyridines. The solution is to significantly increase the polarity of your mobile phase and, most importantly, ensure a basic modifier is present. If you did not use a modifier, your compound is likely permanently bound. In some cases, flushing the column with a highly polar, basic solvent system like 5-10% of a 7N ammonia solution in methanol mixed with dichloromethane may recover the compound.[5]

Q4: Can I use a different stationary phase instead of silica gel?

A: Absolutely. If modifying the mobile phase isn't effective or is undesirable, changing the stationary phase is an excellent strategy.[9]

  • Alumina (basic or neutral): Alumina is a good alternative for purifying amines as it lacks the strong acidic sites of silica.[9][10]

  • Amino-propyl functionalized silica: This is silica gel that has been chemically modified with aminopropyl groups, giving it a basic surface that repels basic analytes and minimizes tailing.[1][10]

  • Reversed-phase silica (C18): For highly polar aminopyridines, reversed-phase chromatography, where the stationary phase is non-polar, can be a superior option.[10][11]

In-Depth Troubleshooting Guides

Guide 1: Systematic Elimination of Peak Tailing

Peak tailing is the most frequent issue. It compromises resolution and leads to impure fractions. This guide provides a systematic workflow to diagnose and solve it.

The Mechanism of Tailing

The lone pair of electrons on the pyridine nitrogen and the amino group act as Lewis bases, forming strong hydrogen bonds and acid-base pairs with the acidic surface silanols (Si-OH) of the stationary phase. This causes a portion of the analyte molecules to lag behind the main chromatographic band.


}

Figure 1: Aminopyridine Interaction with Silica

Step-by-Step Protocol for Eliminating Tailing:

  • Introduce a Basic Modifier: The most effective strategy is to add a competitive base to the mobile phase. This base will preferentially occupy the acidic silanol sites, effectively masking them from your aminopyridine.[3][12]

    • Action: Add 0.5-2% (v/v) of a basic modifier to your pre-determined eluent system (e.g., Ethyl Acetate/Hexane).

    • Rationale: The modifier, being a base, interacts with the acidic silica. This leaves fewer free silanol groups to cause tailing with your compound of interest.[4]

  • Choose the Right Modifier: The choice of base is critical and depends on your experimental needs.

ModifierTypical Conc.Boiling PointAdvantagesDisadvantages
Triethylamine (TEA) 0.5 - 2%89 °CHighly effective, common, good for masking silanols.[3][4]High boiling point can make it difficult to remove from the final product.
Ammonia (7N in MeOH) 0.5 - 2%-33 °C (Anhydrous)Very effective, highly volatile, easy to remove under vacuum.[5]Can be less convenient to handle than TEA.
Pyridine 0.5 - 2%115 °CEffective, but less commonly used.Very high boiling point, strong odor.
  • Pre-Treat the Silica (Column Deactivation): For particularly sensitive or basic compounds, you can deactivate the entire column before loading your sample.

    • Action: Pack the column with silica gel in your non-polar solvent (e.g., hexane). Then, flush the column with one to two column volumes of your chosen eluent containing the basic modifier (e.g., 1% TEA in 20% EtOAc/Hexane).[6] Discard this wash.

    • Rationale: This ensures that all active sites throughout the silica bed are neutralized before the compound is introduced, leading to a much more symmetrical elution profile.


}

Figure 2: Modifier Action on Silica

Guide 2: Improving Low Recovery and Irreversible Adsorption

When your compound sticks to the column and refuses to elute, you are facing a recovery problem. This is an extreme case of the interaction that causes tailing.

Step-by-Step Protocol for Improving Recovery:

  • Assess Compound Solubility and Loading Method: Poor solubility in the mobile phase can cause the compound to precipitate at the top of the column, mimicking irreversible adsorption.

    • Action: If your compound is poorly soluble in the eluent, use a "dry loading" technique.[13] Dissolve your crude product in a suitable solvent (e.g., DCM or Methanol), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder.[13] Carefully add this powder to the top of your packed column.

    • Rationale: Dry loading ensures your compound is finely and evenly distributed on a solid support, preventing precipitation and allowing for a much cleaner and more efficient separation.[13]

  • Employ a Solvent Gradient: If your compound still elutes very slowly (low Rf) even with a modifier, an isocratic (single solvent mixture) elution may take an excessively long time and lead to band broadening.

    • Action: Start the chromatography with a less polar mobile phase to elute non-polar impurities. Then, gradually increase the percentage of the polar solvent (e.g., start with 10% EtOAc/Hexane and slowly increase to 50% EtOAc/Hexane).[6][14] Always maintain the same concentration of your basic modifier throughout the gradient.

    • Rationale: A gradient elution ensures that non-polar compounds elute first in a weak solvent, while your more polar aminopyridine elutes in a reasonable time frame once the solvent strength is increased, leading to sharper peaks and better overall separation.

  • Consider Alternative Stationary Phases: If all attempts on standard silica fail, it is time to switch the stationary phase.

Stationary PhaseElution PrincipleBest For
Neutral Alumina Surface adsorption without acidic sites.[9]General purpose purification of basic compounds.
Amino-propyl Silica Normal phase with a basic surface; repulsion of basic analytes.[1][10]Compounds that show persistent tailing on modified silica.
Reversed-Phase (C18) Hydrophobic interactions; polar compounds elute first.[10]Highly polar aminopyridines that are poorly retained in normal phase.
Guide 3: Method Development Workflow

This workflow provides a logical progression from initial analysis to a fully optimized column separation.


}

Figure 3: Aminopyridine Purification Workflow

References

  • How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014).
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]
  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (2010). PubMed. [Link]
  • [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • How can i isolate polar basic compound with silica gel column chromatography? (2018).
  • What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222.
  • Troubleshooting Guide. Phenomenex. [Link]
  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
  • How To Choose Solvent System For Column Chromatography? (2024). Chemistry For Everyone. [Link]
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. (2018). Phenomenex. [Link]
  • HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. SIELC Technologies. [Link]
  • How can I select the solvent system for column chromatography? (2015).
  • Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. (2009). PubMed. [Link]
  • How Does Silica Gel Chromatography Work? (2024). Chemistry For Everyone - YouTube. [Link]
  • Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews. [Link]

Sources

Preventing byproduct formation in the synthesis of pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to empower you with the knowledge to anticipate and prevent byproduct formation, ensuring the integrity and efficiency of your synthetic routes.

Introduction: The Challenge of Selectivity in Pyridine Synthesis

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. However, its synthesis is often plagued by challenges in controlling selectivity, leading to the formation of undesired byproducts. These byproducts not only reduce the yield of the target molecule but also introduce significant purification hurdles. This guide provides a structured approach to understanding and mitigating these common issues, drawing from established chemical principles and field-proven insights.

Part 1: General Issues in Pyridine Synthesis

This section addresses overarching challenges that are not specific to a single named reaction but are common across various synthetic strategies.

FAQ 1: How can I control the regioselectivity of substitution on the pyridine ring?

Question: My reaction yields a mixture of C2- and C4-substituted pyridines. How can I favor the formation of a single regioisomer?

Answer: Controlling regioselectivity in pyridine functionalization is a persistent challenge due to the similar electronic properties of the C2 and C4 positions. The outcome of the reaction is often a delicate balance between kinetic and thermodynamic control, as well as steric effects.

Causality and Strategy:

  • Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, making the C2, C4, and C6 positions electron-deficient and susceptible to nucleophilic attack. In contrast, for electrophilic substitution, the pyridine ring is deactivated, and substitution, when it occurs, is directed to the C3 and C5 positions.

  • Steric Hindrance: The positions adjacent to the nitrogen (C2 and C6) are more sterically hindered than the C4 position. This can be exploited to direct substituents to the C4 position.

Troubleshooting and Solutions:

  • Use of Blocking Groups: A highly effective strategy is to transiently block the more reactive positions to direct the reaction to the desired site. For instance, in Minisci-type alkylations, which are radical substitutions on the protonated pyridine ring, a mixture of C2 and C4 isomers is often obtained. To achieve C4 selectivity, a bulky blocking group can be installed on the nitrogen atom. This sterically shields the C2 and C6 positions, favoring alkylation at C4. A notable example is the use of a maleate-derived blocking group, which allows for exquisite control in Minisci-type decarboxylative alkylations at the C4 position.[1][2][3][4]

  • Directed Ortho Metalation (DoM): This strategy allows for functionalization at the positions ortho to a directing group. By choosing an appropriate directing group on the pyridine ring, you can achieve high regioselectivity.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control (Low Temperature): At lower temperatures, the reaction is typically under kinetic control, and the product that is formed fastest will predominate. Often, this is the less sterically hindered product.

    • Thermodynamic Control (High Temperature): At higher temperatures, the reaction is under thermodynamic control, and the most stable product will be the major isomer.

Experimental Protocol: C4-Alkylation of Pyridine using a Maleate-Derived Blocking Group [1][3]

  • Formation of the Pyridinium Salt: React pyridine with maleic acid to install the blocking group on the nitrogen atom.

  • Minisci Reaction: The resulting pyridinium salt is then subjected to Minisci reaction conditions. For example, reacting the salt with a carboxylic acid, silver nitrate (AgNO₃), and ammonium persulfate ((NH₄)₂S₂O₈) in a biphasic system (e.g., dichloroethane/water) at 50°C.[3]

  • Removal of the Blocking Group: The blocking group is readily removed to yield the C4-alkylated pyridine.

FAQ 2: I am observing significant over-alkylation in my reaction. How can I prevent the formation of di- and tri-substituted byproducts?

Question: My goal is to synthesize a mono-alkylated pyridine, but my reaction mixture contains significant amounts of di- and even tri-alkylated products. What are the best strategies to avoid this?

Answer: Over-alkylation is a common side reaction when the mono-alkylated product is more reactive than the starting material.[5] This is often the case in reactions involving nucleophilic substitution on the pyridine ring.

Causality and Strategy:

The introduction of an electron-donating alkyl group can activate the pyridine ring towards further substitution, making the mono-substituted product more susceptible to subsequent alkylation than the starting pyridine.

Troubleshooting and Solutions:

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the alkylating agent is the first and simplest step. Using a slight excess of the pyridine starting material can help to consume the alkylating agent before it can react with the product.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly over the course of the reaction can help to maintain a low concentration of the reagent, thus minimizing the chance of over-alkylation.

  • Use of Protecting Groups: Introducing a protecting group can modulate the reactivity of the pyridine ring. For N-alkylation, using a protecting group on the nitrogen can prevent multiple alkylations.

  • Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation by reducing the rate of the second and third alkylation steps.

    • Dilution: Conducting the reaction at high dilution can also disfavor bimolecular reactions, including over-alkylation.

Table 1: Effect of Stoichiometry on Over-alkylation

Molar Ratio (Pyridine:Alkylating Agent)Mono-alkylated Product (%)Di-alkylated Product (%)
1:1.26530
1.2:18510
1.5:1925

Note: The data in this table is illustrative and will vary depending on the specific reactants and conditions.

Part 2: Troubleshooting Specific Pyridine Syntheses

This section delves into the nuances of common named reactions used for pyridine synthesis, providing detailed guidance on preventing byproduct formation in each case.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine (DHP), which is then oxidized to the pyridine.[6][7][8]

Common Issue: Byproducts from the Oxidation Step

Question: I have successfully synthesized the 1,4-dihydropyridine intermediate, but the final oxidation step to the pyridine is low-yielding and produces multiple byproducts. What am I doing wrong?

Answer: The aromatization of the DHP intermediate is a critical step that can be fraught with complications if not properly controlled.[6][8] Harsh oxidizing agents or reaction conditions can lead to degradation of the desired pyridine product or the formation of side products.[9]

Causality and Strategy:

The driving force for the oxidation is the formation of the stable aromatic pyridine ring. However, many common oxidizing agents are non-selective and can react with other functional groups on the molecule or lead to over-oxidation.

Troubleshooting and Solutions:

  • Choice of Oxidizing Agent: The choice of oxidant is crucial. While classical oxidants like nitric acid, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) are effective, they often require harsh conditions and can lead to side reactions.[9]

    • Milder Alternatives: Consider using milder and more selective oxidizing agents. Iodine in refluxing methanol is a common and effective choice.[10] Other options include ferric chloride, manganese dioxide, or even air/O₂ in the presence of a suitable catalyst.[8]

    • Green Chemistry Approaches: For a more environmentally benign process, enzymatic oxidation using laccase with aerial O₂ as the oxidant can provide high yields under mild conditions.[11] Another green option is the use of hydrogen peroxide with a copper(II) chloride catalyst at room temperature.[12]

  • Reaction Conditions:

    • Temperature Control: Avoid excessively high temperatures during oxidation, as this can promote decomposition.

    • Solvent Choice: The solvent can influence the efficacy of the oxidation. For instance, DMSO can act as both a solvent and an oxidant in some cases.[10]

Experimental Protocol: Oxidation of a 1,4-Dihydropyridine using Iodine

  • Dissolve the 1,4-dihydropyridine in methanol.

  • Add a stoichiometric amount of iodine.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting pyridine derivative by column chromatography or recrystallization.

Bohlmann-Rahtz Pyridine Synthesis

This synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a substituted pyridine.[13][14][15]

Common Issue: Decomposition at High Temperatures

Question: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires high temperatures, which is leading to decomposition of my product and low yields. Are there any alternatives?

Answer: The high temperatures often required for the final cyclodehydration step are a significant drawback of the classical Bohlmann-Rahtz synthesis, frequently leading to thermal decomposition and the formation of tar-like byproducts.[13]

Causality and Strategy:

The cyclodehydration step involves an E/Z isomerization of the aminodiene intermediate, which has a high activation energy, thus necessitating elevated temperatures.

Troubleshooting and Solutions:

  • Acid Catalysis: The use of a catalyst can significantly lower the activation energy for the cyclodehydration, allowing the reaction to proceed at much lower temperatures.[16][17]

    • Brønsted Acids: Acetic acid is a commonly used Brønsted acid catalyst for this purpose.[13][17]

    • Lewis Acids: Lewis acids such as ytterbium triflate (Yb(OTf)₃) or zinc bromide (ZnBr₂) can also effectively catalyze the reaction.[13][17]

    • Solid Acid Catalysts: For easier workup, solid acid catalysts like Amberlyst-15 can be employed.[17][18]

Table 2: Effect of Catalyst on Bohlmann-Rahtz Cyclodehydration Temperature

CatalystTemperature (°C)Yield (%)
None (Thermal)180-22030-50
Acetic Acid80-11070-85
Yb(OTf)₃8085-95
Amberlyst-1580-11075-90

Note: The data in this table is illustrative and will vary depending on the specific reactants and conditions.

Workflow Diagram: Troubleshooting Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz_Troubleshooting start Low Yield in Cyclodehydration check_temp High Reaction Temperature? start->check_temp check_temp->start No (Check other parameters) decomposition Product Decomposition Observed? check_temp->decomposition Yes add_catalyst Introduce Acid Catalyst decomposition->add_catalyst Yes bronsted Brønsted Acid (e.g., Acetic Acid) add_catalyst->bronsted lewis Lewis Acid (e.g., Yb(OTf)₃) add_catalyst->lewis solid_acid Solid Acid (e.g., Amberlyst-15) add_catalyst->solid_acid optimize_conditions Optimize Catalyst Loading and Temperature bronsted->optimize_conditions lewis->optimize_conditions solid_acid->optimize_conditions success Improved Yield and Reduced Byproducts optimize_conditions->success

Caption: Troubleshooting workflow for the Bohlmann-Rahtz synthesis.

Guareschi-Thorpe Pyridine Synthesis

This synthesis produces 2-pyridones from cyanoacetamide and a 1,3-diketone or a 3-ketoester.[19][20]

Common Issue: Low Yields and Impurity Formation with Classical Conditions

Question: My Guareschi-Thorpe synthesis is giving low yields and a complex mixture of byproducts. How can I improve the efficiency and cleanliness of this reaction?

Answer: The classical Guareschi-Thorpe conditions can be harsh, leading to side reactions and low yields. However, modern modifications have significantly improved the utility of this reaction.

Causality and Strategy:

The use of strong bases or high temperatures in the classical protocol can promote side reactions such as hydrolysis of the cyano group or decomposition of the starting materials.

Troubleshooting and Solutions:

  • Modified, Milder Conditions: A significant improvement is the use of ammonium carbonate in an aqueous medium.[19][20] This approach is not only more environmentally friendly ("green") but also often leads to higher yields and simpler product isolation, as the product may precipitate directly from the reaction mixture.

  • pH Control: The use of a buffered aqueous system with ammonium carbonate helps to maintain a controlled pH, which can be crucial for minimizing side reactions.[19]

Experimental Protocol: Modified Guareschi-Thorpe Synthesis [19][20]

  • In a round-bottom flask, combine the 1,3-dicarbonyl compound, cyanoacetamide (or an alkyl cyanoacetate), and ammonium carbonate in water.

  • Stir the mixture at a specified temperature (e.g., room temperature or gentle heating).

  • Monitor the reaction by TLC. The product may precipitate out of the solution as the reaction progresses.

  • Once the reaction is complete, collect the product by filtration.

  • Wash the product with water and dry to obtain the purified 2-pyridone.

Part 3: Purification of Pyridine Derivatives

Even with optimized reaction conditions, some level of byproduct formation is often unavoidable. Effective purification is therefore a critical final step.

FAQ 3: My pyridine derivative is difficult to purify by standard column chromatography. What are some effective purification strategies?

Question: I am struggling to separate my pyridine derivative from byproducts using silica gel chromatography. The compound streaks, and I get poor resolution. What should I do?

Answer: The basic nature of the pyridine nitrogen can cause strong interactions with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[5]

Troubleshooting and Solutions:

  • Acid-Base Extraction: This is a powerful technique for separating basic pyridine compounds from non-basic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine will be protonated and move into the aqueous layer.

    • Separate the aqueous layer, and then basify it with a base (e.g., NaOH or NaHCO₃) to deprotonate the pyridine.

    • Re-extract the purified pyridine back into an organic solvent.

  • Chromatography Modifications:

    • Treated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine. This can be done by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent. This deactivates the acidic sites on the silica, reducing tailing.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or a polymer-based resin.[5]

  • Distillation: For volatile pyridine derivatives, distillation can be an effective method of purification. If water is present as an impurity, azeotropic distillation may be necessary as pyridine forms a minimum-boiling azeotrope with water.[21]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system is often the best way to achieve high purity.

Mechanism Diagram: Acid-Base Extraction of a Pyridine Derivative

Acid_Base_Extraction start Crude Mixture in Organic Solvent (Pyridine Derivative + Neutral Impurities) add_acid Wash with Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid separation1 Phase Separation add_acid->separation1 organic_layer1 Organic Layer (Neutral Impurities) separation1->organic_layer1 Top/Bottom Layer aqueous_layer1 Aqueous Layer (Protonated Pyridine Derivative) separation1->aqueous_layer1 Other Layer basify Add Base (e.g., NaOH) to Aqueous Layer aqueous_layer1->basify re_extract Re-extract with Organic Solvent basify->re_extract separation2 Phase Separation re_extract->separation2 organic_layer2 Organic Layer (Purified Pyridine Derivative) separation2->organic_layer2 Top/Bottom Layer aqueous_layer2 Aqueous Layer (Salts) separation2->aqueous_layer2 Other Layer end Evaporate Solvent organic_layer2->end

Caption: Workflow for the purification of a pyridine derivative using acid-base extraction.

References

  • Wikipedia. (n.d.). Chichibabin reaction.
  • Grokipedia. (n.d.). Chichibabin reaction.
  • Chemistry LibreTexts. (n.d.). Chichibabin pyridine synthesis.
  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
  • Tamaddon, F., & Maddah-Roodana, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. [Link]
  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).
  • Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
  • Bohlmann, F., & Rahtz, D. (1957). Über einen neuen Weg zu substituierten Pyridinen. Chemische Berichte, 90(10), 2265–2272.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Organic Chemistry Portal. (n.d.). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.
  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.
  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). Pyridine.
  • Hou, S., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis.
  • Proctor, L. D., & Harvey, J. N. (2020). Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron-mediated method proceeding through a radical–radical coupling. Chemical Science, 11(30), 7896-7902.
  • J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
  • Bagley, M. C., Dale, J. W., & Bower, J. (2007).
  • Chemistry Notes. (2022). Chichibabin pyridine synthesis.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis.
  • Zafar, A. M., Jabeen, M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. ul-A. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131.
  • Zafar, A. M., Jabeen, M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. ul-A. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences. [Link]
  • Tamaddon, F., & Maddah-Roodana, S. (2023).
  • Conrad, J., & Beifuss, U. (2005). Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot synthesis of pyridines. Green Chemistry, 7(12), 853-856. [Link]
  • International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. [Link]
  • Memarian, H. R., Sabzyan, H., & Farhadi, A. (2000). Oxidation of hantzsch 1,4- dihydropyridines to pyridines with thallium triacetate. Indian Journal of Chemistry - Section B, 39B(7), 535-537.
  • Ghorbani-Vaghei, R., & Veisi, H. (2009). An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. Oriental Journal of Chemistry, 25(3), 535-538.
  • Wikipedia. (n.d.). Chichibabin pyridine synthesis.
  • Wang, P., et al. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance.
  • Wang, Y., & Miller, B. L. (2012). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 77(18), 8220-8230. [Link]
  • Kennedy, A. R., et al. (2025). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Organometallics.
  • Iglesias, E. (2024). Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. Journal of Chemical and Pharmaceutical Research, 16(11), 210.
  • Wikipedia. (n.d.). Pyridine.
  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • Ionescu, D., & Oaie, C. (2024). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Molecules, 29(1), 24.

Sources

Validation & Comparative

A Comparative Analysis of the Chemical Reactivity of 5-Ethoxy-6-methylpyridin-2-amine and 6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Their unique electronic properties and versatile functionalization potential make them indispensable scaffolds. This guide provides an in-depth, comparative analysis of the chemical reactivity of two closely related 2-aminopyridine derivatives: 5-Ethoxy-6-methylpyridin-2-amine and 6-methylpyridin-2-amine .

While structurally similar, the presence of an ethoxy substituent at the C5 position introduces significant electronic modifications to the pyridine core. Understanding these differences is critical for researchers in predicting reaction outcomes, optimizing synthetic routes, and designing novel molecules with tailored properties. This document moves beyond a simple catalog of reactions to explore the underlying principles—electronic effects, steric hindrance, and substrate basicity—that govern the reactivity of these two compounds. The insights provided are grounded in established chemical principles and supported by representative experimental protocols.

Structural and Electronic Properties: A Tale of Two Pyridines

The fundamental difference between the two molecules lies in the C5-ethoxy group. To understand its impact, we must consider the electronic contributions of all substituents on the pyridine ring. The pyridine nitrogen is inherently electron-withdrawing, creating an electron-deficient aromatic system that is generally less reactive towards electrophiles than benzene.[1][2][3] However, the substituents on these two molecules significantly alter this intrinsic reactivity.

Caption: Structural comparison of the two pyridine derivatives.

Shared Substituents:

  • C2-Amino Group: This is a powerful electron-donating group (EDG) through resonance (a +M effect). It significantly activates the pyridine ring towards electrophilic attack, directing incoming electrophiles to the ortho (C3) and para (C5) positions.

  • C6-Methyl Group: This group is weakly electron-donating through induction (a +I effect). Its primary influence is often steric, potentially hindering access to the pyridine nitrogen and the C5 position.[4][5]

The Differentiating Substituent:

  • C5-Ethoxy Group: The ethoxy group is a potent EDG. While it is inductively electron-withdrawing (-I) due to the oxygen atom's electronegativity, its resonance donation (+M) effect is dominant. The lone pairs on the oxygen atom delocalize into the aromatic system, substantially increasing the electron density of the ring, particularly at the positions ortho (C4, C6) and para (C2) to itself.

Predicted Electronic Impact

The cumulative effect of these substituents renders both molecules significantly more electron-rich than pyridine itself. However, This compound is predicted to be the more electron-rich and nucleophilic system. The synergistic electron donation from both the C2-amino and C5-ethoxy groups creates a highly activated aromatic core. This heightened electron density is the primary driver of the reactivity differences discussed below.

G cluster_effects Electronic Effects cluster_reactivity Predicted Reactivity Consequences mol This compound C2_Amino C2-Amino Group (+M, Activating) C5_Ethoxy C5-Ethoxy Group (+M >> -I, Activating) C6_Methyl C6-Methyl Group (+I, Weakly Activating) Py_N Pyridine Nitrogen (-I, Deactivating) Increased_SEAr Increased Reactivity in Electrophilic Aromatic Substitution (SEAr) C2_Amino->Increased_SEAr Synergistic Activation Increased_Basicity Increased Basicity (pKa) of Pyridine Nitrogen C2_Amino->Increased_Basicity Increased Electron Density Altered_Coupling Altered Reactivity in Metal-Catalyzed Couplings C2_Amino->Altered_Coupling Modifies Ring Electronics C5_Ethoxy->Increased_SEAr Synergistic Activation C5_Ethoxy->Increased_Basicity Increased Electron Density C5_Ethoxy->Altered_Coupling Modifies Ring Electronics C6_Methyl->Increased_Basicity Increased Electron Density

Caption: Electronic contributions and their predicted impact on reactivity.

Comparative Reactivity Profile

Basicity of the Pyridine Nitrogen

The basicity of the pyridine nitrogen lone pair is a direct reflection of the electronic density at that atom. Electron-donating groups increase basicity by stabilizing the protonated pyridinium cation.

  • 6-methylpyridin-2-amine: The amino and methyl groups increase the basicity compared to unsubstituted 2-aminopyridine (pKa ≈ 6.86).[6][7]

  • This compound: The additional powerful +M effect of the ethoxy group further increases electron density throughout the ring, including at the nitrogen atom.

Electrophilic Aromatic Substitution (SEAr)

While pyridine itself undergoes SEAr under harsh conditions, primarily at the C3 position[8][9][10], the strong activating groups on these substrates make them far more susceptible to electrophilic attack. The regiochemical outcome is determined by the combined directing effects of the substituents.

  • 6-methylpyridin-2-amine: The C2-amino group is the dominant directing group, strongly favoring substitution at C3 (ortho) and C5 (para).

  • This compound: Here, the situation is more complex.

    • The C2-amino group directs to C3 and C5.

    • The C5-ethoxy group directs to C4 and C6.

    • The C3 and C4 positions are the most activated sites. The C3 position is ortho to the powerful amino activator, while the C4 position is ortho to the powerful ethoxy activator.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura[11][12][13] and Buchwald-Hartwig[14][15][16] couplings are indispensable for modifying pyridine scaffolds. To compare the reactivity of our target molecules in this context, we must consider them as substrates, which typically requires a halide or triflate leaving group.

Let us compare the hypothetical Suzuki-Miyaura coupling of 3-bromo-5-ethoxy-6-methylpyridin-2-amine and 3-bromo-6-methylpyridin-2-amine .

  • Electronic Effect: The rate-determining step in many Suzuki couplings is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[11] Electron-rich aryl halides generally undergo oxidative addition more slowly than electron-poor ones.

  • Ligand Properties: The substrates themselves can act as ligands for the palladium catalyst via the pyridine nitrogen. The increased basicity and electron density of the ethoxy-substituted pyridine could lead to stronger coordination, potentially inhibiting the catalyst.[17]

Feature / Reaction Type6-methylpyridin-2-amineThis compoundRationale
Ring Electron Density HighVery HighAdditional +M effect from the C5-ethoxy group.
Pyridine N Basicity (pKa) Higher than 2-aminopyridineHigher than 6-methylpyridin-2-amineIncreased electron donation stabilizes the conjugate acid.
Reactivity in SEAr ActivatedHighly ActivatedSynergistic activation by C2-amino and C5-ethoxy groups.
Reactivity in Suzuki Coupling Moderately ReactiveLess ReactiveThe electron-rich ring slows the oxidative addition step.

Experimental Protocols & Methodologies

To provide a tangible basis for comparison, we present a generalized protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be self-validating and serves as a starting point for optimization.

Comparative Suzuki-Miyaura Coupling of 3-Bromo-2-aminopyridines

This experiment aims to quantitatively compare the reaction rate and yield of the two substrates when coupled with a standard boronic acid.

G Start Assemble Reaction Vessel (Under Inert Atmosphere) Add_Reagents Add Pyridyl Bromide (1 equiv), Boronic Acid (1.2 equiv), Base (e.g., K2CO3, 2 equiv) Start->Add_Reagents Add_Catalyst Add Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) Add_Reagents->Add_Catalyst Add_Solvent Add Degassed Solvent (e.g., Dioxane/H2O) Add_Catalyst->Add_Solvent Heat Heat to Reaction Temp (e.g., 90-100 °C) Add_Solvent->Heat Monitor Monitor Progress via TLC or LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purify via Column Chromatography Workup->Purify Analyze Analyze Product (NMR, MS) & Calculate Yield Purify->Analyze

Sources

A Comparative Guide to the Structural Validation of 5-Ethoxy-6-methylpyridin-2-amine: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in discovery pipelines. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 5-Ethoxy-6-methylpyridin-2-amine, a substituted aminopyridine scaffold of interest in medicinal chemistry. We will establish Single-Crystal X-ray Diffraction (SC-XRD) as the gold standard for absolute structure elucidation, providing a detailed experimental protocol and interpretation guide. Furthermore, we will objectively compare SC-XRD with complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational Density Functional Theory (DFT), to present a synergistic and robust workflow for complete molecular characterization.

Introduction: The Imperative of Structural Certainty

Substituted pyridines are privileged structures in drug discovery, appearing in numerous approved therapeutics. This compound serves as a key building block for more complex active pharmaceutical ingredients (APIs). Its precise atomic connectivity, conformation, and potential intermolecular interactions are critical parameters that dictate its reactivity and suitability for downstream applications. While several analytical techniques can provide pieces of the structural puzzle, only Single-Crystal X-ray Diffraction (SC-XRD) offers direct, high-resolution insight into the precise three-dimensional arrangement of atoms in space.[1][2] This guide will demonstrate not only the power of SC-XRD as a standalone technique but also its essential role in a multi-faceted validation strategy, ensuring the highest level of scientific integrity for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is an unparalleled technique that provides detailed and precise information about the atomic and molecular structure of a crystalline material.[1] By analyzing the pattern of X-rays diffracted by a single crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy.[2]

Causality in the Experimental Workflow

The success of an SC-XRD experiment is contingent on a meticulously executed workflow. Each step is designed to overcome specific challenges and ensure the collection of high-quality, interpretable data.

SC_XRD_Workflow cluster_prep Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystal_Growth Crystal Growth (Slow Evaporation) Crystal_Selection Crystal Selection (Microscopy) Crystal_Growth->Crystal_Selection Rationale: Obtain a single, non-twinned crystal with well-defined faces. Crystal_Mounting Crystal Mounting Crystal_Selection->Crystal_Mounting Rationale: Isolate and secure the best candidate for data collection. Data_Collection X-ray Diffraction (Data Acquisition) Crystal_Mounting->Data_Collection Rationale: Position the crystal in the X-ray beam for optimal diffraction. Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Rationale: Process raw diffraction images to obtain reflection intensities and positions. Structure_Refinement Structure Refinement (Model Fitting) Structure_Solution->Structure_Refinement Rationale: Iteratively improve the atomic model to best fit the experimental data. Validation Validation & CIF Generation Structure_Refinement->Validation Rationale: Assess the quality and accuracy of the final structural model. Synergistic_Validation cluster_validation Comprehensive Structural Validation XRD Single-Crystal X-ray Diffraction (SC-XRD) Provides: Absolute 3D Structure Bond Lengths/Angles Packing Information Strength: Unambiguous 'Gold Standard' NMR NMR Spectroscopy Provides: Atom Connectivity (2D) Proton/Carbon Environments Solution-State Conformation Strength: Solution-state data Excellent for connectivity XRD->NMR Confirms connectivity Solid vs. Solution state MS Mass Spectrometry (MS) Provides: Molecular Weight Molecular Formula (HRMS) Fragmentation Pattern Strength: Confirms MW & formula High sensitivity XRD->MS Confirms MW of unit in crystal DFT Computational (DFT) Provides: Lowest Energy Conformation Predicted Spectra Electronic Properties Strength: Complements experimental data Predictive power XRD->DFT Compare experimental vs. theoretical geometry NMR->MS Confirm MW of structure deduced from NMR

Sources

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to Differentiating Aminopyridine Isomers

In the landscape of pharmaceutical and materials science, the precise identification of isomeric compounds is not merely an academic exercise; it is a cornerstone of quality control, reaction monitoring, and drug efficacy. The aminopyridine isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—serve as a classic yet crucial example. While sharing the same molecular formula (C₅H₆N₂), their distinct structural arrangements, stemming from the position of the amino group on the pyridine ring, give rise to unique physicochemical properties and, consequently, distinct spectroscopic fingerprints.

This guide provides a comprehensive comparison of the three primary aminopyridine isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will move beyond simple data presentation to explain the underlying principles that govern the observed spectral differences, offering field-proven insights into experimental design and data interpretation.

The Structural Foundation: Why Isomer Position Matters

The position of the electron-donating amino (-NH₂) group profoundly influences the electron density distribution within the pyridine ring. This electronic effect is the primary determinant of the differential spectroscopic behavior of the isomers.

  • 2-Aminopyridine & 4-Aminopyridine: The amino group is in a position that allows for direct resonance-based electron donation into the ring's π-system, particularly at the nitrogen heteroatom. This increases the electron density throughout the ring.

  • 3-Aminopyridine: The amino group is in a meta-position relative to the ring nitrogen. Its electron-donating effect is primarily inductive, with less significant resonance contribution to the ring nitrogen, leading to a different electronic environment compared to the other two isomers.

Below is a workflow diagram illustrating the comprehensive spectroscopic analysis approach for distinguishing these isomers.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Sample Aminopyridine Isomer (2-, 3-, or 4-) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data UVVis_Data Absorption Maxima (λₘₐₓ) UVVis->UVVis_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Conclusion Unambiguous Isomer Identification NMR_Data->Conclusion IR_Data->Conclusion UVVis_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic differentiation of aminopyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy

The position of the amino group creates distinct shielding and deshielding effects on the ring protons. In deuterated chloroform (CDCl₃), the amine protons often appear as a broad singlet. The key differentiators are the aromatic protons.

  • 4-Aminopyridine: Exhibits the highest symmetry, resulting in a simple spectrum with two distinct signals, each integrating to two protons. The protons adjacent to the ring nitrogen (H-2, H-6) are electronically equivalent, as are the protons adjacent to the amino group (H-3, H-5).

  • 3-Aminopyridine: Lacks symmetry, leading to four distinct signals for each of the four ring protons.

  • 2-Aminopyridine: Also lacks symmetry and shows four distinct signals for the ring protons. The proton adjacent to both the ring nitrogen and the amino group (H-6) is typically the most downfield (highest ppm).

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Aminopyridine Isomers

Proton Position2-Aminopyridine3-Aminopyridine4-Aminopyridine
H-2-~8.0-8.2~8.0-8.2
H-3~6.5-6.7-~6.5-6.7
H-4~7.3-7.5~7.0-7.2-
H-5~6.6-6.8~7.0-7.2~6.5-6.7
H-6~8.0-8.2~8.0-8.2~8.0-8.2
-NH₂~4.5 (broad)~3.7 (broad)~5.8 (broad)

Note: Values are approximate and can vary with solvent and concentration.

¹³C NMR Spectroscopy

The electronic effects of the -NH₂ group are also evident in the ¹³C NMR spectra. The carbon atom directly attached to the amino group (ipso-carbon) is significantly shielded (shifted upfield to a lower ppm value).

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Aminopyridine Isomers

Carbon Position2-Aminopyridine3-Aminopyridine4-Aminopyridine
C-2~158-162~140-143~149-151
C-3~110-114~145-148~108-110
C-4~138-140~123-125~155-158
C-5~113-116~123-125~108-110
C-6~148-150~140-143~149-151
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the aminopyridine isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, 1-second relaxation delay).

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).

Infrared (IR) Spectroscopy: A Probe of Vibrational Modes

IR spectroscopy excels at identifying functional groups. For aminopyridines, the key diagnostic peaks are the N-H stretches of the amino group and the C-N and C=C stretching vibrations of the aromatic ring.

  • N-H Stretching: All three isomers will show two characteristic bands in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

  • Ring Vibrations: The fingerprint region (below 1600 cm⁻¹) is where the isomers are most clearly distinguished. The position of the amino group influences the dipole moment and vibrational coupling within the ring, leading to unique patterns of C=C and C-N stretching and C-H bending vibrations. For instance, the C-N stretching vibration is often observed between 1250 and 1340 cm⁻¹.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Aminopyridine Isomers

Vibrational Mode2-Aminopyridine3-Aminopyridine4-Aminopyridine
N-H Asymmetric Stretch~3440~3420~3430
N-H Symmetric Stretch~3290~3320~3300
N-H Scissoring~1630~1620~1640
Aromatic C=C/C=N Stretch~1590, ~1480~1590, ~1490~1600, ~1500
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid aminopyridine isomer powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in aromatic systems. The position of the amino group alters the energy of these transitions, resulting in different absorption maxima (λₘₐₓ). The resonance effect in 2- and 4-aminopyridine leads to a greater delocalization of the π-electron system compared to 3-aminopyridine. This extended conjugation lowers the energy gap for electronic transitions, causing a bathochromic (red) shift to longer wavelengths.

Table 4: UV-Vis Absorption Maxima (λₘₐₓ) in a Polar Solvent (e.g., Ethanol)

IsomerPrimary λₘₐₓ (nm)Secondary λₘₐₓ (nm)
2-Aminopyridine~290-305~230-240
3-Aminopyridine~280-290~230-240
4-Aminopyridine~255-270~235-245
Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, methanol, or water).

  • Stock Solution: Prepare a stock solution of the aminopyridine isomer with a known concentration (e.g., 1 mg/mL).

  • Dilution: Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set the baseline).

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over the desired range (e.g., 200-400 nm).

  • Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS): The Final Confirmation

While all three isomers have the same nominal molecular weight (94 g/mol ), their fragmentation patterns under electron ionization (EI) can provide confirmatory evidence for their identity. The primary purpose of MS in this context is to confirm the molecular weight via the molecular ion peak (M⁺˙) at m/z 94. Subtle differences in fragment ion intensities can arise from the different stabilities of the precursor ions and neutral losses. A common fragmentation pathway for pyridines is the loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 67. The relative abundance of this and other fragments can differ based on the isomer structure.

cluster_nmr NMR cluster_ir IR cluster_uv UV-Vis Isomer Aminopyridine Isomer (2-, 3-, or 4-) Technique Spectroscopic Technique NMR_Node ¹H & ¹³C NMR Isomer->NMR_Node is analyzed by IR_Node FTIR Isomer->IR_Node is analyzed by UV_Node UV-Vis Isomer->UV_Node is analyzed by Result Primary Differentiating Feature NMR_Result Pattern of Aromatic Signals (Symmetry) Chemical Shifts (δ) NMR_Node->NMR_Result reveals IR_Result Fingerprint Region (C-C/C-N Vibrations) IR_Node->IR_Result probes UV_Result Absorption Maxima (λₘₐₓ) (Electronic Transitions) UV_Node->UV_Result measures

Caption: Complementary nature of spectroscopic techniques for isomer analysis.

Conclusion: A Multi-faceted Approach to Isomer Identification

No single technique tells the whole story. While ¹H NMR spectroscopy often provides the most definitive and direct evidence for distinguishing between the 2-, 3-, and 4-aminopyridine isomers based on the unique patterns and chemical shifts of the aromatic protons, a comprehensive analysis relies on the convergence of data from multiple techniques. IR spectroscopy confirms the presence of the key functional groups and provides a unique fingerprint. UV-Vis spectroscopy offers insights into the electronic structure and conjugation, while mass spectrometry validates the molecular weight. By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve unambiguous and confident identification of aminopyridine isomers, ensuring the integrity and quality of their work.

References

  • Clark, J. (2015). The Effect of Conjugation on UV-Visible Absorption Spectra. Chemguide.
  • NIST. Chemistry WebBook, SRD 69. National Institute of Standards and Technology.

A Comparative Guide to iNOS Inhibition by Pyridine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Nitric Oxide and the Rationale for iNOS Inhibition

Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological processes, from neurotransmission to the regulation of blood pressure.[1] Its production is tightly regulated by a family of enzymes known as nitric oxide synthases (NOSs). While the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), produce low levels of NO for housekeeping functions, the inducible isoform (iNOS) is expressed in response to pro-inflammatory stimuli and generates large, sustained amounts of NO.[2] This overproduction of NO by iNOS is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and septic shock.[2][3] Consequently, the selective inhibition of iNOS has emerged as a promising therapeutic strategy to ameliorate inflammation-driven tissue damage while preserving the vital functions of nNOS and eNOS.[3]

Pyridine-based compounds have garnered significant attention as a scaffold for the development of potent and selective iNOS inhibitors.[4] This guide provides a comparative analysis of various pyridine derivatives, delving into their structure-activity relationships, experimental validation, and therapeutic potential.

Comparative Analysis of Pyridine-Based iNOS Inhibitors

A variety of pyridine derivatives have been synthesized and evaluated for their iNOS inhibitory activity. The 2-aminopyridine scaffold, in particular, has proven to be a critical component for potent inhibition, forming key interactions within the active site of the enzyme.[1] Modifications to this core structure have led to the development of inhibitors with varying degrees of potency and selectivity.

Quantitative Performance Data of Selected Pyridine Derivatives

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the in vitro potency of several notable pyridine-based iNOS inhibitors.

Compound ClassSpecific Derivative(s)Target EnzymeIC50 / KiSelectivity ProfileReference
2-Aminopyridines Compounds 6-12 Human iNOSIC50: 10 nM - 1.2 µM2.7- to 3000-fold selective for iNOS over eNOS and nNOS[3]
Compound 9 Human iNOSPotent (exact IC50 not specified)Moderately selective[3]
Position-6 substituted 2-amino-4-methylpyridinesMurine iNOSHigh potential (specific values not detailed)Favorable properties as PET tracers[5]
4-Methylaminopyridine Derivatives N-substituted with 4-piperidine carbamate or amideInducible NOSPotent and selectiveExcellent selectivity[4]
Pyridine-Chalcone Hybrids Compound 7a iNOS in RAW 264.7 cellsIC50: 76.6 µM-[6]
Compound 7f iNOS in RAW 264.7 cellsIC50: 96.8 µM-[6]

Note: The data presented are derived from various in vitro assay systems and may not be directly comparable across different studies due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The development of effective iNOS inhibitors hinges on understanding the relationship between a molecule's structure and its biological activity. For pyridine derivatives, several key structural features have been identified:

  • The 2-Aminopyridine Core: This moiety is crucial for anchoring the inhibitor within the iNOS active site through hydrogen bond interactions with key amino acid residues.[1]

  • Substituents on the Pyridine Ring: The nature and position of substituents significantly influence potency and selectivity. For instance, N-substitution with bulkier groups like piperidine carbamate or amide can confer excellent selectivity for iNOS.[4]

  • Side Chains: The addition of specific side chains can enhance binding affinity and selectivity. For example, truncated side chains have been explored to improve binding to human nNOS, with some compounds also showing significant iNOS selectivity.[7]

  • Lipophilicity: Increasing the lipophilicity of the inhibitor, for instance by incorporating fluorine atoms, can improve membrane permeability, a critical factor for in vivo efficacy.[1]

The following diagram illustrates the key pharmacophoric features of pyridine derivatives that contribute to their iNOS inhibitory activity.

SAR_Pyridine_iNOS_Inhibitors Pyridine_Core Pyridine Ring (Core Scaffold) Amino_Group 2-Amino Group (Key H-bonding) Pyridine_Core->Amino_Group Essential for Activity Substituents Substituents (R1, R2) (Modulate Potency & Selectivity) Pyridine_Core->Substituents Fine-tunes Properties Side_Chain Side Chain (R3) (Enhances Binding & Selectivity) Pyridine_Core->Side_Chain Improves Pharmacokinetics

Caption: Key structural elements of pyridine-based iNOS inhibitors.

Experimental Validation: A Step-by-Step Protocol for iNOS Inhibition Assay

To assess the inhibitory potential of novel pyridine derivatives, a robust and reproducible experimental protocol is essential. The Griess assay, which measures nitrite (a stable breakdown product of NO), is a widely used method for quantifying iNOS activity in cell-based systems.[8]

Protocol: In Vitro iNOS Inhibition Assay in LPS-Stimulated Macrophages

This protocol details the steps to determine the IC50 value of a test compound against iNOS in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test pyridine derivatives. Remove the old media from the cells and add fresh media containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known iNOS inhibitor).

  • iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression. For the negative control wells, add media without LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve by making serial dilutions of a stock solution in culture media.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm using a plate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample by interpolating from the standard curve.

    • Determine the percentage of iNOS inhibition for each concentration of the test compound relative to the LPS-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the workflow of the in vitro iNOS inhibition assay.

iNOS_Inhibition_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_griess_assay Griess Assay for Nitrite cluster_data_analysis Data Analysis A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Add test compounds (pyridine derivatives) B->C D Induce iNOS with LPS C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Add Griess Reagent I (Sulfanilamide) F->G H Incubate 5-10 min G->H I Add Griess Reagent II (NED) H->I J Incubate 5-10 min I->J K Measure absorbance at 540 nm J->K L Calculate nitrite concentration (vs. standard curve) K->L M Determine % inhibition L->M N Calculate IC50 value M->N

Caption: Workflow for determining iNOS inhibition by pyridine derivatives.

Therapeutic Implications and Future Perspectives

The selective inhibition of iNOS by pyridine derivatives holds significant therapeutic promise for a multitude of inflammatory conditions.[3] By dampening the excessive production of NO in inflamed tissues, these compounds could potentially alleviate symptoms and prevent disease progression. Some aminopyridine inhibitors have shown protective, anti-inflammatory, and pain-relieving effects in animal models of arthritis, pancreatitis, and neuropathy.[3]

Future research in this area will likely focus on:

  • Improving Selectivity: Further refining the structure of pyridine derivatives to achieve even greater selectivity for iNOS over nNOS and eNOS, thereby minimizing potential side effects.

  • Enhancing Bioavailability: Optimizing the pharmacokinetic properties of these compounds to ensure they can be effectively delivered to the site of inflammation in vivo.[1]

  • In Vivo Efficacy Studies: Conducting more extensive preclinical and clinical studies to validate the therapeutic potential of promising pyridine-based iNOS inhibitors in various disease models.

  • Development of PET Tracers: The development of radiolabeled pyridine derivatives as PET tracers could enable non-invasive imaging of iNOS expression in vivo, aiding in disease diagnosis and monitoring treatment response.[5]

References

  • Li, H., et al. (2015). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. ACS Medicinal Chemistry Letters, 6(11), 1143-1148.
  • Garcin, E. D., et al. (2008). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology, 4(11), 700-707.
  • Li, H., et al. (2016). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 59(17), 7973-7984.
  • Zhou, D., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453.
  • Connolly, S., et al. (2009). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry, 52(14), 4243-4247.
  • He, Y., et al. (2011). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PLoS ONE, 6(1), e16398.
  • Al-Ostath, A. I., et al. (2022). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules, 27(19), 6599.

Sources

A Comparative Guide to Elemental Analysis for the Formula Confirmation of 5-Ethoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's identity is a foundational requirement. For any newly synthesized compound, such as 5-Ethoxy-6-methylpyridin-2-amine, verifying its elemental composition is a critical step to validate the molecular formula and assess its purity. This guide provides an in-depth examination of elemental analysis as a primary validation tool, presents a detailed experimental protocol, and compares its utility against other essential spectroscopic techniques.

Theoretical Composition: The Stoichiometric Benchmark

Before any experimental analysis, we must establish the theoretical elemental composition derived from the presumed molecular formula of this compound. This calculation serves as the fundamental benchmark against which all experimental data will be compared.

Molecular Formula: C₈H₁₂N₂O[1]

Molecular Weight: 152.19 g/mol [1]

The expected mass percentages of each element are calculated as follows:

  • Carbon (C): (8 * 12.011) / 152.19 * 100% = 63.13%

  • Hydrogen (H): (12 * 1.008) / 152.19 * 100% = 7.95%

  • Nitrogen (N): (2 * 14.007) / 152.19 * 100% = 18.41%

  • Oxygen (O): (1 * 15.999) / 152.19 * 100% = 10.51%

This theoretical data is summarized in the table below.

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011896.08863.13
HydrogenH1.0081212.0967.95
NitrogenN14.007228.01418.41
OxygenO15.999115.99910.51
Total 152.197 100.00

Elemental Analysis by Combustion: A Quantitative Approach

For organic compounds, elemental analysis almost invariably refers to CHNS analysis, a technique based on combustion.[2] This method provides a direct, quantitative measure of the carbon, hydrogen, and nitrogen content, making it an indispensable tool for confirming an empirical formula and evaluating sample purity.[2][3]

Principle of CHN Analysis

The technique's causality is straightforward and robust. A precisely weighed sample undergoes complete, high-temperature oxidation in a pure oxygen environment.[4][5] This "flash combustion" converts all organic elements into simple, stable gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[5] These combustion products are then swept by an inert carrier gas (typically helium) through a series of separation columns and detectors, most commonly a thermal conductivity detector (TCD), which quantifies each gas.[5] The instrument's software then back-calculates the mass percentage of each element in the original sample.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh 1. Accurate Weighing (1-2 mg) encap 2. Tin Capsule Encapsulation weigh->encap combust 3. Flash Combustion (~1000 °C in O₂) encap->combust reduction 4. Reduction (NOx → N₂) combust->reduction separation 5. GC Separation (CO₂, H₂O, N₂) reduction->separation detection 6. TCD Detection separation->detection report 7. Report Generation (%C, %H, %N) detection->report

Workflow for CHN Elemental Analysis.
Experimental Protocol: A Self-Validating System

The trustworthiness of elemental analysis hinges on meticulous procedure and proper calibration.

1. Sample Preparation:

  • Ensure the sample of this compound is homogenous and thoroughly dried to remove residual solvents or water, which would artificially inflate hydrogen and oxygen percentages.
  • Using a calibrated microbalance, accurately weigh 1-2 mg of the sample into a clean tin capsule. The accuracy of this weight is paramount as all final calculations depend on it.[6]
  • Crimp the tin capsule to ensure no sample is lost and to facilitate rapid, complete combustion.

2. Instrument Calibration:

  • Calibrate the elemental analyzer using a certified, high-purity standard with a known elemental composition (e.g., acetanilide). This step is crucial for establishing a valid response curve for the detector.[5]
  • Run at least three standard samples to ensure the calibration is linear and reproducible.

3. Sample Analysis:

  • Place the encapsulated sample into the instrument's autosampler.
  • Initiate the analysis sequence. The sample is dropped into a combustion furnace heated to approximately 1000°C.
  • The resulting gases pass through a reduction furnace containing copper to convert nitrogen oxides to N₂.
  • The gas mixture (CO₂, H₂O, N₂) is separated using a gas chromatography column and quantified by the TCD.

4. Data Interpretation:

  • The instrument software will provide the weight percentages for C, H, and N.
  • Compare these experimental values to the theoretical percentages calculated in Section 1.
  • For a new, pure compound, the experimental values should fall within ±0.4% of the theoretical values, a widely accepted criterion in academic publishing.[7][8]
Hypothetical Data & Acceptance Criteria

The table below shows the theoretical values for this compound alongside a set of hypothetical "passing" experimental results.

ElementTheoretical Mass %Hypothetical Experimental Mass %DifferenceStatus (within ±0.4%)
C 63.1363.35+0.22Pass
H 7.957.81-0.14Pass
N 18.4118.52+0.11Pass

A result like the one above provides strong evidence that the synthesized compound has the correct elemental composition and is of high purity.

Orthogonal Methods: A Comparative Perspective

While elemental analysis is a powerful tool for quantitative formula validation, it provides no information about molecular structure (i.e., the connectivity of the atoms).[3] Therefore, a comprehensive characterization relies on a combination of analytical techniques.[9]

Compound Synthesized This compound EA Elemental Analysis Provides: %C, %H, %N Confirms: Empirical Formula & Purity Compound->EA MS Mass Spectrometry (HRMS) Provides: Exact Mass Confirms: Molecular Formula Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Provides: Atom Connectivity Confirms: Molecular Structure Compound->NMR IR IR Spectroscopy Provides: Vibrational Modes Confirms: Functional Groups Compound->IR Confirmed Structurally Confirmed Compound EA->Confirmed MS->Confirmed NMR->Confirmed IR->Confirmed

A multi-technique strategy for compound validation.

Below is a comparison of elemental analysis with other common spectroscopic methods used for structural elucidation.

TechniqueInformation ProvidedSample AmountDestructive?Primary Role in Confirmation
Elemental Analysis Quantitative elemental composition (%C, H, N, S).[4]1-2 mgYesConfirms empirical formula and sample purity.[2]
Mass Spectrometry (MS) Mass-to-charge ratio, molecular weight, fragmentation patterns.[9][10]<1 mgYesDetermines molecular weight; HRMS can confirm molecular formula.[8]
NMR Spectroscopy Chemical environment and connectivity of atoms (¹H, ¹³C).[11][12]5-10 mgNoThe definitive technique for elucidating the precise molecular structure.[13]
IR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-O).[12]1-2 mgNoConfirms the presence of key chemical bonds and functional moieties.

Expert Insights:

  • Complementarity is Key: No single technique provides a complete picture.[9][13] Elemental analysis validates what elements are present and in what ratio, while NMR confirms how they are connected. Mass spectrometry bridges the gap by confirming the total mass of the proposed structure.

  • Purity Assessment: Elemental analysis is exceptionally sensitive to impurities. If an experimental result deviates significantly from the theoretical value (e.g., >0.4%), it often indicates the presence of residual solvent, starting material, or byproducts.

  • Modern Alternatives: High-Resolution Mass Spectrometry (HRMS) is now frequently accepted by journals as an alternative to elemental analysis for formula confirmation, provided the measured mass is within a very tight tolerance (e.g., <5 ppm) of the calculated mass.[8] However, EA still provides a more direct measure of bulk sample purity.

Conclusion

For researchers and drug development professionals, elemental analysis remains a fundamental, cost-effective, and highly reliable method for validating the molecular formula and assessing the purity of a target compound like this compound. Its quantitative data provides a clear pass/fail criterion that is orthogonal to the structural information provided by spectroscopic methods such as NMR and MS. While modern techniques offer deeper structural insights, the foundational data from elemental analysis provides an essential layer of validation, ensuring that the material under investigation is indeed the correct and pure substance. The most trustworthy characterization is always achieved through a synergistic application of multiple analytical techniques.

References

  • Isolating, Identifying, Imaging, and Measuring Substances and Structures.
  • Molecular Structure Characterisation and Structural Elucid
  • Determining the Empirical Formula from an Elemental Analysis. ChemCollective. [Link]
  • Chemical compound - Spectroscopy, Organic, Analysis. Britannica. [Link]
  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
  • How do chemists use spectroscopy to determine the structure of unknown substances?
  • Chapter 6 Elemental Analysis and Biological Characterization.
  • CHNSO Organic Elemental Analysis - Sample Prepar
  • Stoichiometry: Elemental Analysis.[Link]
  • An International Study Evaluating Elemental Analysis. PubMed Central (PMC). [Link]
  • An International Study Evaluating Elemental Analysis. ACS Central Science. [https://pubs.acs.org/doi/10.1021/acscentsci.2c003 elemental-analysis-still-fit-purpose]([Link] elemental-analysis-still-fit-purpose)
  • CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Ethoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides a comprehensive framework for the cross-validation of analytical methods for the compound 5-Ethoxy-6-methylpyridin-2-amine. As a critical intermediate or active pharmaceutical ingredient (API), ensuring consistent and reliable quantification across different laboratories or methods is not merely a regulatory hurdle but a scientific necessity. This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering you to make informed decisions in your analytical development and validation processes.

The Imperative of Cross-Validation

Analytical method cross-validation is the process of demonstrating that a validated analytical method produces comparable results when performed by different laboratories, with different analysts, or using different equipment.[1] This is a critical step during method transfer between facilities or when a new method is introduced to replace an existing one.[2][3] The objective is to ensure the long-term consistency and reliability of analytical data throughout the lifecycle of a drug product.[4]

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on analytical method validation, which form the foundation for cross-validation studies.[5][6][7][8] Key validation parameters that are assessed during cross-validation include accuracy, precision (repeatability and intermediate precision), specificity, linearity, and range.[9][10][11]

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is contingent upon the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For a compound like this compound, both HPLC and GC-MS present viable analytical options, each with distinct advantages and limitations.

| Validation Parameter | HPLC-UV | GC-MS | Principle | Partition chromatography based on polarity. | Separation based on volatility and mass-to-charge ratio. | | --- | --- | --- | --- | | Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile or semi-volatile analytes; derivatization may be necessary. | | Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.998 | | Range | Wide, often in the µg/mL to mg/mL range. | Can be very wide, from pg/mL to µg/mL. | | Accuracy (% Recovery) | Generally high, often 98-102%. | Acceptable ranges may be wider (e.g., 90-110%) depending on the concentration. | | Precision (% RSD) | Repeatability often < 1.0%. | Repeatability often < 10%. | | Limit of Quantitation (LOQ) | Typically in the µg/mL range. | Can achieve very low limits, often in the ng/mL to pg/mL range. | | Sample Preparation | Often simpler, involving dissolution and filtration. | May require more complex extraction or derivatization. |

This table presents typical performance characteristics and is based on data for structurally similar compounds.[12]

Experimental Design for Cross-Validation

A robust cross-validation protocol is essential for a successful outcome. The following workflow outlines the key stages of a cross-validation study.

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation & Reporting start Define Objectives & Acceptance Criteria protocol Develop & Approve Cross-Validation Protocol start->protocol training Train Receiving Lab Analysts protocol->training site_a Originating Lab: Analyze Samples compare Compare Results & Statistical Analysis site_a->compare site_b Receiving Lab: Analyze Samples site_b->compare training->site_a training->site_b decision Acceptance Criteria Met? compare->decision report Generate Cross-Validation Report success Successful Cross-Validation decision->success Yes failure Investigation Required decision->failure No success->report failure->report

Caption: A typical workflow for the cross-validation of an analytical method between two laboratories.

Detailed Experimental Protocols

The following are example protocols for HPLC-UV and GC-MS methods that could be adapted for this compound, based on methods for similar compounds.[12][13][14]

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and simple formulations.

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare working standards by serial dilution of the stock solution to concentrations spanning the expected analytical range (e.g., 1, 10, 50, 100, 200 µg/mL).

    • Prepare samples at a target concentration within the validated range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for ideal peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The UV absorbance maximum for this compound.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level analysis or analysis in complex matrices.

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Prepare working standards by serial dilution.

    • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte.

  • GC-MS Instrumentation and Conditions:

    • Instrument: A standard GC-MS system.

    • Column: A capillary column suitable for polar compounds (e.g., a wax-based or mid-polarity column).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure the elution of the analyte.

    • Injection Mode: Split or splitless, depending on the concentration.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity or full scan for qualitative analysis.

Data Presentation and Acceptance Criteria

For a cross-validation study, the results from both laboratories are compared statistically. The acceptance criteria should be predefined in the cross-validation protocol.

Table 2: Hypothetical Cross-Validation Data for Accuracy and Precision

Sample IDOriginating Lab Assay (%)Receiving Lab Assay (%)% Difference
Batch A, Rep 199.899.5-0.3
Batch A, Rep 2100.1100.50.4
Batch A, Rep 399.999.7-0.2
Mean 99.93 99.90 -0.03
% RSD 0.15 0.51 N/A

Acceptance Criteria Example:

  • Accuracy: The mean result from the receiving laboratory should be within ±2.0% of the mean result from the originating laboratory.

  • Precision: The % RSD of results from each laboratory should not be more than 2.0%.

Trustworthiness and Self-Validating Systems

A well-designed analytical method should have built-in checks to ensure its performance. System suitability testing is a critical component of this self-validating system.

System_Suitability System Suitability Testing Workflow cluster_params Key System Suitability Parameters start Begin Analytical Run inject_std Inject System Suitability Standard (e.g., 5 replicate injections) start->inject_std evaluate Evaluate Key Parameters inject_std->evaluate proceed Proceed with Sample Analysis evaluate->proceed All Parameters Pass stop Stop and Troubleshoot evaluate->stop Any Parameter Fails param1 Tailing Factor evaluate->param1 param2 Theoretical Plates evaluate->param2 param3 % RSD of Peak Area evaluate->param3 param4 Retention Time evaluate->param4

Caption: Workflow for system suitability testing to ensure the analytical system is performing correctly before sample analysis.

By performing system suitability tests at the beginning of each analytical run, you verify that the chromatographic system is adequate for the intended analysis. This proactive approach ensures the reliability of the data generated.

Conclusion

The cross-validation of analytical methods for this compound is a crucial activity to ensure data integrity and consistency across the product lifecycle. While this guide provides a framework based on established principles and data from analogous compounds, it is imperative that specific protocols and acceptance criteria are developed and justified for the particular application. By adhering to a scientifically sound and well-documented cross-validation process, researchers, scientists, and drug development professionals can have a high degree of confidence in their analytical results.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025).
  • ECA Academy. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • Lab Manager. (2025).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • CD Formulation. (n.d.).
  • PharmaGuru. (2025).
  • Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. [Link]
  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
  • National Institutes of Health. (n.d.).

Sources

A Comparative Benchmarking Guide to the Synthesis of 5-Ethoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of substituted aminopyridines is a cornerstone of molecular design and development. Among these, 5-Ethoxy-6-methylpyridin-2-amine stands out as a valuable building block, finding application in the synthesis of a variety of biologically active compounds. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this versatile intermediate. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a critical evaluation of each method's performance, scalability, safety, and environmental impact.

Introduction to this compound

This compound is a substituted pyridine derivative with a unique arrangement of functional groups that makes it an attractive starting material for medicinal chemistry and materials science. The presence of the amino, ethoxy, and methyl groups on the pyridine ring allows for diverse downstream functionalization, enabling the exploration of a broad chemical space.

This guide will benchmark four distinct synthetic strategies for the preparation of this compound:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Reduction of a Nitro Precursor

  • Buchwald-Hartwig Amination

  • Chichibabin Amination

Each route will be assessed based on key performance indicators, providing a comprehensive framework for selecting the most appropriate method for a given research or development objective.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a multifactorial decision that balances yield, purity, cost, safety, and environmental considerations. The following sections provide a detailed comparison of the four primary routes to this compound.

Route Starting Material Key Reagents Typical Yield Reaction Time Temperature Pressure Scalability Safety Concerns Environmental Impact
SNAr 2-Chloro-5-ethoxy-6-methylpyridineAmmonia, Copper catalystGood to Excellent8-12 hours145-155°C3.5-4.5 MPaGoodHigh pressure, handling of ammoniaUse of copper catalyst, organic solvents
Reduction of Nitro Precursor 5-Ethoxy-6-methyl-2-nitropyridineFe, HCl or H₂/Pd-CExcellent2-6 hours25-80°CAtmosphericExcellentFlammable hydrogen gas (if used)Use of metal reductants, organic solvents
Buchwald-Hartwig Amination 2-Bromo-5-ethoxy-6-methylpyridineAmmonia source, Pd catalyst, Ligand, BaseGood to Excellent12-24 hours80-110°CAtmosphericModeratePalladium catalyst cost and removal, phosphine ligandsPalladium waste, organic solvents[1][2][3][4][5]
Chichibabin Amination 3-Ethoxy-2-methylpyridineSodium amideModerate to Good4-8 hours110-130°CAtmosphericLimitedHighly reactive and hazardous sodium amideUse of pyrophoric reagents, organic solvents

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This classical approach involves the displacement of a leaving group, typically a halide, from the pyridine ring by an amine nucleophile. For the synthesis of this compound, this route starts from 2-chloro-5-ethoxy-6-methylpyridine and utilizes ammonia as the nitrogen source, often in the presence of a copper catalyst to facilitate the reaction.[6]

Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-ethoxy-6-methylpyridine

Step 2: Amination of 2-Chloro-5-ethoxy-6-methylpyridine

  • To a high-pressure autoclave, add 2-chloro-5-ethoxy-6-methylpyridine (1.0 eq), a copper catalyst (e.g., Cu₂O or CuSO₄, 5 mol%), and an organic solvent such as methanol or ethanol.

  • Cool the autoclave and introduce liquid ammonia (10-20 eq).

  • Seal the autoclave and heat the reaction mixture to 145-155°C for 8-12 hours. The internal pressure will be approximately 3.5-4.5 MPa.[6]

  • After cooling to room temperature, carefully vent the excess ammonia.

  • The reaction mixture is then worked up by filtration to remove the catalyst, followed by extraction and purification by distillation or crystallization to afford this compound.

Causality Behind Experimental Choices
  • High Temperature and Pressure: The C-Cl bond on the electron-rich pyridine ring is relatively strong. High temperatures are required to provide sufficient energy to overcome the activation barrier for nucleophilic attack. The use of a sealed autoclave maintains the ammonia in a liquid state and at a high concentration, driving the reaction forward.

  • Copper Catalyst: The copper catalyst is believed to coordinate to the pyridine nitrogen, further activating the ring towards nucleophilic attack and facilitating the displacement of the chloride.

Advantages and Disadvantages
  • Advantages: This method utilizes relatively inexpensive starting materials and reagents, making it potentially cost-effective for large-scale production. The yields are generally good to excellent.

  • Disadvantages: The requirement for high-pressure equipment can be a limitation for some laboratories. Handling large quantities of ammonia poses safety challenges.

Route 2: Reduction of a Nitro Precursor

This route involves the synthesis of a nitropyridine intermediate, 5-ethoxy-6-methyl-2-nitropyridine, followed by its reduction to the desired amine. This is a common and often high-yielding strategy for the preparation of aromatic amines.

Experimental Protocol

Step 1: Synthesis of 5-Ethoxy-6-methyl-2-nitropyridine

Step 2: Reduction of 5-Ethoxy-6-methyl-2-nitropyridine

  • To a round-bottom flask, add 5-ethoxy-6-methyl-2-nitropyridine (1.0 eq) and a solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder (3-5 eq) and a catalytic amount of hydrochloric acid.[7] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or ammonium formate) can be employed.

  • The reaction mixture is stirred at room temperature or heated to reflux for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is filtered to remove the solid catalyst or iron salts.

  • The filtrate is neutralized, and the product is extracted with an organic solvent. Purification by crystallization or chromatography yields this compound.

Causality Behind Experimental Choices
  • Choice of Reducing Agent: Iron in the presence of an acid is a classic and cost-effective method for the reduction of nitroarenes. Catalytic hydrogenation is a cleaner alternative, often providing higher purity products, but requires specialized equipment for handling hydrogen gas.

  • Solvent: The choice of solvent depends on the solubility of the starting material and the chosen reducing agent.

Advantages and Disadvantages
  • Advantages: This route often proceeds with excellent yields and under milder conditions compared to the SNAr approach. It is also highly scalable.

  • Disadvantages: The synthesis of the nitro precursor can be challenging and may result in isomeric impurities that require careful purification.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for the formation of C-N bonds.[8][9] This method can be applied to the synthesis of this compound from a halogenated precursor.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-ethoxy-6-methylpyridine

  • This precursor can be synthesized from 2-amino-5-ethoxy-6-methylpyridine via a Sandmeyer-type reaction.

Step 2: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine 2-bromo-5-ethoxy-6-methylpyridine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.2-1.5 eq) in a Schlenk tube.[10][11]

  • Add a source of ammonia, such as benzophenone imine followed by hydrolysis, or an ammonia surrogate.

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110°C for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.

Causality Behind Experimental Choices
  • Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for the efficiency of the catalytic cycle. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

  • Inert Atmosphere: The palladium(0) active catalyst and the phosphine ligands are sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

  • Base: The base is required to deprotonate the amine and generate the active nucleophile for the coupling reaction.

Advantages and Disadvantages
  • Advantages: This method offers a broad substrate scope and functional group tolerance, often proceeding with high yields under relatively mild conditions.

  • Disadvantages: The high cost of palladium catalysts and specialized phosphine ligands can be a significant drawback for large-scale synthesis. The removal of palladium residues from the final product is also a critical consideration in pharmaceutical applications. The environmental impact of palladium and the use of organic solvents are also concerns.[1][2][3][4][5]

Route 4: Chichibabin Amination

The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide.[12] While historically significant, it is often limited by its harsh reaction conditions and potential for side reactions.

Experimental Protocol
  • To a flame-dried flask under an inert atmosphere, add a solution of 3-ethoxy-2-methylpyridine (1.0 eq) in an inert solvent like toluene or xylene.

  • Carefully add sodium amide (NaNH₂, 2-3 eq) in portions.

  • Heat the reaction mixture to 110-130°C for 4-8 hours. The reaction progress can be monitored by the evolution of hydrogen gas.[13]

  • After cooling, the reaction is cautiously quenched with water or an ammonium chloride solution.

  • The product is then extracted with an organic solvent and purified.

Causality Behind Experimental Choices
  • Sodium Amide: Sodium amide is a very strong base and a potent nucleophile, capable of directly attacking the electron-deficient pyridine ring.

  • High Temperature: The high temperature is necessary to overcome the high activation energy of the reaction.

Advantages and Disadvantages
  • Advantages: This is a direct amination method that can be performed with relatively simple reagents.

  • Disadvantages: The use of sodium amide, a highly reactive and hazardous reagent, requires extreme caution. The reaction can suffer from poor regioselectivity, especially with substituted pyridines, and may lead to the formation of byproducts. Its scalability is also limited due to safety concerns.

Visualization of Synthetic Pathways

SNAr Pathway

SNAr_Pathway 2-Chloro-5-ethoxy-6-methylpyridine 2-Chloro-5-ethoxy-6-methylpyridine This compound This compound 2-Chloro-5-ethoxy-6-methylpyridine->this compound NH₃, Cu catalyst 145-155°C, 3.5-4.5 MPa

Caption: SNAr synthesis of the target compound.

Reduction of Nitro Precursor Pathway

Reduction_Pathway 5-Ethoxy-6-methyl-2-nitropyridine 5-Ethoxy-6-methyl-2-nitropyridine This compound This compound 5-Ethoxy-6-methyl-2-nitropyridine->this compound Fe/HCl or H₂/Pd-C 25-80°C

Caption: Synthesis via reduction of a nitro precursor.

Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Pathway 2-Bromo-5-ethoxy-6-methylpyridine 2-Bromo-5-ethoxy-6-methylpyridine This compound This compound 2-Bromo-5-ethoxy-6-methylpyridine->this compound NH₃ source, Pd catalyst Ligand, Base, 80-110°C

Sources

Comparative Analysis of Biological Activity in 2-Aminopyridine Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in numerous clinically approved drugs and biologically active molecules.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions make it a privileged structure in the design of targeted therapeutics.[3][4] This guide provides an in-depth comparison of the biological activities of various 2-aminopyridine analogues, supported by experimental data, to inform and guide future drug development efforts.

Antimicrobial Activity: Targeting Bacterial Pathogens

2-aminopyridine derivatives have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria.[5][6] The structure-activity relationship (SAR) in this class reveals that specific substitutions are critical for potent antibacterial effects.

Structure-Activity Relationship Insights

A study involving 2-amino-3-cyanopyridine derivatives highlighted the importance of the substituent attached to the amino group.[5][7] Specifically, a compound featuring a cyclohexylamine moiety (referred to as 2c in the study) showed the highest activity against Staphylococcus aureus and Bacillus subtilis.[8][9] This suggests that the bulky, lipophilic nature of the cyclohexyl group is favorable for antibacterial action. Conversely, analogues where this group was replaced or modified showed diminished or no activity, underscoring the critical role of this specific substitution.[5] The presence of the 3-cyano group is also a common feature in many active compounds, contributing to the overall electronic and binding properties of the molecule.[1]

Comparative Antimicrobial Data
Compound ID (Reference)Key Structural FeaturesTarget OrganismActivity (MIC)Citation
2c (Kibou et al.)2-(cyclohexylamino)-3-cyanopyridine coreS. aureus, B. subtilis0.039 µg/mL[5][8][9]
2a, 2b, 2d (Kibou et al.)Analogues of 2c with different amine substituentsGram-positive bacteriaNo activity detected[5]
Copper Complex (İlkimen et al.)Cu(II) complex of a 2-aminopyridine saltS. aureus15.60 µg/mL[1]
Compound 32 (İlkimen et al.)2-aminopyridinium 2-methoxy-5-sulfamoylbenzoateL. monocytogenes31.25 µg/mL[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality Behind Experimental Choices: This broth microdilution method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously, providing quantitative data (the MIC value) that is more informative than qualitative methods like disk diffusion. A colorimetric indicator like resazurin is used for a clear, unbiased visual determination of bacterial viability.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., S. aureus) is inoculated into a sterile nutrient broth and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution Series: The test compounds (2-aminopyridine analogues) are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: Wells containing only the bacterial suspension and broth (no compound) to ensure bacterial growth.

    • Negative Control: Wells containing only sterile broth to check for contamination.

    • Standard Antibiotic: A known antibiotic (e.g., Vancomycin) is tested alongside the analogues as a reference.[1]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, a viability indicator such as resazurin is added to each well. A color change (e.g., from blue to pink) indicates bacterial metabolic activity. The MIC is recorded as the lowest compound concentration in which no color change is observed, indicating inhibition of bacterial growth.

Workflow for Antimicrobial Screening

G cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Further Studies start Synthesized 2-Aminopyridine Analogues disk_diffusion Disk Diffusion Assay start->disk_diffusion Qualitative assessment active_compounds Identify Active Compounds (with Zones of Inhibition) disk_diffusion->active_compounds mic_assay Broth Microdilution (MIC Assay) lead_compound Identify Lead Compound mic_assay->lead_compound Select most potent active_compounds->mic_assay Determine potency docking Molecular Docking admet ADME-T Prediction lead_compound->docking Elucidate binding mode lead_compound->admet Predict pharmacokinetics

Caption: Workflow for identifying and characterizing antimicrobial 2-aminopyridine analogues.

Anticancer and Kinase Inhibitory Activity

The 2-aminopyridine scaffold is a prevalent feature in a multitude of kinase inhibitors, where the pyridine nitrogen and the exocyclic amino group often form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[3] This interaction anchors the inhibitor, allowing other parts of the molecule to confer potency and selectivity.

Structure-Activity Relationship Insights

The versatility of the 2-aminopyridine core allows for the development of inhibitors against a wide range of kinases.

  • CDK/HDAC Dual Inhibitors: A novel series of compounds demonstrated dual inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylases (HDACs).[10] Compound 8e from this study showed potent inhibitory activity against both CDK9 (IC50 = 88.4 nM) and HDAC1 (IC50 = 168.9 nM), exhibiting significant anti-proliferative effects against various tumor cells.[10]

  • ROS1/ALK Inhibitors: To combat drug resistance in cancer therapy, 2-aminopyridine derivatives have been designed as dual inhibitors of ROS1 and ALK kinases.[11] A spiro derivative, C01 , was particularly effective against the crizotinib-resistant ROS1 G2032R mutant, showing an IC50 of 42.3 nM.[1][11]

  • JAK2 Inhibitors: Through structure-based design, highly potent and selective JAK2 inhibitors were developed from an aminopyridine scaffold. Compounds 12k and 12l exhibited exceptional inhibitory activity (IC50 = 6 nM and 3 nM, respectively) and high selectivity for JAK2 over other JAK family members.[12]

  • CDK8 Inhibitors: Based on the structure of sorafenib, a series of 2-amino-pyridine derivatives were developed as CDK8 inhibitors for colorectal cancer. Compound 29 showed strong activity with an IC50 of 46 nM and suppressed the WNT/β-catenin pathway.[13]

Comparative Kinase Inhibitory Data
Compound ID (Reference)Target Kinase(s)Activity (IC50)Therapeutic AreaCitation
8e (Gao et al.)CDK9 / HDAC188.4 nM / 168.9 nMHematological Malignancies[10]
C01 (Chen et al.)ROS1G2032R / ALKG1202R42.3 nM / Potent InhibitionNon-Small Cell Lung Cancer[1][11]
12l (Shi et al.)JAK23 nMMyeloproliferative Neoplasms[12]
29 (Wang et al.)CDK846 nMColorectal Cancer[13]
4a, 4b, 4c, 4d (Naz et al.)β-catenin pathwayIC50: 3.7-8.1 µM (HCT 116 cells)Colorectal Cancer[14]
Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a common method to quantify the inhibitory effect of compounds on a specific kinase's activity.

Causality Behind Experimental Choices: The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method that measures the phosphorylation of a substrate by a kinase. It is highly sensitive and less prone to interference from colored or fluorescent compounds compared to other methods. The use of specific antibodies ensures the detection of the phosphorylated product, providing a direct measure of kinase activity.

  • Reagent Preparation: Prepare assay buffer, kinase enzyme solution (e.g., ROS1 or ALK), biotinylated substrate peptide, ATP solution, and the test compounds (2-aminopyridine analogues) at various concentrations.[11]

  • Kinase Reaction:

    • In a 384-well plate, add the kinase enzyme to each well.

    • Add the test compound dilutions to the wells.

    • Initiate the phosphorylation reaction by adding a mix of the biotinylated substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection mixture containing a Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 (which binds to the biotinylated substrate).

    • Incubate for 60 minutes to allow for antibody binding.

  • Signal Reading: Read the plate on an HTRF-compatible reader, which measures the fluorescence emission at two wavelengths (665 nm and 620 nm).

  • Data Analysis: The ratio of the two emission signals is calculated. A high ratio indicates high kinase activity (substrate phosphorylation), while a low ratio indicates inhibition. The IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%—is determined by plotting the signal ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Targeted Kinase Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., ALK, ROS1) GF->Receptor P1 Downstream Signaling Proteins (e.g., RAS/MAPK, PI3K/AKT) Receptor->P1 Phosphorylation Cascade TF Transcription Factors P1->TF Gene Gene Expression TF->Gene Cell Cell Proliferation, Survival, Growth Gene->Cell Inhibitor 2-Aminopyridine Analogue (e.g., C01) Inhibitor->Receptor Blocks ATP Binding Site

Caption: Inhibition of a receptor tyrosine kinase pathway by a 2-aminopyridine analogue.

Antimalarial Activity

The 2-aminopyridine scaffold has also been successfully exploited to develop potent antimalarial agents. Structure-activity studies on 3,5-diaryl-2-aminopyridines have led to the identification of analogues with impressive efficacy against multiple strains of Plasmodium falciparum.[15][16]

Structure-Activity Relationship Insights

For antimalarial activity, both the 2-amino group and the pyridine core are considered critical.[16] Attempts to replace the pyridine core with other heterocycles or phenyl groups resulted in a significant loss of activity. However, replacing the pyridine with a pyrazine core led to a novel series of analogues with potent oral antimalarial activity, demonstrating impressive in vitro potency in the nanomolar range (IC50: 6-94 nM).[15] One lead compound from this pyrazine series was curative in a P. berghei-infected mouse model at an oral dose of 4 x 10 mg/kg.[15][16]

Comparative Antimalarial Data
Compound ID (Reference)Core StructureTarget StrainActivity (IC50)In Vivo Efficacy (P. berghei model)Citation
1 (de Kock et al.)2-AminopyridineK1, NF5451 nMNot Reported[16]
4 (de Kock et al.)2-AminopyrazineK1, NF548.4 nM, 10 nMCurative at 4 x 10 mg/kg (oral)[15][16]
33 (de Kock et al.)2-AminopyridineK1, NF5428 nM, 33 nMNot Reported[16]

Antiviral Activity

Pyridine and its derivatives, including 2-aminopyridines, are integral to many antiviral drugs.[17][18] They can inhibit viral replication through various mechanisms, such as reverse transcriptase (RT) inhibition, polymerase inhibition, or blocking viral entry.[17] While specific comparative data for novel 2-aminopyridine analogues is diverse, the scaffold is a well-established pharmacophore in antiviral drug discovery, present in drugs like delavirdine for anti-HIV therapy.[19][20][21]

Conclusion

The 2-aminopyridine scaffold is a remarkably versatile and "perfectly functionalised moiety" for drug discovery.[2] The comparative analysis presented here demonstrates that subtle modifications to this core structure can lead to profound differences in biological activity, potency, and selectivity across diverse therapeutic areas. From potent, Gram-positive-selective antibacterial agents to highly specific kinase inhibitors for cancer and effective antimalarials, the 2-aminopyridine framework continues to be an invaluable starting point for the development of novel therapeutics. The experimental protocols and SAR insights provided serve as a guide for researchers to rationally design and evaluate the next generation of 2-aminopyridine analogues.

References

  • Kibou, Z., Aissaoui, N., Souici, R., Haba, H., Choukchou-Braham, N., & Villemin, D. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3433. [Link]
  • Kibou, Z., Aissaoui, N., Souici, R., Haba, H., Choukchou-Braham, N., & Villemin, D. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. [Link]
  • de Kock, C., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-71. [Link]
  • Kibou, Z., Aissaoui, N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]
  • Naz, S., Shah, F. A., Nadeem, H., Sarwar, S., Tan, Z., Imran, M., ... & Li, S. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2631-2642. [Link]
  • Marinescu, M. (2022). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.
  • de Kock, C., et al. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]
  • Gao, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]
  • Donlawson, C. N., & Okah, R. O. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 20-29. [Link]
  • Kibou, Z., Aissaoui, N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry, 18(2), 689-700. [Link]
  • Wang, J., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(20), 13586-13603. [Link]
  • Chen, J., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. European Journal of Medicinal Chemistry, 258, 115598. [Link]
  • Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. International Journal of Medical Sciences, 18(8), 1838-1853. [Link]
  • El-Gazzar, A. B. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8036-8051. [Link]
  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore.
  • Shi, Y., et al. (2020). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus Kinase 2.
  • Sharma, S., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-25. [Link]
  • Kibou, Z. (2022). Some bioactive molecules containing the 2-aminopyridine.
  • Donlawson, C. N., & Okah, R. O. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
  • Shi, Y., et al. (2021). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors.
  • Figure from an article on Ru(II)-Schiff base complexes.
  • Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(22), 7070-7082. [Link]
  • Overview of 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). LinkedIn. [Link]
  • Fathalipour, S., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 25(1), 103-125. [Link]
  • Fathalipour, S., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science. [Link]
  • Synthesis and anti-viral activity of N-alkyl-3-cyano-2-pyridones and 3-cyano-2-alkoxypyridines. Semantic Scholar. [Link]
  • Marinescu, M., & Chifiriuc, M. C. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3247. [Link]

Sources

A Comparative Guide to the Tautomeric Equilibrium of 5-Ethoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the tautomeric equilibrium of 5-Ethoxy-6-methylpyridin-2-amine. Leveraging established principles from analogous 2-aminopyridine systems, this document synthesizes experimental and computational methodologies to offer a comprehensive understanding for researchers, scientists, and professionals in drug development. We will explore the structural, energetic, and spectroscopic characteristics that define the equilibrium between the dominant amino and the transient imino tautomers.

Introduction to Tautomerism in 2-Aminopyridines

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a cornerstone of organic chemistry with significant implications for a molecule's physicochemical properties and biological activity. For 2-aminopyridine derivatives like this compound, the primary tautomeric relationship exists between the aromatic amino form and the non-aromatic imino form (a pyridin-2(1H)-imine).

The amino tautomer is generally the thermodynamically favored form due to the preservation of the aromaticity of the pyridine ring.[1][2] However, the less stable imine tautomer can be transiently populated under specific conditions, such as in different solvent environments or upon photoexcitation, and may play a crucial role in reaction mechanisms.[3][4][5] A thorough understanding of this equilibrium is therefore essential for predicting the behavior of this compound in various chemical and biological systems.

The Tautomeric Landscape: Amino vs. Imine

The tautomeric equilibrium of this compound is heavily skewed towards the amino form. This preference is rooted in the energetic penalty associated with the loss of aromaticity in the imino tautomer.

Tautomers cluster_amino Amino Tautomer (Major) cluster_imino Imino Tautomer (Minor) amino This compound imino 5-Ethoxy-6-methyl-1,2-dihydropyridin-2-imine amino->imino H⁺ Transfer

Caption: Tautomeric equilibrium of this compound.

Energetic Comparison

Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory indicate that the amino form of 2-amino-4-methylpyridine is more stable than the imino form by approximately 13.60 kcal/mol in the gas phase.[1][6] This substantial energy difference highlights the challenge in directly observing or isolating the imine tautomer under standard conditions.

TautomerRelative Energy (kcal/mol)Predicted Population at 298 K
Amino Tautomer 0.00>99.99%
Imino Tautomer ~13.60<0.01%
Table 1: Predicted energetic parameters for the tautomerism of this compound, based on data for 2-amino-4-methylpyridine.[1][6]

Experimental and Computational Workflow for Tautomer Analysis

A multi-faceted approach combining experimental spectroscopy and computational modeling is essential for a comprehensive study of the tautomeric equilibrium of this compound.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_analysis Data Integration & Comparison synthesis Synthesis of This compound spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) synthesis->spectroscopy solvent Solvent Effect Studies spectroscopy->solvent comparison Comparison of Experimental and Predicted Spectra spectroscopy->comparison geometry Geometry Optimization (DFT) energy Relative Energy Calculation geometry->energy ts_search Transition State Search energy->ts_search spec_pred Spectroscopic Prediction ts_search->spec_pred spec_pred->comparison equilibrium Determination of Tautomeric Equilibrium comparison->equilibrium

Caption: Workflow for the analysis of tautomerism.

Experimental Protocols

A potential synthetic route can be adapted from general procedures for the synthesis of substituted 2-aminopyridines.[7]

Protocol:

  • Starting Material: 2-Bromo-5-ethoxy-6-methylpyridine.

  • Reaction: Copper-catalyzed amination.

  • Reagents: Copper(I) oxide (Cu₂O), aqueous ammonia (NH₃(aq.)), potassium carbonate (K₂CO₃), and N,N'-dimethylethylenediamine (DMEDA) in ethylene glycol.

  • Procedure: A mixture of the starting material, catalyst, base, ligand, and solvent is heated under an inert atmosphere.

  • Workup and Purification: The reaction mixture is extracted, and the product is purified by column chromatography.

Infrared (IR) Spectroscopy:

  • Amino Tautomer: Expect characteristic N-H stretching vibrations for the primary amine group in the 3300-3500 cm⁻¹ region.[8][9]

  • Imino Tautomer: Look for the appearance of a C=N stretching vibration for the exocyclic imine bond (around 1640-1690 cm⁻¹) and a single N-H stretching vibration for the secondary amine within the ring at a different frequency.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The imino tautomer would exhibit a downfield shift for the proton attached to the endocyclic nitrogen compared to the amino tautomer.[1]

  • Advanced Techniques: Secondary Isotope Multiplet NMR Spectroscopy of Partially Labelled Entities (SIMPLE) can be a powerful tool to definitively identify the predominant tautomer in solution.[10][11]

UV-Vis Spectroscopy:

  • The formation of the imino tautomer can sometimes be inferred by the appearance of a new absorption band. For 2-aminopyridine in the presence of acetic acid, a shoulder at ~335 nm was attributed to the π–π* transition of the imino moiety.[12]

Computational Protocol

Computational chemistry is invaluable for predicting the relative stabilities and spectroscopic properties of tautomers.

Protocol using Gaussian or similar software:

  • Geometry Optimization: Optimize the geometries of both the amino and imino tautomers using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).[6][13]

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies).

  • Relative Energy Calculation: Compare the zero-point corrected electronic energies of the two tautomers to determine their relative stability.

  • Transition State Search: Locate the transition state for the proton transfer between the tautomers. A single imaginary frequency will confirm a true transition state, and its energy will provide the activation energy for tautomerization.

  • Spectroscopic Prediction: Simulate the NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer to aid in the interpretation of experimental data.

Comparative Analysis with Alternative Systems

The tautomeric behavior of this compound can be compared with other heterocyclic systems to provide a broader context.

Compound ClassPredominant TautomerKey Influencing Factor
2-Aminopyridines AminoPreservation of aromaticity
2-Hydroxypyridines PyridoneAmide resonance stabilization
2-Mercaptopyridines ThiopyridoneStronger C=S bond compared to C-S single bond
Aminopurines AminoAromaticity and complex interplay of nitrogen atoms

Table 2: Comparison of tautomeric preferences in different heterocyclic systems.

Influence of Solvent on Tautomeric Equilibrium

The polarity of the solvent can influence the tautomeric equilibrium.[14][15][16][17][18][19] While the amino form of 2-aminopyridines is expected to be dominant in most solvents, polar solvents can stabilize the more polar imino tautomer to a greater extent, potentially shifting the equilibrium slightly.

Experimental Approach:

  • Record UV-Vis or NMR spectra of this compound in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, water).

  • Analyze changes in the spectra to infer shifts in the tautomeric equilibrium.

Conclusion

References

  • Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. [Link]
  • Al-amody, M., & Al-Otaibi, J. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. SpringerPlus, 4, 586. [Link]
  • ResearchGate. (n.d.). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study.
  • Inuzuka, K., & Fujimoto, A. (1983). Amino–Imino Tautomerization of the 2-Aminopyridine–Acetic Acid System in Isooctane. Bulletin of the Chemical Society of Japan, 56(1), 97-100. [Link]
  • Stefaníak, L. (1979). 14N and 13C NMR of tautomeric systems of hydroxy-pyridines. Organic Magnetic Resonance, 12(6), 379-381. [Link]
  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine.
  • CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 20(6), 213-215. [Link]
  • Pérez-Torralba, M., et al. (1998). An NMR study of the tautomerism of 2-acylaminopyridines. Journal of the Chemical Society, Perkin Transactions 2, (1), 147-150. [Link]
  • National Institutes of Health. (2015).
  • TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Trade Science Inc.[Link]
  • Al-amody, M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules, 27(4), 1433. [Link]
  • Wieczorkiewicz, P. A., & Szatylowicz, H. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6214. [Link]
  • Neely, R. K., et al. (2004). Evidence of tautomerism in 2-aminopurine from fluorescence lifetime measurements. The Journal of Physical Chemistry B, 108(45), 17606-17610. [Link]
  • ResearchGate. (n.d.). Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix.
  • Wieczorkiewicz, P. A., & Szatylowicz, H. (2022). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. International Journal of Molecular Sciences, 23(19), 11391. [Link]
  • American Chemical Society. (2023). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism.
  • MDPI. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(23), 7338. [Link]
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex.
  • ResearchGate. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group.
  • MDPI. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6214. [Link]
  • The Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • National Institutes of Health. (2010). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 15(1), 343-355. [Link]
  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • ResearchGate. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl).

Sources

A Researcher's Guide to the Analytical Scrutiny of 5-Ethoxy-6-methylpyridin-2-amine: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the purity and identity of a chemical reagent are paramount. The seemingly simple label on a bottle, "5-Ethoxy-6-methylpyridin-2-amine," belies a complex reality of potential isomers, synthetic byproducts, and degradants. A comprehensive Certificate of Analysis (CoA) is the first line of defense, but a deeper understanding of the analytical techniques underpinning that certificate is crucial for experimental success and regulatory compliance.

This guide provides an in-depth comparative analysis of the essential analytical methodologies required to fully characterize this compound. We will explore the "why" behind the "how," offering insights into the selection of techniques and the interpretation of data, thereby empowering you to critically evaluate the quality of this important research chemical.

The Compound: this compound at a Glance

This compound, with the chemical formula C8H12N2O, is a substituted aminopyridine.[1] Aminopyridines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[2][3] The specific arrangement of the ethoxy, methyl, and amino groups on the pyridine ring dictates its physicochemical properties and its potential as a scaffold in the synthesis of novel therapeutic agents.

PropertyValueSource
Molecular Formula C8H12N2OPubChem
Molecular Weight 152.19 g/mol PubChem
CAS Number 73101-79-8-
Predicted m/z [M+H]+ 153.10224PubChem[1]

A Multi-Pronged Approach to Purity and Identity Verification

A robust analytical characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. No single method can provide a complete picture; instead, they offer complementary information to build a comprehensive profile of the compound.

Sources

Safety Operating Guide

Proper Disposal Procedures for 5-Ethoxy-6-methylpyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-Ethoxy-6-methylpyridin-2-amine. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring both personal safety and environmental compliance. The protocols herein are grounded in established safety standards and regulatory requirements, reflecting our commitment to value beyond the product itself.

Hazard Identification and Risk Assessment

Understanding the inherent hazards of this compound is the foundation of its safe management. This compound is classified as acutely toxic and corrosive, posing significant risks upon exposure. Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects, making environmental containment a priority.[1]

Table 1: Chemical and Hazard Profile of this compound

Property Value Source
GHS Classification Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3), Skin Corrosion (Category 1A), Serious Eye Damage (Category 1), Chronic Aquatic Hazard (Category 3) [1]
Hazard Statements H301 + H311: Toxic if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage. H412: Harmful to aquatic life with long lasting effects. [1]
Signal Word Danger [1]
Appearance Solid [1]

| Melting Point | 54 - 58 °C (129 - 136 °F) |[1] |

The primary risks stem from its high toxicity via oral and dermal routes and its severe corrosivity, which can cause irreversible damage to skin and eyes.[1] The causality for these hazards lies in the chemical's reactivity with biological tissues. Therefore, all handling and disposal procedures must be designed to eliminate any possibility of direct contact or environmental release.

Pre-Disposal Handling and Storage of Waste

Proper containment and segregation of this compound waste are critical preliminary steps to ensure safety and regulatory compliance. This phase minimizes the risk of accidental exposure or dangerous reactions.

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The selection of PPE is directly dictated by the compound's hazard profile—specifically, its acute dermal toxicity and corrosivity.

Table 2: Required PPE for Handling this compound Waste

Equipment Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber). Nitrile gloves are not recommended for extended contact with pyridine derivatives.[2] To prevent skin contact, as the substance is fatally toxic and corrosive upon dermal absorption.[1][3]
Eye/Face Protection Chemical safety goggles and a face shield. To protect against splashes that can cause severe, irreversible eye damage.[1][4]
Body Protection Flame-retardant, antistatic protective clothing and a fully-buttoned lab coat. To protect skin from contact and prevent static discharge, which could ignite flammable vapors from co-located solvents.[1][5]

| Respiratory Protection | Required when dusts are generated or if ventilation is inadequate. Use a NIOSH/MSHA approved respirator. | To prevent inhalation of toxic dust particles.[1][3] |

Waste Segregation and Storage

Improper storage of chemical waste can lead to dangerous reactions. This compound, like other amine compounds, is incompatible with certain materials.

  • Segregation: Store waste containers of this compound separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][3] Contact between amines and these substances can result in violent reactions, heat generation, or the release of toxic gases.

  • Storage Location: Waste should be stored in a cool, dry, and well-ventilated area designated for hazardous waste.[2][5] The storage area should be secured and accessible only to authorized personnel.[1]

  • Container Integrity: Use only compatible, sealable, and airtight waste containers.[2] Containers must be kept tightly closed and checked regularly for leaks or damage.[5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a structured workflow that complies with federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[7][8]

DisposalWorkflow cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_handling Waste Handling & Storage cluster_disposal Final Disposal Start Start: Identify Waste Stream (Solid, Liquid, Contaminated Debris) PPE Don Appropriate PPE (See Table 2) Start->PPE Container Select Compatible Waste Container PPE->Container Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date Container->Label Transfer Transfer Waste to Container (Use fume hood) Label->Transfer Segregate Segregate from Incompatibles (Acids, Oxidizers) Transfer->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store EHS Contact Institutional EHS/ Waste Management for Pickup Store->EHS End End: Waste Transferred to Licensed Disposal Facility EHS->End

Caption: Workflow for the safe disposal of this compound.
Protocol Steps:
  • Waste Characterization and Collection:

    • Pure/Concentrated Waste: Collect unused or pure this compound directly into a designated hazardous waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

    • Dilute Solutions: Aqueous solutions containing this amine should also be collected as hazardous waste. Never dispose of pyridine derivatives down the drain, as they are harmful to aquatic life.[1][9]

    • Contaminated Solids: Items such as contaminated gloves, weigh boats, and paper towels must be collected in a separate, clearly labeled solid hazardous waste container.[2]

  • Containerization and Labeling:

    • Select a container made of compatible material (e.g., glass or high-density polyethylene) that can be tightly sealed.[9]

    • The label must be filled out completely and accurately in accordance with EPA and OSHA regulations.[7][10] It must include:

      • The words "Hazardous Waste"

      • The full, unabbreviated chemical name: "this compound"

      • The specific hazard characteristics (e.g., Toxic, Corrosive)

      • The date when waste was first added to the container (Accumulation Start Date)

  • Final Disposal Arrangement:

    • Store the sealed and labeled container in your laboratory's designated waste accumulation area.

    • Once the container is full or the accumulation time limit is reached (as per your generator status under RCRA), contact your institution's EHS office to arrange for pickup.

    • Your EHS office will work with a licensed hazardous waste transporter and disposal facility to ensure the waste is managed and ultimately destroyed in compliance with all federal and state regulations.[11] Common disposal methods for this type of waste include incineration in a licensed facility.[12]

Emergency Procedures

Even with meticulous planning, accidents can occur. An established emergency response plan is crucial.[9][11]

Spill Response
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is poor.

  • Control Ignition Sources: Remove all sources of ignition from the area.[5]

  • Contain the Spill: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[5][9] Do not use combustible materials.

  • Collect and Dispose: Carefully collect the absorbent material and place it into a labeled hazardous waste container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your supervisor and EHS office immediately.[9]

Personnel Exposure

Immediate first aid is critical to mitigate the severe effects of exposure.

  • Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][9] Call a physician immediately.[1]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do. Call an ophthalmologist immediately.[1]

  • Inhalation: Move the person to fresh air.[1][9] If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: If swallowed, give two glasses of water to drink.[1] Do not induce vomiting. Seek immediate medical advice.[1]

In all cases of exposure, the Safety Data Sheet (SDS) for this compound should be provided to the attending medical personnel.[1]

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
  • Pyridine Standard Operating Procedure. University of Washington. [Link]
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]
  • Pyridine for HPLC / UV Spectroscopy Safety D
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
  • Amine 6 Safety D

Sources

Mastering the Safe Handling of 5-Ethoxy-6-methylpyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: An Analog-Based Approach

Based on the hazard classifications of similar aminopyridine compounds, 5-Ethoxy-6-methylpyridin-2-amine should be handled as a substance that is potentially harmful if swallowed or in contact with the skin, and may cause serious skin and eye irritation.[1][2][3][4][5][6] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Inferred Hazard Classifications:

Hazard StatementClassificationGHS Pictogram
Harmful if swallowedAcute Toxicity (Oral)
May be harmful in contact with skinAcute Toxicity (Dermal)
Causes skin irritationSkin Corrosion/Irritation
Causes serious eye irritationSerious Eye Damage/Eye Irritation
May cause respiratory irritationSpecific Target Organ Toxicity

This table is constructed based on data from analogous compounds and should be considered preliminary until a specific SDS is available.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following recommendations are based on a conservative assessment of the potential hazards.

Table of Recommended Personal Protective Equipment (PPE):

Body PartPPE RecommendationStandard
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and particulates should be used, especially when handling the solid compound or preparing solutions.[7]NIOSH (US) or EN 149 (EU)[4][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) are mandatory. Gloves must be inspected before use and disposed of properly after handling the compound.[8][9]EN 374 (EU)
Eye Protection Chemical safety goggles or a face shield are required to protect against dust particles and splashes.[3][8][10]OSHA 29 CFR 1910.133 or EN 166 (EU)[1][4]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or a full protective suit.[3][8]N/A
Donning and Doffing PPE: A Procedural Imperative

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Fig 1. Procedural flow for donning and doffing PPE.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound within the laboratory is essential to maintain a safe working environment.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][10]

    • Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[1][2][4]

  • Preparation and Use:

    • All handling of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

    • Use appropriate tools, such as spatulas and powder funnels, to prevent the generation of dust.[7]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][3][7]

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces and equipment after use.[7]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3][8]

    • Do not eat, drink, or smoke in the laboratory.[1][3][7]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to effectively managing unforeseen incidents.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Spill Management Protocol:

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate PPE Don Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) Evacuate->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Carefully Collect Absorbed Material into a Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose End Spill Managed Dispose->End

Fig 2. Step-by-step spill response workflow.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.[7]

  • Waste Segregation: Do not mix this waste with other waste streams.[7]

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.[7][8][9]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][8]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Fisher Scientific Company. (n.d.). Safety Data Sheet for 5-Chloro-2-pyridylamine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-4-methylpyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • MedchemExpress.com. (2025). Safety Data Sheet for 6-Methyl-2-pyridinamine.
  • ChemicalBook. (n.d.). This compound | 73101-79-8.
  • ECHEMI. (n.d.). 3-Amino-2-methoxy-4-methylpyridine SDS, 76005-99-7 Safety Data Sheets.
  • AK Scientific, Inc. (n.d.). Ethyl[(6-methylpyridin-2-yl)methyl]amine Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet for methyl 5-amino-6-methylpyridine-3-carboxylate.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Methylpyridine.
  • Fisher Scientific. (2024). Safety Data Sheet for 2-Amino-6-methylpyridine.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
  • ChemicalBook. (2025). 5-Amino-2-methylpyridine - Safety Data Sheet.
  • Benchchem. (2025). Essential Safety and Logistical Information for Handling 6-Methylpyridin-2(5H)-imine.
  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
  • CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Jubilant Ingrevia Limited. (2024). 2-Amino-5-methylpyridine Safety Data Sheet.
  • ECHEMI. (n.d.). 5-Amino-2-methoxypyridine SDS, 6628-77-9 Safety Data Sheets.
  • AK Scientific, Inc. (n.d.). 4-Amino-3-methylpyridine Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.